Imisopasem manganese
Description
Imisopasem Manganese is a manganese-based non-peptidyl mimetic of the human mitochondrial manganese superoxide dismutase (MnSOD), with potential antioxidant and chemo/radioprotective activities. Upon administration, this compound mimics the activity of MnSOD and scavenges reactive oxygen species (ROS), such as superoxide anion, which prevents oxygen free radical damage to macromolecules such as DNA. This reduces ROS-mediated lipid peroxidation, prevents apoptosis and protects against oxygen free radical-induced toxicity in normal tissues.
Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
M40403 is the lead candidate in a unique class of compounds known as superoxide dismutase (SOD) mimetics. These stable, low molecular weight compounds mimic the effect of superoxide dismutase, a naturally occurring enzyme designed to destroy superoxide free radicals present in various diseases associated with pain and inflammation. |
|---|---|
Molecular Formula |
C21H35Cl2MnN5 |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene |
InChI |
InChI=1S/C21H35N5.2ClH.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;;;/h5-7,18-25H,1-4,8-15H2;2*1H;/q;;;+2/p-2/t18-,19-,20-,21-;;;/m1.../s1 |
InChI Key |
WXEMWBBXVXHEPU-XNPJUPKFSA-L |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)NCCN[C@@H]3CCCC[C@H]3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl |
Canonical SMILES |
C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Imisopasem Manganese: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imisopasem manganese (M40403) is a low-molecular-weight, synthetic mimetic of the human mitochondrial manganese superoxide (B77818) dismutase (MnSOD).[1] It functions as a potent antioxidant by catalytically converting superoxide radicals to hydrogen peroxide and molecular oxygen.[2] This mechanism of action underlies its therapeutic potential in mitigating oxidative stress-associated pathologies, including inflammation and tissue damage induced by chemotherapy and radiotherapy.[1][3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action: Superoxide Dismutation
The primary mechanism of action of this compound is its ability to mimic the catalytic activity of the native MnSOD enzyme.[1] It selectively scavenges superoxide anions (O₂⁻), which are highly reactive oxygen species (ROS) generated during mitochondrial respiration and in response to cellular stressors.[4][5] The catalytic cycle involves the manganese center cycling between its oxidized (Mn³⁺) and reduced (Mn²⁺) states to dismutate two superoxide molecules into less reactive species: hydrogen peroxide (H₂O₂) and oxygen (O₂).[6]
This catalytic removal of superoxide is highly efficient, with a reported rate constant orders of magnitude greater than non-catalyzed dismutation.[7][8] By reducing the cellular burden of superoxide, this compound prevents the formation of more damaging reactive species, such as peroxynitrite (ONOO⁻), which is formed from the reaction of superoxide with nitric oxide.[2]
Signaling Pathway: Catalytic Cycle of this compound
The following diagram illustrates the catalytic cycle of this compound in the dismutation of superoxide.
Caption: Catalytic cycle of this compound dismutating superoxide.
Downstream Effects on Inflammatory Signaling
A key consequence of superoxide scavenging by this compound is the modulation of redox-sensitive inflammatory signaling pathways. The most well-documented of these is the nuclear factor-kappa B (NF-κB) pathway.
Inhibition of NF-κB Activation
Superoxide anions can act as signaling molecules that promote the activation of NF-κB.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, including high levels of ROS, lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, such as those for TNF-α, IL-1β, and IL-6.[5][10]
This compound has been shown to inhibit the activation of NF-κB by preventing the degradation of IκBα.[10] By reducing superoxide levels, this compound disrupts this ROS-dependent signaling cascade, leading to a downstream reduction in the production of inflammatory cytokines.[9]
Signaling Pathway: this compound and NF-κB Inhibition
The following diagram illustrates how this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits NF-κB activation by scavenging superoxide.
Modulation of Apoptosis and Autophagy
In the context of chemotherapy-induced tissue damage, such as 5-fluorouracil (B62378) (5-FU)-induced mucositis, this compound has been shown to modulate pathways of programmed cell death.
Regulation of Apoptosis- and Autophagy-Related Proteins
Studies have demonstrated that this compound can attenuate 5-FU-induced apoptosis and autophagy in intestinal cells.[4] This is achieved by modulating the expression of key regulatory proteins. Specifically, this compound has been observed to increase the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, while the expression of pro-apoptotic Bax is not significantly affected.[4]
Furthermore, this compound influences autophagy by decreasing the expression of Beclin-1 and increasing the expression of p62, which is degraded during autophagy.[4] These effects collectively contribute to the protection of healthy tissues from the cytotoxic effects of chemotherapy.
Logical Relationship: this compound, 5-FU, and Cell Death Pathways
The following diagram illustrates the logical relationship between this compound, 5-FU, and the modulation of apoptosis and autophagy.
Caption: this compound mitigates 5-FU-induced mucositis.
Quantitative Data
The following tables summarize the key quantitative data related to the activity of this compound.
| Parameter | Value | Reference |
| Catalytic Rate Constant (Superoxide Dismutation) | > 2 x 10⁷ M⁻¹s⁻¹ | [7][8] |
| Molecular Weight | 483.4 g/mol | [4] |
Table 1: Physicochemical and Kinetic Properties of this compound.
| Model | Species | Dosing (Imisopasem) | Key Findings | Reference |
| Carrageenan-Induced Paw Edema | Rat | 1-10 mg/kg, i.v. bolus | Reduced paw edema; Decreased TNF-α, IL-1β, and LDH in paw exudate. | [7][8] |
| Splanchnic Artery Occlusion | Rat | 0.1, 0.3, and 1 mg/kg | Inhibited increases in lung and ileum MPO; Inhibited increases in plasma MDA, TNF-α, and IL-1β. | [7][8] |
| 5-FU-Induced Intestinal Mucositis | Mouse (BALB/c) | 5 or 10 mg/kg, i.p. daily for 5 days | Attenuated intestinal mucositis, weight loss, and diarrhea; Decreased serum TNF-α; Modulated apoptosis and autophagy proteins. | [4][6] |
| Radiation-Induced Oral Mucositis | Hamster | 3, 10, or 30 mg/kg, i.p. twice daily | Significantly less severe and shorter duration of mucositis. | [11] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models.
Experimental Protocols
Determination of Superoxide Dismutase Activity
The catalytic rate constant for superoxide dismutation by this compound is determined using stopped-flow kinetic analysis.[12]
-
Principle: This method directly measures the rate of disappearance of superoxide in the presence of the SOD mimetic.
-
General Procedure:
-
A solution of superoxide is rapidly mixed with a solution containing this compound in a stopped-flow spectrophotometer.
-
The decay of the superoxide signal, typically monitored by its absorbance at a specific wavelength (e.g., 245 nm), is recorded over a short time scale (milliseconds).
-
The catalytic rate constant (k_cat) is calculated from the observed rate of superoxide decay at various concentrations of this compound.
-
The assay is performed under controlled conditions of pH and temperature.
-
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the anti-inflammatory activity of this compound.[13][14]
-
Animals: Male Wistar rats (or other suitable strain).
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
This compound or vehicle is administered (e.g., intravenously or intraperitoneally) at the desired dose.
-
After a specified pretreatment time, a subplantar injection of carrageenan (e.g., 0.1 mL of a 1% solution in saline) is made into the right hind paw.
-
Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in the Imisopasem-treated group to the vehicle-treated group.
-
At the end of the experiment, paw tissue can be collected for the measurement of inflammatory markers such as MPO, MDA, and cytokines.[13]
-
5-FU-Induced Intestinal Mucositis in Mice
This model evaluates the protective effect of this compound against chemotherapy-induced intestinal damage.[4][6]
-
Animals: BALB/c mice (or other suitable strain).
-
Procedure:
-
Mice receive daily intraperitoneal injections of 5-FU (e.g., 30 mg/kg) for five consecutive days to induce mucositis.
-
This compound (e.g., 5 or 10 mg/kg) or vehicle is co-administered, also via intraperitoneal injection, daily for the five days of 5-FU treatment.
-
Daily monitoring of body weight and diarrhea score is performed.
-
On a predetermined day (e.g., day 8), mice are euthanized, and blood and small intestinal samples are collected.
-
Serum is used for cytokine analysis (e.g., TNF-α via ELISA).
-
Small intestinal tissue is processed for histological analysis (e.g., H&E staining to assess villus length and mucosal integrity), immunohistochemistry, and Western blotting to evaluate the expression of apoptosis- and autophagy-related proteins.
-
Experimental Workflow: 5-FU-Induced Mucositis Model
Caption: Workflow for the 5-FU-induced intestinal mucositis mouse model.
Conclusion
This compound represents a targeted therapeutic approach to diseases characterized by oxidative stress. Its core mechanism of action, the catalytic scavenging of superoxide anions, directly interferes with the propagation of oxidative damage and modulates key downstream signaling pathways involved in inflammation and programmed cell death. The preclinical data strongly support its protective effects in various models of tissue injury. This in-depth understanding of its mechanism is crucial for its continued development and potential clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological manipulation of the inflammatory cascade by the superoxide dismutase mimetic, M40403 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of superoxide and nuclear factor-kappaB signaling in N-methyl-D-aspartate-induced necrosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Superoxide potentiates NF-kappaB activation and modulates endotoxin-induced cytokine production in alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Superoxide-related signaling cascade mediates nuclear factor-kappaB activation in acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of superoxide dismutase mimetic M40403 in attenuating radiation-induced oral mucositis in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. Inhibition of carrageenin-induced paw edema by a superoxide dismutase derivative that circulates bound to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
M40403: A Technical Whitepaper on its Superoxide Dismutase Mimetic Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
M40403, also known as imisopasem manganese, is a low molecular weight, synthetic manganese-based mimetic of the endogenous antioxidant enzyme superoxide (B77818) dismutase (SOD).[1][2] This document provides a comprehensive technical overview of the core superoxide dismutase (SOD) mimetic activity of M40403, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols for its evaluation, and visualizing its impact on relevant signaling pathways. M40403 catalytically converts superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), thereby mitigating oxidative stress implicated in a wide range of pathologies, including inflammation, ischemia-reperfusion injury, neurodegenerative diseases, and chemotherapy-induced toxicities.[1][3][4][5] Its small size (molecular weight of 483) and stability offer significant advantages over the native SOD enzyme.[1][2]
Core Mechanism of Action: Superoxide Dismutation
M40403 functions as a catalytic scavenger of the superoxide anion, a primary reactive oxygen species (ROS).[6] The manganese center of M40403 undergoes a redox cycle, first being reduced by one molecule of superoxide to generate oxygen, and then being re-oxidized by a second superoxide molecule to produce hydrogen peroxide.[6] This catalytic process allows a single molecule of M40403 to neutralize numerous superoxide radicals. A key advantage of M40403 is its high selectivity for superoxide, without direct interaction with other biologically relevant molecules like nitric oxide (NO) or peroxynitrite.[7][8]
References
- 1. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superoxide dismutase mimetic M40403 improves endothelial function in apolipoprotein(E)-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Superoxide Dismutase (SOD)-mimetic M40403 Is Protective in Cell and Fly Models of Paraquat Toxicity: IMPLICATIONS FOR PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effects of M40403, a selective superoxide dismutase mimetic, in myocardial ischaemia and reperfusion injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superoxide dismutase mimetics - Wikipedia [en.wikipedia.org]
- 7. Evaluation of a Superoxide Dismutase Mimetic As an Adjunct to Interleukin 2 Based Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacological manipulation of the inflammatory cascade by the superoxide dismutase mimetic, M40403 - PMC [pmc.ncbi.nlm.nih.gov]
Imisopasem Manganese: A Selective SOD2 Mimetic for Mitigating Oxidative Stress-Induced Tissue Damage
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Imisopasem manganese (formerly known as GC4419 and M40403) is a synthetic, non-peptidyl, low-molecular-weight mimetic of the human mitochondrial manganese superoxide (B77818) dismutase (SOD2).[1][2] It is a potent and highly selective small molecule designed to catalytically convert superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂), thereby mitigating oxidative stress and protecting normal tissues from damage induced by radiotherapy and chemotherapy.[1][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols for its evaluation, and a visualization of the relevant biological pathways.
Introduction
Reactive oxygen species (ROS) are byproducts of normal cellular metabolism, but their overproduction during pathological conditions or cancer therapy can lead to significant cellular damage.[5] Superoxide, a primary ROS, is a key initiator of the inflammatory cascade and apoptotic pathways that contribute to tissue damage.[2][6] The endogenous antioxidant defense system, including SOD enzymes, can be overwhelmed by the rapid and excessive production of superoxide during treatments like radiation therapy.[7] this compound was developed to supplement this natural defense, offering a targeted approach to protecting healthy tissues without compromising the efficacy of anti-cancer treatments.[4][7]
Mechanism of Action
This compound functions as a selective SOD2 mimetic.[3] Its catalytic activity involves the dismutation of superoxide into hydrogen peroxide and molecular oxygen.[4] This action is highly specific to superoxide, with no significant interaction with other ROS such as nitric oxide or peroxynitrite.[7] The conversion of superoxide to the less reactive hydrogen peroxide prevents the formation of more damaging species like peroxynitrite and reduces the downstream activation of inflammatory and apoptotic signaling pathways.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound (M40403) in a Mouse Model of 5-FU-Induced Intestinal Mucositis
| Parameter | 5-FU Alone | 5-FU + M40403 (5 mg/kg) | 5-FU + M40403 (10 mg/kg) | p-value |
| TUNEL-positive cells (count) | 45.2 ± 6.9 | 18.4 ± 5.1 | 12.6 ± 3.6 | p=0.0001 / p<0.0001 vs 5-FU alone |
| Serum TNF-α (pg/mL) | Significantly increased vs control | Significantly decreased vs 5-FU alone | Significantly decreased vs 5-FU alone | - |
Data extracted from a study on 5-fluorouracil-induced intestinal mucositis in mice.[2]
Table 2: Clinical Efficacy of this compound (GC4419) in Reducing Severe Oral Mucositis (SOM) in Head and Neck Cancer Patients (Phase 2b Trial)
| Efficacy Endpoint | GC4419 (90 mg) | Placebo | % Reduction | p-value |
| Median Duration of SOM (days) | 1.5 | 19 | 92% | 0.024 |
| Incidence of SOM through completion of radiation | 43% | 65% | 34% | 0.009 |
| Incidence of Grade 4 OM | 16% | 30% | 47% | 0.045 |
Data from a randomized, double-blind, placebo-controlled Phase 2b clinical trial in patients receiving concurrent radiotherapy and cisplatin.[2][8][9]
Table 3: Clinical Efficacy of Avasopasem Manganese (GC4419) in Reducing Severe Oral Mucositis (SOM) in Head and Neck Cancer Patients (Phase 3 ROMAN Trial)
| Efficacy Endpoint | Avasopasem Manganese | Placebo | % Reduction | p-value |
| Incidence of SOM through IMRT | 54% | 64% | 16% | 0.045 |
| Median Days of SOM | 8 | 18 | 56% | 0.002 |
| Incidence of Grade 4 SOM | 24% | 33% | 27% | 0.052 |
Data from the Phase 3 ROMAN trial in patients with locally advanced head and neck cancer receiving standard-of-care IMRT.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
SOD Mimetic Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is suitable for measuring the superoxide scavenging activity of this compound.
Principle: A water-soluble tetrazolium salt (WST-1) is reduced by superoxide anions to a colored formazan (B1609692) product. The rate of formazan formation is linearly related to the concentration of superoxide. SOD mimetics inhibit this reaction by scavenging superoxide. The percentage of inhibition is proportional to the SOD mimetic activity.
Materials:
-
Microplate reader capable of measuring absorbance at 450 nm
-
96-well microplate
-
WST-1 solution
-
Enzyme working solution (containing Xanthine Oxidase)
-
Sample buffer
-
This compound (or other SOD mimetic)
-
Purified SOD enzyme (for standard curve)
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the purified SOD enzyme in sample buffer to create a standard curve (e.g., 0.1 to 10 U/mL).
-
Sample Preparation: Dissolve this compound in the appropriate solvent and then dilute to the desired concentrations in sample buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add 20 µL of sample, standard, or blank (sample buffer).
-
Add 200 µL of WST-1 working solution to each well.
-
To initiate the reaction, add 20 µL of the enzyme working solution to all wells except the blank.
-
Mix gently and incubate the plate at 37°C for 20 minutes.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition for each sample and standard using the following formula: % Inhibition = [(Absorbance of blank - Absorbance of sample)/Absorbance of blank] x 100
-
Determine the SOD mimetic activity of this compound by comparing its percentage of inhibition to the standard curve.
Apoptosis Detection by TUNEL Assay
This protocol describes the detection of DNA fragmentation, a hallmark of apoptosis, in tissue sections.
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated label is then detected, in this case using an antibody-enzyme conjugate that generates a colored precipitate.
Materials:
-
Paraffin-embedded or frozen tissue sections
-
Proteinase K
-
3% Hydrogen peroxide in methanol (B129727)
-
TdT reaction buffer
-
TdT enzyme
-
Biotin-dUTP
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate
-
Methyl Green counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Permeabilization: Incubate the sections with Proteinase K solution to permeabilize the tissue.
-
Inactivation of Endogenous Peroxidases: Treat the sections with 3% hydrogen peroxide in methanol to block endogenous peroxidase activity.
-
Labeling Reaction:
-
Prepare the TdT reaction mix by combining TdT reaction buffer, TdT enzyme, and Biotin-dUTP.
-
Apply the reaction mix to the tissue sections and incubate in a humidified chamber at 37°C for 1-2 hours.
-
-
Detection:
-
Wash the sections and apply the Streptavidin-HRP conjugate. Incubate at room temperature.
-
Wash the sections and apply the DAB substrate. A brown precipitate will form at the sites of DNA fragmentation.
-
-
Counterstaining: Counterstain the sections with Methyl Green to visualize the nuclei of non-apoptotic cells.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a coverslip.
-
Analysis: Examine the sections under a light microscope. TUNEL-positive nuclei will appear brown.
Western Blot Analysis of Apoptosis and Autophagy Markers
This protocol outlines the detection of specific proteins involved in apoptosis (Bax, Bcl-2) and autophagy (Beclin-1, ATG5, LC3, p62) by western blotting.
Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.
Materials:
-
Cell or tissue lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-Beclin-1, anti-ATG5, anti-LC3, anti-p62, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Experimental workflow for this compound evaluation.
Caption: Imisopasem's role in modulating apoptosis signaling.
Caption: Imisopasem's impact on the inflammatory cascade.
Caption: Imisopasem's influence on autophagy signaling.
Conclusion
This compound has demonstrated significant potential as a selective SOD2 mimetic for the protection of normal tissues from the toxic effects of cancer therapies. Its well-defined mechanism of action, supported by a growing body of preclinical and clinical data, positions it as a promising agent for improving the therapeutic index of radiotherapy and chemotherapy. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate and understand the therapeutic applications of this novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase IIb, Randomized, Double-Blind Trial of GC4419 Versus Placebo to Reduce Severe Oral Mucositis Due to Concurrent Radiotherapy and Cisplatin For Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Regulation of Autophagy by mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TUNEL Assay Kit - HRP-DAB. DNA fragmentation / apoptosis (ab206386) | Abcam [abcam.com]
- 7. Effect of Beclin-1 gene silencing on autophagy and apoptosis of the prostatic hyperplasia epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galera Therapeutics Announces Publication of GC4419 Data in the Journal of Clinical Oncology - BioSpace [biospace.com]
- 9. prometheusprotocols.net [prometheusprotocols.net]
- 10. oncnursingnews.com [oncnursingnews.com]
Cellular Uptake and Distribution of Imisopasem Manganese: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imisopasem manganese (also known as GC4419 and M40403) is a small-molecule mimetic of the human mitochondrial enzyme manganese superoxide (B77818) dismutase (MnSOD).[1][2][3] It belongs to a class of drugs known as manganese(II) pentaazamacrocyclic complexes (MnPAMs).[4] this compound functions as a potent antioxidant by catalytically scavenging superoxide radicals, thereby mitigating cellular damage from oxidative stress.[1][5] This has led to its investigation as a protective agent against the toxic effects of radiation and chemotherapy in cancer treatment.[5][6][7] Understanding the cellular uptake and intracellular distribution of this compound is critical for optimizing its therapeutic efficacy and safety profile. This guide provides a detailed technical overview of these processes, based on available scientific literature.
Cellular Uptake and Distribution
Studies on manganese(II) pentaazamacrocyclic complexes (MnPAMs), the class of compounds to which Imisopasem belongs, have revealed key insights into their cellular fate. Research utilizing advanced techniques such as X-ray fluorescence microscopy (XFM) and X-ray absorption spectroscopy (XAS) has demonstrated that these compounds effectively penetrate cells, leading to a significant increase in intracellular manganese levels.[4]
Upon administration, MnPAMs like Imisopasem are distributed throughout the cell body.[4] A significant finding is that the lipophilicity (the ability to dissolve in fats and lipids) of these complexes is a strong predictor of their cellular uptake; higher lipophilicity correlates with increased intracellular manganese concentrations.[4]
Once inside the cell, a portion of the administered MnPAM remains intact, while the remainder is metabolized. The metabolic process involves the transformation of the complex into SOD-active manganese(II) phosphate (B84403).[4] The extent of this metabolism is linked to the phosphate binding constants of the specific MnPAM.[4]
Quantitative Data Summary
The following tables summarize the quantitative findings regarding the cellular uptake and properties of MnPAMs, including this compound.
| Property | Observation | Reference |
| Cellular Manganese Increase | 10- to 100-fold increase compared to physiological levels in control cells. | [4] |
| Predictor of Cellular Uptake | Lipophilicity (as determined by octanol-buffer partitioning). | [4] |
| Intracellular State | A fraction remains intact, while the rest is metabolized to manganese(II) phosphate. | [4] |
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by mimicking the enzymatic activity of MnSOD. The primary function of MnSOD is to catalyze the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[3] This process reduces the levels of harmful reactive oxygen species (ROS) within the cell, particularly in the mitochondria where the majority of cellular ROS are generated.[8] By reducing oxidative stress, this compound protects normal tissues from the damaging effects of therapies like radiation, which are known to induce high levels of ROS.[5]
Figure 1: Mechanism of action of this compound in scavenging superoxide radicals.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cellular uptake and distribution of MnPAMs.
X-ray Fluorescence Microscopy (XFM)
-
Objective: To map the elemental distribution, specifically manganese, within single cells.
-
Cell Preparation: Cells are cultured on a suitable substrate (e.g., silicon nitride windows) and treated with the MnPAM compound for a specified duration. After treatment, cells are washed, fixed, and dehydrated.
-
Instrumentation: A synchrotron-based X-ray microprobe is used to scan the cell with a focused X-ray beam.
-
Data Acquisition: The fluorescence spectra emitted from the sample are collected at each point of the scan. The intensity of the manganese Kα fluorescence line is used to quantify the manganese concentration.
-
Analysis: The data is used to generate a two-dimensional map of manganese distribution within the cell, allowing for visualization of its intracellular localization.[4]
X-ray Absorption Spectroscopy (XAS)
-
Objective: To determine the chemical form (speciation) of manganese within the cells.
-
Sample Preparation: A large population of cells is treated with the MnPAM. The cells are then harvested, washed, and pelleted.
-
Instrumentation: The cell pellet is analyzed at a synchrotron beamline capable of performing XAS.
-
Data Acquisition: The X-ray absorption spectrum of the manganese K-edge is recorded. This involves scanning the incident X-ray energy across the absorption edge and measuring the corresponding absorption coefficient.
-
Analysis: The resulting spectrum, particularly the X-ray Absorption Near Edge Structure (XANES) region, provides a fingerprint of the local coordination environment and oxidation state of the manganese atoms. This cellular spectrum is compared to the spectra of known manganese standards (including the parent MnPAM and potential metabolites like manganese(II) phosphate) to identify the species present in the cell.[4]
Figure 2: Experimental workflow for analyzing cellular uptake and distribution of MnPAMs.
Conclusion
The cellular uptake of this compound is a critical determinant of its efficacy as a radioprotective agent. The lipophilicity of the molecule plays a key role in its ability to cross the cell membrane. Once inside, it is distributed throughout the cell and partially metabolized, while still retaining its superoxide dismutase activity. The experimental protocols outlined herein provide a robust framework for the continued investigation of Imisopasem and other MnSOD mimetics, facilitating the development of more effective and safer therapeutic strategies.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Fates of Manganese(II) Pentaazamacrocyclic Superoxide Dismutase (SOD) Mimetics: Fluorescently Labeled MnSOD Mimetics, X-ray Absorption Spectroscopy, and X-ray Fluorescence Microscopy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel SOD mimetic GC4419 increases cancer cell killing with sensitization to ionizing radiation while protecting normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1b/2a Trial of The Superoxide Dismutase Mimetic GC4419 to Reduce Chemoradiotherapy-induced Oral Mucositis in Patients with Oral Cavity or Oropharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. MnSOD Mimetics in Therapy: Exploring Their Role in Combating Oxidative Stress-Related Diseases | MDPI [mdpi.com]
The Pharmacology of M40403: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
M40403, also known as imisopasem manganese, is a low-molecular-weight (483 Da) synthetic mimetic of the human manganese superoxide (B77818) dismutase (MnSOD) enzyme.[1][2] It belongs to a class of non-peptidyl manganese-containing compounds designed to catalytically scavenge superoxide anions (O₂⁻).[3] Unlike the native SOD enzyme, M40403 possesses greater in vivo stability and the ability to cross cellular membranes, offering a significant therapeutic advantage.[2][4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of M40403, summarizing key preclinical findings and experimental methodologies.
Pharmacokinetics
While preclinical studies consistently refer to the high in vivo stability of M40403, specific quantitative pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability are not extensively detailed in the currently available literature.[2] The compound's low molecular weight and non-peptidic nature are designed to overcome the limitations of native SOD, which include a short half-life and poor cellular penetration.[5]
Table 1: Pharmacokinetic Profile of M40403
| Parameter | Value | Species/Model | Reference |
| Molecular Weight | 483 Da | - | [1] |
| In Vivo Stability | Reported as high | Preclinical models | [2] |
| Half-life (t½) | Not reported | - | - |
| Clearance (CL) | Not reported | - | - |
| Volume of Distribution (Vd) | Not reported | - | - |
| Bioavailability (F%) | Not reported | - | - |
Pharmacodynamics
The primary pharmacodynamic effect of M40403 is the catalytic dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen.[1] This activity underpins its protective effects across a range of pathological conditions driven by oxidative stress. M40403 is highly selective for superoxide and does not interact with other reactive oxygen species such as nitric oxide or peroxynitrite.[3]
In Vitro Activity
In vitro studies have quantified the superoxide scavenging efficacy of M40403.
Table 2: In Vitro Pharmacodynamic Properties of M40403
| Parameter | Value | System | Reference |
| IC₅₀ (Superoxide Scavenging) | 6.3 µM | Xanthine/Xanthine Oxidase Assay | [1] |
| IC₅₀ (NADPH Oxidase Inhibition) | 31.6 µM | Rat Aortic Smooth Muscle Cells | [1] |
In Vivo Efficacy
M40403 has demonstrated dose-dependent efficacy in various preclinical models of inflammation, ischemia-reperfusion injury, and chemotherapy-induced toxicity.
Table 3: Summary of In Vivo Dose-Response Studies for M40403
| Model | Species | Dosing Regimen | Key Findings | Reference |
| Myocardial Ischemia-Reperfusion Injury | Rat | 0.1-1 mg/kg, IV | Dose-dependent reduction in myocardial damage, neutrophil infiltration, and ventricular arrhythmias. | [6][7] |
| Carrageenan-Induced Pleurisy | Rat | 5-20 mg/kg, IP | Dose-dependent inhibition of neutrophil infiltration and lipid peroxidation. | [8] |
| TNBS-Induced Colitis | Rat | 5 mg/kg/day, IP | Significant reduction in colonic inflammation, myeloperoxidase activity, and body weight loss. | [9] |
| 5-Fluorouracil-Induced Mucositis | Mouse | 5 or 10 mg/kg, IP | Attenuation of intestinal apoptosis, weight loss, and serum TNF-α levels. | [10] |
| Interleukin-2 Induced Hypotension | Mouse | 3 mg/kg, IP | Reversal of hypotension, allowing for IL-2 dose escalation. | [11] |
| Total Body Irradiation | Mouse | 10-40 mg/kg, IP | Dose-dependent increase in 30-day survival. | [4] |
Mechanism of Action & Signaling Pathways
The therapeutic effects of M40403 are rooted in its ability to mitigate superoxide-mediated pathology. By scavenging superoxide, M40403 prevents its reaction with nitric oxide, thereby inhibiting the formation of the highly damaging oxidant, peroxynitrite.[6] This has several downstream consequences, including the preservation of beneficial nitric oxide signaling, reduction of cellular damage, and modulation of inflammatory cascades.
References
- 1. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotection by Manganese Superoxide Dismutase (MnSOD) Mimics: Antioxidant Effect and Oxidative Stress Regulation in Acute Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of a Superoxide Dismutase Mimetic As an Adjunct to Interleukin 2 Based Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacological manipulation of the inflammatory cascade by the superoxide dismutase mimetic, M40403 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Manganese superoxide dismutase, MnSOD and its mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The pharmacokinetics and bioavailability of a tracer dose of [3H]-mebendazole in man - PMC [pmc.ncbi.nlm.nih.gov]
Imisopasem Manganese: A Low Molecular Weight Mimetic of Superoxide Dismutase in the Attenuation of Ischemia-Reperfusion Injury
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to previously ischemic tissues. This secondary injury cascade is a significant contributor to morbidity and mortality in a range of pathologies, including myocardial infarction, stroke, and organ transplantation. A key initiator of I/R injury is the massive burst of reactive oxygen species (ROS), particularly the superoxide (B77818) radical (O₂⁻), upon reoxygenation. Imisopasem manganese (formerly known as M40403 and SC-52608), a synthetic, low molecular weight mimetic of manganese superoxide dismutase (MnSOD), has emerged as a promising therapeutic agent to mitigate the detrimental effects of I/R injury. This technical guide provides a comprehensive overview of the preclinical data, experimental protocols, and mechanistic insights into the action of this compound in various I/R models.
Mechanism of Action: Scavenging Superoxide Radicals
This compound is a non-peptidyl, manganese-containing compound that catalytically converts superoxide radicals to hydrogen peroxide and oxygen, mimicking the function of the endogenous antioxidant enzyme, superoxide dismutase.[1] Unlike the native enzyme, imisopasem has a much smaller molecular weight and greater stability in vivo, allowing for better tissue penetration and bioavailability.[1] Its primary mechanism in I/R injury is the reduction of oxidative stress at the critical early moments of reperfusion.
The cascade of events in ischemia-reperfusion injury begins with the depletion of oxygen and nutrients during the ischemic phase, leading to a halt in mitochondrial oxidative phosphorylation and a drop in ATP levels. Upon reperfusion, the sudden reintroduction of oxygen to the compromised mitochondrial electron transport chain results in a burst of superoxide production. These superoxide radicals can then initiate a cascade of damaging reactions, including lipid peroxidation, protein oxidation, and DNA damage, leading to cellular dysfunction and death. Furthermore, superoxide and its derivatives act as signaling molecules that trigger inflammatory responses, including the recruitment of neutrophils, which further exacerbate tissue damage.
This compound intervenes at the apex of this cascade by efficiently scavenging superoxide radicals. This action prevents the formation of downstream damaging species and inhibits the activation of pro-inflammatory signaling pathways.
Quantitative Data from Preclinical Ischemia-Reperfusion Models
The protective effects of this compound have been quantified in various preclinical models of ischemia-reperfusion injury. The following tables summarize the key findings.
Table 1: Myocardial Ischemia-Reperfusion Injury Models
| Animal Model | Ischemia/Reperfusion Duration | Imisopasem (SC-52608/M40403) Dosage | Key Outcomes | Reference |
| Canine | 90 min / 18 hr | 4 mg/kg i.v. (four doses) | - Myocardial infarct size reduced from 44.2% to 25.7% of the area at risk. | [2] |
| Rat | 30 min / 60 min | 0.1-1 mg/kg i.v. | - Dose-dependent reduction in myocardial damage. - Attenuation of neutrophil infiltration and lipid peroxidation. - Reduced incidence of ventricular arrhythmias. | [3] |
Table 2: Skeletal Muscle Ischemia-Reperfusion Injury Models
| Animal Model | Ischemia/Reperfusion Duration | Imisopasem (SC-52608) Dosage | Key Outcomes | Reference |
| Rabbit | 4 hr / Reperfusion | Intraarterial infusion | - Muscle survival increased from 20.0% to 81.5%. - Preserved functional contraction in 80% of treated muscles vs. 8.3% in controls. - Neutrophil density decreased from 4.63 x 10⁴ to 2.71 x 10⁴ cells/mm². - Malondialdehyde levels decreased from 6.12 to 4.64 nmol/gm. | [4] |
Table 3: Intestinal Ischemia-Reperfusion Injury Models
| Animal Model | Ischemia/Reperfusion Duration | Imisopasem (M40403) Dosage | Key Outcomes | Reference |
| Mouse | Not specified | 5-10 mg/kg | - Showed protective effects in a dose-dependent manner. | [1] |
Experimental Protocols
The following sections detail the methodologies employed in key preclinical studies of this compound in ischemia-reperfusion injury.
Myocardial Ischemia-Reperfusion Injury Model (Canine)
-
Animal Model: Anesthetized canine.
-
Ischemia Induction: A 90-minute occlusion of the left circumflex coronary artery.
-
Reperfusion: The occlusion is released, and the myocardium is reperfused for 18 hours.
-
Drug Administration: this compound (SC-52608) or vehicle is administered intravenously in four doses of 4 mg/kg. The doses are given 30 and 15 minutes before the onset of ischemia, and 15 minutes and immediately before the start of reperfusion.
-
Outcome Assessment:
-
Area at Risk: Determined to ensure comparable ischemic zones between groups.
-
Infarct Size: Myocardial infarct size is measured as a percentage of the area at risk to quantify the extent of tissue damage.
-
Myocardial Ischemia-Reperfusion Injury Model (Rat)
-
Animal Model: Anesthetized rats.
-
Ischemia Induction: The left anterior descending coronary artery is ligated for 30 minutes.
-
Reperfusion: The ligature is removed to allow for 60 minutes of reperfusion.
-
Drug Administration: this compound (M40403) is administered intravenously at doses of 0.1-1 mg/kg, 15 minutes prior to the induction of ischemia.
-
Outcome Assessment:
-
Myocardial Damage: Histological analysis to assess the extent of tissue injury.
-
Neutrophil Infiltration: Measurement of myeloperoxidase (MPO) activity in myocardial tissue as an index of neutrophil infiltration.
-
Lipid Peroxidation: Assessed by measuring levels of malondialdehyde (MDA) in the myocardial tissue.
-
Ventricular Arrhythmias: Monitored via electrocardiogram (ECG).
-
Skeletal Muscle Ischemia-Reperfusion Injury Model (Rabbit)
-
Animal Model: Isolated rabbit rectus femoris muscle flap.
-
Ischemia Induction: 4 hours of warm ischemia.
-
Reperfusion: Reperfusion is initiated after the ischemic period.
-
Drug Administration: this compound (SC-52608) is administered via direct intraarterial infusion at the onset of ischemia and prior to reperfusion.
-
Outcome Assessment:
-
Muscle Survival: Assessed to determine the viability of the muscle tissue post-reperfusion.
-
Functional Contraction: The ability of the muscle to contract is evaluated.
-
Neutrophil Density: Quantified in muscle tissue samples.
-
Malondialdehyde Levels: Measured as an indicator of lipid peroxidation.
-
Conclusion and Future Directions
The preclinical data strongly support the efficacy of this compound in mitigating ischemia-reperfusion injury across various animal models and tissue types. Its mechanism as a potent superoxide dismutase mimetic directly targets a critical initiating event in the I/R injury cascade. The quantitative evidence for its protective effects, including reduced infarct size, decreased inflammation, and improved functional outcomes, highlights its therapeutic potential.
For researchers and drug development professionals, this compound represents a promising candidate for further investigation. Future studies could focus on:
-
Expanding to other I/R models: While data in myocardial and skeletal muscle models are robust, further investigation in models of cerebral, renal, and other organ-specific I/R injury is warranted.
-
Optimizing dosing and timing: Further defining the therapeutic window and optimal dosing strategies for different types of I/R injury will be crucial for clinical translation.
-
Combination therapies: Investigating the synergistic effects of this compound with other therapeutic agents, such as anti-inflammatory drugs or other antioxidants, could lead to more effective treatment strategies.
References
- 1. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orchiectomy attenuates post-ischemic oxidative stress and ischemia/reperfusion injury in mice. A role for manganese superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effects of M40403, a selective superoxide dismutase mimetic, in myocardial ischaemia and reperfusion injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Neuroprotective Effects of Imisopasem Manganese: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imisopasem manganese (M40403) is a low-molecular-weight, synthetic mimetic of the mitochondrial enzyme manganese superoxide (B77818) dismutase (MnSOD). As a potent scavenger of superoxide radicals, this compound and other closely related MnSOD mimetics have demonstrated significant neuroprotective effects in a variety of preclinical models of neurological injury and disease. This technical guide provides an in-depth overview of the core mechanisms, quantitative preclinical efficacy, and experimental methodologies related to the neuroprotective actions of this class of compounds. The primary mechanism of action involves the catalytic conversion of superoxide radicals to hydrogen peroxide, thereby mitigating oxidative stress, a key pathological driver in many neurodegenerative conditions. Preclinical studies have shown efficacy in models of ischemic stroke and chemotherapy-induced peripheral neuropathy. The neuroprotective effects are mediated through the modulation of key signaling pathways, including the inhibition of apoptotic cascades and potentially the regulation of inflammatory pathways such as NF-κB. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways to support further research and development in this promising area of neurotherapeutics.
Core Mechanism of Action: Mimicking MnSOD Activity
This compound is a non-peptidyl, manganese-containing compound designed to mimic the catalytic activity of the endogenous antioxidant enzyme, manganese superoxide dismutase (MnSOD).[1][2] MnSOD is a critical component of the cellular defense against oxidative stress, localized primarily within the mitochondria, where the majority of cellular reactive oxygen species (ROS) are generated.[3] The primary function of MnSOD is to catalyze the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[4]
By mimicking this activity, this compound effectively reduces the levels of superoxide, a highly reactive free radical that can cause significant damage to cellular components, including lipids, proteins, and DNA.[2] This reduction in superoxide mitigates downstream oxidative damage, prevents lipid peroxidation, and inhibits apoptosis, thereby protecting neural tissues from oxidative stress-induced toxicity.[2]
The following diagram illustrates the fundamental catalytic cycle of this compound.
Preclinical Efficacy: Quantitative Data Summary
The neuroprotective potential of manganese SOD mimetics has been evaluated in various preclinical models. The following tables summarize the key quantitative findings from studies on MnTm4PyP in an ischemic stroke model and Mn1C1A in a chemotherapy-induced peripheral neuropathy model, both of which are structurally and functionally related to this compound.
Table 1: Neuroprotective Effects of MnTm4PyP in a Mouse Model of Ischemic Stroke
| Outcome Measure | Vehicle Group | MnTm4PyP (1.5 mg/kg) | Percent Improvement | p-value | Reference |
| Infarct Volume (%) | 45.3 ± 5.2 | 23.7 ± 4.1 | 47.7% | < 0.01 | [5] |
| Neurological Deficit Score | 2.8 ± 0.5 | 1.5 ± 0.4 | 46.4% | < 0.01 | [5] |
| Motor Asymmetry (% Swing Rate) | 93.38 ± 4.58 | 60.27 ± 6.83 | 35.5% | < 0.01 | [5] |
Table 2: Neuroprotective Effects of Mn1C1A on Oxaliplatin-Induced Peripheral Neuropathy in Mice
| Outcome Measure | Oxaliplatin Group | Oxaliplatin + Mn1C1A | Percent Improvement | p-value | Reference |
| Mechanical Withdrawal Threshold (g) | 2.1 ± 0.3 | 3.8 ± 0.4 | 81% | < 0.01 | [6] |
Detailed Experimental Protocols
Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)
This protocol describes the methodology used to assess the neuroprotective effects of the MnSOD mimetic MnTm4PyP in a mouse model of focal cerebral ischemia.[5]
-
Animal Model: Male C57BL/6 mice (20-25 g) are used.
-
Surgical Procedure:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
-
Make a midline neck incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
A 6-0 nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The occlusion is maintained for a specified period (e.g., 90 minutes for transient MCAO) before the filament is withdrawn to allow reperfusion. For permanent MCAO, the filament is left in place.
-
-
Treatment: MnTm4PyP (1.5 mg/kg) or vehicle (saline) is administered intravenously 30 minutes prior to the MCAO procedure.
-
Outcome Assessment (24 hours post-MCAO):
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area (pale) is measured and expressed as a percentage of the total hemispheric area.
-
Neurological Deficit Score: A 5-point scale is used to assess neurological function (0 = no deficit, 4 = severe deficit).
-
Motor Asymmetry: The swing test is performed to evaluate motor asymmetry, with the percentage of contralateral swings recorded.
-
-
Biochemical Analysis: Brain tissue from the ischemic hemisphere is collected for Western blot analysis of apoptotic and oxidative stress markers.
References
- 1. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. MnSOD Mimetics in Therapy: Exploring Their Role in Combating Oxidative Stress-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manganese superoxide dismutase, MnSOD and its mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection by Manganese Superoxide Dismutase (MnSOD) Mimics: Antioxidant Effect and Oxidative Stress Regulation in Acute Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
M40403: A Potent Radioprotective Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
M40403, also known as imisopasem manganese, is a low-molecular-weight, non-peptidyl manganese-containing macrocyclic molecule that functions as a potent superoxide (B77818) dismutase (SOD) mimetic.[1][2][3] Extensive preclinical studies have demonstrated its significant radioprotective properties, mitigating the damaging effects of ionizing radiation on healthy tissues. This technical guide provides an in-depth overview of the core radioprotective properties of M40403, including its mechanism of action, quantitative efficacy data from key preclinical models, and detailed experimental protocols. The information presented herein is intended to support further research and development of M40403 and analogous compounds as clinical radioprotectors.
Core Mechanism of Action: Superoxide Dismutase Mimicry
M40403's primary mechanism of radioprotection lies in its ability to mimic the enzymatic activity of endogenous manganese superoxide dismutase (MnSOD).[1][4] Ionizing radiation leads to the radiolysis of water molecules, generating a cascade of reactive oxygen species (ROS), with the superoxide anion (O₂⁻) being a primary and highly damaging radical. M40403 catalytically converts superoxide anions into hydrogen peroxide (H₂O₂) and molecular oxygen.[5] The resulting hydrogen peroxide is then further detoxified into water by other cellular enzymes like catalase and glutathione (B108866) peroxidase.
A key advantage of M40403 over native SOD enzymes is its small molecular size, which allows for better cell permeability and bioavailability.[3][6][7] Furthermore, M40403 is highly stable in biological systems.[6][7]
The reduction of superoxide levels by M40403 has several downstream consequences that contribute to its radioprotective effects:
-
Inhibition of Apoptosis: By scavenging superoxide, M40403 reduces the activation of apoptotic signaling pathways, thereby preventing radiation-induced cell death in healthy tissues.[1][4]
-
Modulation of Inflammatory Pathways: M40403 has been shown to suppress the activation of pro-inflammatory transcription factors such as NF-κB, leading to a reduction in the expression of inflammatory cytokines.[6]
-
Activation of Cytoprotective Pathways: Evidence suggests that SOD mimetics can activate the NRF2 transcription factor, a key regulator of cellular antioxidant responses, further enhancing the cell's ability to cope with oxidative stress.[8]
-
Protection of Critical Tissues: M40403 has demonstrated significant protection of radiosensitive tissues, including the hematopoietic system, lymphoid tissues, and the gastrointestinal tract.[1][4]
Quantitative Efficacy Data
The radioprotective efficacy of M40403 has been quantified in several preclinical models. The following tables summarize the key findings.
Table 1: Survival Studies in Mice Following Total Body Irradiation (TBI)
| Animal Model | Radiation Dose (Gy) | M40403 Dose (mg/kg, i.p.) | Administration Schedule | 30-Day Survival Rate (%) | Dose Reduction Factor (DRF) | Reference |
| Male BALB/c Mice | 8.5 | 40 | 30 min prior to TBI | 100 | Not Reported | [1] |
| Male BALB/c Mice | 8.5 | 30 | 30 min prior to TBI | 90 | 1.41 (for 30 mg/kg s.c.) | [1][4] |
| Male BALB/c Mice | 8.5 | 20 | 30 min prior to TBI | 81 | Not Reported | [1] |
| Male BALB/c Mice | 8.5 | 10 | 30 min prior to TBI | 25 | Not Reported | [1] |
| Male BALB/c Mice | 8.5 | 0 (Control) | 30 min prior to TBI | 0 | Not Applicable | [1] |
Table 2: Efficacy in a Hamster Model of Radiation-Induced Oral Mucositis
| Animal Model | Radiation Dose (Gy) | M40403 Dose (mg/kg, i.p.) | Administration Schedule | Outcome | Reference |
| Golden Syrian Hamsters | 40 (to the cheek pouch) | 30 | Twice daily, days -1 to 3 | Significantly less severe and shorter duration of mucositis | [2] |
| Golden Syrian Hamsters | 40 (to the cheek pouch) | 30 | Twice daily, day 0 to 3 | Significantly less severe and shorter duration of mucositis | [2] |
| Golden Syrian Hamsters | 40 (to the cheek pouch) | 30 | Twice daily, day 0 alone | Significantly less severe and shorter duration of mucositis | [2] |
| Golden Syrian Hamsters | 40 (to the cheek pouch) | 10 | Twice daily, days -1 to 3 | Similar efficacy to 30 mg/kg | [2] |
| Golden Syrian Hamsters | 40 (to the cheek pouch) | 3 | Twice daily, days -1 to 3 | Similar efficacy to 30 mg/kg | [2] |
Detailed Experimental Protocols
Murine Model of Total Body Irradiation
-
Animal Model: Male BALB/c mice are typically used.[1]
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment with access to standard chow and water ad libitum.
-
M40403 Administration: M40403 is dissolved in a suitable vehicle, such as a 26 mM sodium bicarbonate buffer (pH 8.3).[5] The solution is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the specified doses (e.g., 10, 20, 30, or 40 mg/kg) 30 minutes prior to irradiation.[1] Control animals receive a vehicle injection.
-
Irradiation: Mice are placed in a well-ventilated container and exposed to a single dose of total body irradiation (e.g., 6.5, 7.5, or 8.5 Gy) from a source such as a 137Cs irradiator at a specified dose rate.
-
Post-Irradiation Monitoring: Animals are monitored daily for 30 days for survival. Body weight and general health status are also recorded.
-
Histopathological Analysis: At specified time points, subgroups of animals may be euthanized, and tissues (e.g., small and large bowel, hematopoietic and lymphoid tissues) are collected, fixed in formalin, and processed for histological examination to assess for apoptosis and tissue recovery.[1][4]
Hamster Model of Radiation-Induced Oral Mucositis
-
Animal Model: Male Golden Syrian hamsters are the standard model for this assay.[6]
-
Anesthesia: Prior to irradiation, animals are anesthetized to ensure they remain immobile.
-
Irradiation: The left everted cheek pouch is irradiated with a single dose of radiation (e.g., 40 Gy). The rest of the body is shielded.
-
M40403 Administration: M40403 is administered intraperitoneally at various doses (e.g., 3, 10, or 30 mg/kg) according to different schedules (e.g., twice daily from day -1 to day 3, day 0 to day 3, or on day 0 only).[2] On the day of irradiation, one dose is typically given 30 minutes prior to the procedure.[3]
-
Mucositis Scoring: The severity of oral mucositis is scored daily or on alternate days for a period of up to 28 days using a standardized scoring system, such as the World Health Organization (WHO) grading scale.[2][6] This is often done by blinded observers to reduce bias.
-
Data Analysis: The duration and severity of mucositis are compared between the M40403-treated groups and the vehicle-treated control group.
Visualizing the Radioprotective Mechanism of M40403
The following diagrams illustrate the proposed signaling pathways and the experimental workflow for evaluating the radioprotective effects of M40403.
Caption: Mechanism of M40403 radioprotection.
References
- 1. The manganese superoxide dismutase mimetic, M40403, protects adult mice from lethal total body irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of superoxide dismutase mimetic M40403 in attenuating radiation-induced oral mucositis in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superoxide Dismutase as an Intervention for Radiation Therapy-Associated Toxicities: Review and Profile of Avasopasem Manganese as a Treatment Option for Radiation-Induced Mucositis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Utilizing Superoxide Dismutase Mimetics to Enhance Radiation Therapy Response While Protecting Normal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Imisopasem Manganese: A Technical Analysis of its Dual Role in Apoptosis
For Immediate Release
[Shanghai, China – December 19, 2025] – This technical whitepaper provides an in-depth analysis of imisopasem manganese, a small molecule mimetic of the mitochondrial enzyme manganese superoxide (B77818) dismutase (MnSOD). Developed for researchers, scientists, and drug development professionals, this document details the compound's core mechanism and its context-dependent effects on apoptosis, functioning as both a pro-apoptotic agent in oncology and a protective agent for normal tissues.
Executive Summary
This compound (also known as M40403) and its closely related analogue avasopasem manganese (GC4419) are catalytic drugs that mimic the function of MnSOD, converting superoxide radicals (O₂•⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen. This activity fundamentally alters the cellular redox environment, leading to divergent outcomes on programmed cell death, or apoptosis. In cancer cells, particularly in combination with radiotherapy or chemotherapy, this action can enhance oxidative stress, triggering the intrinsic apoptotic pathway. Conversely, in normal tissues, the same mechanism mitigates oxidative damage, thereby preventing apoptosis and reducing treatment-related toxicities like mucositis. This document synthesizes the available quantitative data, outlines detailed experimental protocols for assessing its apoptotic effects, and visualizes the underlying molecular pathways.
Core Mechanism of Action
This compound is a non-peptidyl, manganese-based catalytic scavenger of superoxide.[1] Its primary function is to accelerate the dismutation of the superoxide radical.
Reaction: 2O₂•⁻ + 2H⁺ ---(this compound)--> H₂O₂ + O₂
The resulting increase in hydrogen peroxide concentration is a critical signaling molecule. The cellular response is dictated by the cell type's intrinsic capacity to metabolize H₂O₂. Cancer cells often have compromised antioxidant systems (e.g., lower catalase or glutathione (B108866) peroxidase activity), leading to an accumulation of H₂O₂ and subsequent oxidative damage and apoptosis.[2] Normal cells, with robust antioxidant defenses, efficiently neutralize the H₂O₂, resulting in a net reduction of oxidative stress and protection from apoptosis.[2]
Quantitative Data on Apoptotic Modulation
The effects of this compound and its analogues on key apoptotic markers have been quantified in several preclinical models. The data highlights a consistent pattern of pro-apoptotic activity in cancer cells and anti-apoptotic effects in normal tissues.
Pro-Apoptotic Effects in Cancer Cells (In Vitro)
Studies combining the SOD mimetic GC4419 with ionizing radiation (IR) in non-small cell lung cancer (NSCLC) cell lines demonstrate a significant shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.
| Cell Line | Treatment | Pro-Apoptotic Bax (% Change vs. Control) | Anti-Apoptotic Bcl-2 (% Change vs. Control) | Bax/Bcl-2 Ratio |
| A549 | 2 Gy IR | +63% | -36% | Increased |
| 2 Gy IR + 10 µM GC4419 | +120% | -44% | Further Increased | |
| H1299 | 2 Gy IR | +58% | -49% | Increased |
| 2 Gy IR + 10 µM GC4419 | +88% | -47% | Further Increased | |
| Data synthesized from published research.[3] |
Anti-Apoptotic Effects in Normal Tissues (In Vivo)
In a murine model of 5-fluorouracil (B62378) (5-FU)-induced intestinal mucositis, this compound (M40403) demonstrated a significant protective effect by reducing apoptosis in the small intestinal crypts.
| Treatment Group | Mean TUNEL-Positive Cells (per field ± SD) |
| Control | 3.4 ± 1.8 |
| 5-FU Alone | 45.2 ± 6.9 |
| 5-FU + M40403 (5 mg/kg) | 18.4 ± 5.1 |
| 5-FU + M40403 (10 mg/kg) | 12.6 ± 3.6 |
| Data represents the mean number of apoptotic cells counted in intestinal tissue sections.[1] |
Signaling Pathways and Visualizations
This compound influences the intrinsic, or mitochondrial, pathway of apoptosis. The critical initiating event is the catalytic conversion of superoxide to hydrogen peroxide, which acts as a second messenger, leading to a cascade of downstream events.
References
Imisopasem Manganese in Cellular Models of Aging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental hallmark of aging and contributes to a spectrum of age-related pathologies.[1][2] A key driver of the senescence program is oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses.[3] Mitochondria are a primary source of endogenous ROS, particularly the superoxide (B77818) anion (O₂•⁻).[4] Consequently, therapeutic strategies aimed at mitigating mitochondrial oxidative stress hold significant promise in combating cellular aging.
Imisopasem manganese (M40403) is a low-molecular-weight, non-peptidyl mimetic of the mitochondrial enzyme manganese superoxide dismutase (MnSOD or SOD2).[5][6] It is designed to catalytically convert superoxide radicals into less reactive hydrogen peroxide (H₂O₂), thereby reducing oxidative damage to cellular components like DNA, lipids, and proteins.[6] This technical guide provides an in-depth overview of the role and mechanism of this compound in cellular models of aging, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Core Mechanism of Action
This compound functions as a potent antioxidant by mimicking the catalytic activity of MnSOD. Located within the mitochondria, it directly scavenges superoxide anions, the proximal mitochondrial ROS, preventing their damaging downstream effects and their reaction with nitric oxide to form peroxynitrite.[5][6][7] By reducing the mitochondrial superoxide burden, this compound is hypothesized to protect cells from oxidative stress-induced premature senescence (SIPS) and delay the onset of replicative senescence.
Data Presentation: Effects of SOD Mimetics on Cellular Senescence Markers
While direct and comprehensive quantitative data for this compound in classic cellular aging models is emerging, studies on closely related SOD mimetics in relevant models of accelerated aging provide valuable insights. The following tables summarize expected and observed outcomes.
Table 1: Effect of the SOD Mimetic MnTBAP on Senescence Markers in Hutchinson-Gilford Progeria Syndrome (HGPS) Fibroblasts
Source: Adapted from data on MnTBAP, a SOD mimetic, in a cellular model of premature aging.[8]
| Treatment Condition | % SA-β-Gal Positive Cells (Day 9) | % p21 Positive Cells (Day 9) | Relative ROS Levels (Day 9, vs. Untreated HGPS) |
| Control Fibroblasts (Untreated) | ~15% | ~10% | - |
| HGPS Fibroblasts (Untreated) | ~30% | ~25% | 100% |
| HGPS Fibroblasts + MnTBAP (5 µM) | Slight, non-significant decrease | Significant decrease | ~91% |
Table 2: Qualitative and Expected Effects of this compound (M40403) on Senescence Markers
Based on its mechanism of action and preliminary findings.[5][9][10]
| Cellular Model | Senescence Inducer | Key Senescence Marker | Expected Effect of this compound |
| Human Diploid Fibroblasts | Hydrogen Peroxide (H₂O₂) | SA-β-Galactosidase Activity | Decrease in the percentage of SA-β-Gal positive cells |
| Human Endothelial Cells | Oxidative Stress | p16INK4a Expression | Downregulation of p16INK4a mRNA and protein levels |
| Primary Human Fibroblasts | Replicative Exhaustion | p21Waf1/Cip1 Expression | Attenuation of p21Waf1/Cip1 induction |
| Various Cell Types | Various Stressors | SASP Factor Secretion (e.g., IL-6, IL-8) | Reduction in the secretion of pro-inflammatory SASP components |
Experimental Protocols
This section details the methodologies for inducing and assessing cellular senescence and for evaluating the effects of this compound.
Induction of Stress-Induced Premature Senescence (SIPS)
This protocol describes the induction of senescence in human diploid fibroblasts (e.g., IMR-90, WI-38) using hydrogen peroxide.[11][12]
-
Cell Culture: Culture human diploid fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
H₂O₂ Treatment:
-
Seed cells in 6-well plates to reach 70-80% confluency.
-
Pre-treat a subset of wells with desired concentrations of this compound (e.g., 1-50 µM, dissolved as per manufacturer's instructions) for 12-24 hours.
-
Prepare a fresh solution of H₂O₂ in serum-free medium (e.g., 100-200 µM).[11][12]
-
Remove the culture medium (with or without imisopasem), wash cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add the H₂O₂ solution and incubate for 2 hours at 37°C.[11]
-
Remove the H₂O₂ solution, wash cells with PBS, and add fresh complete culture medium (with or without this compound).
-
Incubate for 72-96 hours to allow the full development of the senescent phenotype before analysis.[12]
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This cytochemical assay is a widely used biomarker for senescent cells.[10][13]
-
Materials:
-
PBS
-
Fixative Solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
SA-β-Gal Staining Solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂). Many components are available in commercial kits.
-
-
Procedure:
-
Wash the cells in the 6-well plate once with PBS.
-
Add 1 mL of Fixative Solution to each well and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add 1 mL of freshly prepared SA-β-Gal Staining Solution to each well.
-
Incubate the plate at 37°C overnight in a dry incubator (no CO₂).[10]
-
Observe cells under a bright-field microscope. Senescent cells will stain blue.
-
Quantify by counting the number of blue cells versus the total number of cells in several random fields to determine the percentage of SA-β-Gal positive cells.
-
Immunofluorescence for p16INK4a and p21Waf1/Cip1
This protocol allows for the detection and quantification of key cell cycle inhibitors that are upregulated in senescence.
-
Procedure:
-
Culture and treat cells on glass coverslips in 6-well plates as described in Protocol 1.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibodies against p16INK4a or p21Waf1/Cip1 (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of p16 or p21 positive cells by analyzing the images.
-
Measurement of Mitochondrial Superoxide
This assay quantifies the target of this compound.
-
Reagent: MitoSOX™ Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.
-
Procedure:
-
Culture and treat cells in a multi-well plate suitable for fluorescence microscopy or flow cytometry.
-
Prepare a 5 µM working solution of MitoSOX™ Red in HBSS or other appropriate buffer.
-
Remove the culture medium, wash cells with warm buffer.
-
Add the MitoSOX™ Red working solution to the cells and incubate for 10 minutes at 37°C, protected from light.
-
Wash cells gently three times with warm buffer.
-
Analyze immediately by fluorescence microscopy or flow cytometry (excitation/emission ~510/580 nm). The fluorescence intensity is proportional to the level of mitochondrial superoxide.
-
Signaling Pathways and Visualizations
This compound is expected to modulate key signaling pathways involved in oxidative stress-induced cellular senescence.
References
- 1. mdpi.com [mdpi.com]
- 2. Rapid and synchronous chemical induction of replicative‐like senescence via a small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. Senescent response in inner annulus fibrosus cells in response to TNFα, H2O2, and TNFα-induced nucleus pulposus senescent secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Senescence-like growth arrest induced by hydrogen peroxide in human diploid fibroblast F65 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 13. researchgate.net [researchgate.net]
Imisopasem manganese for studying reactive oxygen species biology
An In-depth Technical Guide to Imisopasem Manganese for the Study of Reactive Oxygen Species Biology
Introduction
This compound, also known as M40403, is a synthetic, non-peptidyl small molecule that mimics the function of the endogenous antioxidant enzyme, manganese superoxide (B77818) dismutase (MnSOD or SOD2).[1][2] As a low-molecular-weight mimetic, it serves as a powerful pharmacological tool for researchers, scientists, and drug development professionals to investigate the biology of reactive oxygen species (ROS), particularly the superoxide anion (O₂•⁻). Its stability, selectivity, and ability to penetrate cells overcome many limitations of using native SOD enzymes in experimental settings.[1][3] This guide provides a comprehensive overview of this compound, its mechanism of action, key experimental data, and detailed protocols for its application in ROS research. Its mirror-image isomer, avasopasem manganese (GC4419), has been investigated in clinical trials for its protective effects against chemoradiation-induced toxicities.[1][4]
Core Mechanism of Action
This compound functions as a catalytic antioxidant.[3] The manganese center cycles between its Mn(II) and Mn(III) oxidation states to facilitate the dismutation of the superoxide radical into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[3][5] This process detoxifies the highly reactive superoxide anion, preventing it from damaging cellular components or reacting with other molecules like nitric oxide (NO) to form the damaging oxidant, peroxynitrite.[1][6]
A key feature of imisopasem is its high rate and selectivity for superoxide. It does not interact with other ROS such as hydrogen peroxide, nitric oxide, or peroxynitrite, making it a specific tool to probe the pathological roles of superoxide.[1][7] Unlike native SOD enzymes, it is not deactivated by peroxynitrite.[1]
References
- 1. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avasopasem Manganese | C21H35Cl2MnN5 | CID 23649345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Manganese Neurotoxicity and the Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effects of M40403, a selective superoxide dismutase mimetic, in myocardial ischaemia and reperfusion injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological manipulation of the inflammatory cascade by the superoxide dismutase mimetic, M40403 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for M40403 Administration in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
M40403 (Imisopasem Manganese) is a low molecular weight, synthetic, non-peptidyl manganese-containing mimetic of superoxide (B77818) dismutase (SOD).[1][2] It functions to catalytically remove superoxide anions (O₂⁻) with high specificity and efficiency, playing a significant role in mitigating oxidative stress and inflammation.[1][2][3] Unlike native SOD enzymes, M40403 is a smaller molecule (483 Da) which allows for better in vivo stability and activity.[1][2][3] These characteristics make M40403 a valuable pharmacological tool for investigating the role of superoxide in various pathological conditions and a potential therapeutic agent for diseases mediated by oxidative damage.[4]
This document provides detailed application notes and protocols for the administration of M40403 in rat studies, based on findings from various preclinical models.
Mechanism of Action
M40403 catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1] By scavenging superoxide, M40403 prevents its reaction with nitric oxide (NO), thereby inhibiting the formation of the highly reactive and damaging peroxynitrite (ONOO⁻).[2][5] This action has two key consequences: the preservation of beneficial NO and the reduction of toxic peroxynitrite.[5] The reduction in oxidative stress leads to the attenuation of downstream inflammatory cascades, including the reduced expression of adhesion molecules (ICAM-1, P-selectin), decreased neutrophil infiltration, and modulation of pro-inflammatory cytokine production.[2][5][6][7]
Signaling Pathway
Caption: Mechanism of action of M40403 in reducing oxidative stress and inflammation.
Data Presentation: M40403 Administration in Rat Models
The following tables summarize quantitative data from various rat studies investigating the efficacy of M40403.
Table 1: Dosage and Administration Route
| Disease Model | Species | Route of Administration | Dosage Range | Study Focus | Reference |
| Myocardial Ischemia/Reperfusion | Rat | Intravenous (i.v.) | 0.1 - 1 mg/kg | Cardioprotection | [5] |
| Experimental Colitis | Rat | Intraperitoneal (i.p.) | 5 mg/kg (daily) | Anti-inflammatory | [6] |
| Carrageenan-Induced Pleurisy | Rat | Intraperitoneal (i.p.) | 5 - 20 mg/kg | Anti-inflammatory | [2] |
| 5-FU-Induced Mucositis | Mouse | Intraperitoneal (i.p.) | 5 - 10 mg/kg | Mucositis Prevention | [1] |
| IL-2 Induced Hypotension | Mouse | Intraperitoneal (i.p.) / Subcutaneous (s.c.) | 0.03 - 10 mg/kg | Hypotension Reversal | [8] |
| Total Body Irradiation* | Mouse | Intraperitoneal (i.p.) / Subcutaneous (s.c.) | 10 - 40 mg/kg | Radioprotection | [9] |
*Note: While these studies were conducted in mice, the data is relevant and provides a strong basis for dose selection in rat models.
Table 2: Summary of Efficacy Data
| Disease Model | Key Findings with M40403 Treatment | Quantitative Outcomes | Reference |
| Myocardial Ischemia/Reperfusion | Reduced myocardial damage, mast cell degranulation, and ventricular arrhythmias. | Significant reduction in infarct size and neutrophil infiltration. | [5] |
| Experimental Colitis | Ameliorated disruption of colonic architecture, reduced diarrhea and weight loss. | Significant reduction in colonic myeloperoxidase activity and malondialdehyde levels. | [6] |
| Carrageenan-Induced Pleurisy | Attenuated fluid accumulation, neutrophil infiltration, and lipid peroxidation. | Dose-dependent inhibition of peroxynitrite production. | [2] |
| 5-FU-Induced Mucositis* | Improved intestinal mucositis and diarrhea. | Significantly lower diarrhea scores and attenuated increase in serum TNF-α. | [1] |
*Note: Mouse model data.
Experimental Protocols
Myocardial Ischemia-Reperfusion Injury Model in Rats
This protocol is based on a study investigating the protective effects of M40403 against myocardial injury.[5]
Experimental Workflow
Caption: Workflow for M40403 administration in a rat myocardial ischemia-reperfusion model.
Methodology
-
Animal Model: Male rats are suitable for this study.
-
Anesthesia: Anesthetize the rats using an appropriate method (e.g., intraperitoneal injection of a suitable anesthetic).
-
Surgical Procedure:
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending coronary artery to induce ischemia.
-
-
M40403 Administration:
-
Ischemia and Reperfusion:
-
Maintain the coronary artery ligation for 30 minutes to induce ischemia.
-
Remove the ligature to allow for reperfusion for 60 minutes.
-
-
Outcome Measures:
-
At the end of the reperfusion period, sacrifice the animals.
-
Excise the hearts for biochemical analysis, including:
-
Measurement of infarct size.
-
Assessment of neutrophil infiltration via myeloperoxidase (MPO) activity.
-
Histological examination for morphological signs of myocardial cell injury.
-
-
Experimental Colitis Model in Rats
This protocol is adapted from a study evaluating M40403 in a rodent model of inflammatory bowel disease.[6]
Methodology
-
Animal Model: Male rats are appropriate for this model.
-
Induction of Colitis:
-
Induce colitis by intracolonic instillation of trinitrobenzene sulfonic acid (TNBS).
-
-
M40403 Administration:
-
Administer M40403 at a dose of 5 mg/kg via intraperitoneal injection daily.[6]
-
The control group should receive vehicle injections.
-
-
Monitoring:
-
Monitor the rats daily for clinical signs of colitis, including body weight loss and the presence of diarrhea.
-
-
Outcome Measures (at day 4 post-TNBS):
-
Sacrifice the animals and collect colon tissue.
-
Perform macroscopic evaluation of colonic damage.
-
Conduct histological analysis to assess the disruption of the colonic architecture.
-
Measure myeloperoxidase (MPO) activity in the mucosa as an indicator of neutrophil infiltration.
-
Quantify malondialdehyde (MDA) levels as a marker of lipid peroxidation.
-
Perform immunohistochemistry for nitrotyrosine and poly (ADP-ribose) synthetase (PARS) to assess nitrosative stress and DNA damage.
-
Evaluate the expression of ICAM-1 and P-selectin.
-
Conclusion
M40403 has demonstrated significant protective effects in a variety of rat models of diseases characterized by oxidative stress and inflammation. The administration protocols outlined in this document, including dosages and routes of administration, provide a solid foundation for designing further preclinical studies. The potent superoxide scavenging activity of M40403 makes it a promising candidate for therapeutic development and a valuable tool for research in related fields.
References
- 1. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological manipulation of the inflammatory cascade by the superoxide dismutase mimetic, M40403 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A nonpeptidyl mimic of superoxide dismutase with therapeutic activity in rats [iris.unime.it]
- 5. Protective effects of M40403, a selective superoxide dismutase mimetic, in myocardial ischaemia and reperfusion injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effects of M40403, a superoxide dismutase mimetic, in a rodent model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological manipulation of the inflammatory cascade by the superoxide dismutase mimetic, M40403 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of a Superoxide Dismutase Mimetic As an Adjunct to Interleukin 2 Based Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The manganese superoxide dismutase mimetic, M40403, protects adult mice from lethal total body irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Imisopasem Manganese Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imisopasem manganese (also known as M40403 and GC4419) is a potent, cell-permeable, non-peptidyl mimetic of manganese superoxide (B77818) dismutase (MnSOD).[1][2][3] It functions as a catalytic scavenger of superoxide anions (O₂•⁻), converting them to hydrogen peroxide (H₂O₂), thereby modulating the cellular redox environment.[4] This activity makes this compound a valuable tool for investigating the role of oxidative stress in various physiological and pathological processes. Its potential therapeutic applications are being explored in conditions where superoxide-mediated damage is implicated, such as in attenuating radiation-induced toxicities.[5]
Proper preparation of this compound solutions is crucial for obtaining accurate and reproducible results in cell culture experiments. This document provides detailed protocols for the solubilization, storage, and preparation of working solutions of this compound for in vitro studies.
Physicochemical and Solubility Data
A summary of key quantitative data for this compound is presented in the table below. This information is essential for accurate stock solution preparation and handling.
| Property | Value | Source(s) |
| Synonyms | M40403, GC4419 | [1][3] |
| Molecular Formula | C₂₁H₃₅Cl₂MnN₅ | [3] |
| Molecular Weight | 483.38 g/mol | [3][6] |
| Appearance | Crystalline solid | [7] |
| Purity | ≥98% (by HPLC) | [3] |
| Storage (Solid Powder) | -20°C for 3 years; 4°C for 2 years | [3] |
| Solubility in DMSO | 5.0 mg/mL (10.34 mM) | [3] |
| Solubility in DMF | 3.0 mg/mL (6.21 mM) | [3] |
| Solubility in Ethanol | 20.0 mg/mL (41.38 mM) | [3] |
| Solubility in PBS (pH 7.2) | 3.0 mg/mL (6.21 mM) | [3] |
| Solubility in Water | 16.0 mg/mL (33.10 mM); 25 mg/mL (52.15 mM) with ultrasound | [2][3] |
| Storage (In Solvent) | -80°C for up to 1 year; -20°C for 1-2 weeks | [2][3] |
| Typical In Vitro Working Concentrations | 2 µM - 30 µM | [1][5][8][9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Sterile Water
This protocol describes the preparation of a concentrated stock solution in sterile water. Water is a suitable solvent, but care must be taken to ensure complete dissolution and sterility.
Materials:
-
This compound powder (purity ≥98%)
-
Sterile, nuclease-free water
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Weighing: Carefully weigh out 4.83 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of sterile, nuclease-free water to the tube containing the this compound powder.
-
Mixing: Cap the tube securely and vortex thoroughly. If the solid does not completely dissolve, sonication in an ultrasonic water bath and gentle warming may be required to achieve a clear solution.[2]
-
Sterilization: To ensure the stock solution is sterile for cell culture use, filter it through a sterile 0.22 µm syringe filter into a new sterile tube.[2]
-
Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials. This prevents repeated freeze-thaw cycles which could degrade the compound. Store the stock solution aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (1-2 weeks).[2][3]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the stock solution into a cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Determine Final Concentration: The optimal concentration of this compound will vary depending on the cell type and experimental design. Based on published literature, a starting range of 2 µM to 30 µM is recommended.[1][5][8][9] It is advisable to perform a dose-response study to determine the optimal concentration for your specific application.
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution into the complete cell culture medium. It is crucial to ensure that the final concentration of any solvent (if used for the stock solution) in the medium applied to cells is non-toxic. For aqueous stock solutions, this is not a concern.
-
Example Calculation (for a final concentration of 10 µM): To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, a 1:1000 dilution is required. Add 1 µL of the 10 mM this compound stock to 999 µL of pre-warmed complete cell culture medium.
-
Vehicle Control: Always prepare a vehicle control. This consists of cell culture medium containing the same volume of the solvent used for the stock solution (in this case, sterile water) as the highest concentration working solution, but without this compound. This is essential to distinguish the effects of the compound from any potential effects of the vehicle.
-
Application to Cells: Add the prepared working solutions (including the vehicle control) to your cell cultures and incubate for the desired period.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions.
References
- 1. Superoxide dismutase mimetic M40403 improves endothelial function in apolipoprotein(E)-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Evaluation of a Superoxide Dismutase Mimetic As an Adjunct to Interleukin 2 Based Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Novel SOD Mimetic GC4419 Increases Cancer Cell Killing With Sensitization to Ionizing Radiation While Protecting Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing Imisopasem Manganese Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imisopasem manganese (M40403) is a potent, low-molecular-weight mimetic of the human mitochondrial manganese superoxide (B77818) dismutase (MnSOD).[1] As a catalytic scavenger of superoxide radicals (O₂⁻), it plays a crucial role in mitigating oxidative stress, which is implicated in a wide range of pathologies.[1] These application notes provide detailed protocols for a selection of robust in vitro assays to evaluate the efficacy of this compound. The assays are designed to quantify its superoxide dismutase-like activity and its protective effects in cellular models of oxidative stress.
Mechanism of Action: Superoxide Dismutation
This compound mimics the native MnSOD enzyme by catalytically converting superoxide radicals into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[2] This two-step redox cycle involves the manganese ion cycling between its oxidized (Mn³⁺) and reduced (Mn²⁺) states. The resulting hydrogen peroxide is subsequently detoxified into water by other cellular enzymes like catalase and glutathione (B108866) peroxidase.
Data Presentation
The following tables summarize key quantitative parameters for this compound.
| Parameter | Value | Reference |
| Catalytic Rate Constant (k_cat) | 1.6 x 10⁷ M⁻¹s⁻¹ (at pH 7.4) | [2] |
| Assay | Cell Line | IC₅₀ (µM) | Notes |
| Cell Viability (MTT Assay) | Varies | To be determined experimentally | The IC₅₀ will depend on the cell type and the specific oxidative challenge. |
| Superoxide Scavenging (NBT Assay) | Acellular | To be determined experimentally (IC₅₀) | One unit of activity is defined as the amount of this compound that inhibits the NBT photoreduction by 50%.[3] |
Experimental Protocols
Nitroblue Tetrazolium (NBT) Assay for SOD Activity
This assay spectrophotometrically measures the ability of this compound to compete with nitroblue tetrazolium (NBT) for superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.[4]
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.8)
-
EDTA (0.1 mM)
-
Xanthine (0.1 mM)
-
Nitroblue tetrazolium (NBT) (75 µM)
-
Xanthine Oxidase (diluted to produce a ΔA560nm of 0.025 ± 0.005 per minute)
-
This compound stock solution and serial dilutions
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing potassium phosphate buffer, EDTA, xanthine, and NBT.
-
In a 96-well plate, add 180 µL of the reaction mixture to each well.
-
Add 10 µL of various concentrations of this compound to the sample wells. For the control well (maximum color), add 10 µL of buffer.
-
To initiate the reaction, add 10 µL of xanthine oxidase solution to all wells.
-
Incubate the plate at room temperature for 20 minutes, protected from light.
-
Measure the absorbance at 560 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100
-
The concentration of this compound that causes 50% inhibition (IC₅₀) can be determined by plotting the percentage of inhibition against the compound concentration.
Cytochrome c Reduction Assay
This assay measures the reduction of cytochrome c by superoxide radicals. The presence of an SOD mimetic like this compound will inhibit this reduction.[5]
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.8)
-
EDTA (0.1 mM)
-
Cytochrome c (from horse heart, 10 µM)
-
Xanthine (50 µM)
-
Xanthine Oxidase (sufficient to produce a rate of reduction of cytochrome c at 550 nm of 0.025 absorbance units per minute)[5]
-
This compound stock solution and serial dilutions
-
UV/Vis spectrophotometer
Protocol:
-
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, EDTA, cytochrome c, and xanthine.
-
Add a specific concentration of this compound to the cuvette. For the control, add the corresponding buffer.
-
Equilibrate the mixture to 25°C in the spectrophotometer.
-
Initiate the reaction by adding xanthine oxidase.
-
Monitor the increase in absorbance at 550 nm for 5 minutes.
-
The rate of cytochrome c reduction is proportional to the change in absorbance over time.
-
Calculate the percentage of inhibition of cytochrome c reduction for each concentration of this compound. One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of cytochrome c reduction by 50%.[5]
Cellular Viability Assay (MTT) under Oxidative Stress
This assay assesses the ability of this compound to protect cells from oxidative stress-induced cell death.
Materials:
-
Cell line of interest (e.g., human lung epithelial cells A549)
-
Complete cell culture medium
-
This compound
-
An agent to induce oxidative stress (e.g., Paraquat, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6]
-
The next day, remove the medium and add fresh medium containing various concentrations of this compound. Incubate for a pre-treatment period (e.g., 1-2 hours).
-
Introduce the oxidative stress-inducing agent to the wells (except for the untreated control) and incubate for a specified period (e.g., 24-48 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Signaling Pathway Visualization
This compound acts upstream in the oxidative stress signaling pathway by preventing the initial accumulation of superoxide. This, in turn, can prevent the activation of downstream pro-inflammatory and apoptotic pathways.
References
- 1. Facebook [cancer.gov]
- 2. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plant-stress.weebly.com [plant-stress.weebly.com]
- 4. 2.6. SOD Activity Assay [bio-protocol.org]
- 5. 超氧化物歧化酶的酶学测定 [sigmaaldrich.com]
- 6. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols: The Use of M40403, a Superoxide Dismutase Mimetic, in a Preclinical Model of Cisplatin-Induced Nephrotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin (B142131) is a highly effective and widely utilized chemotherapeutic agent for treating a variety of solid tumors. However, its clinical application is frequently limited by severe dose-dependent nephrotoxicity, which can lead to acute kidney injury (AKI) and chronic kidney disease (CKD).[1][2] A key mechanism underlying cisplatin-induced kidney damage is the generation of reactive oxygen species (ROS), particularly superoxide (B77818) radicals (O₂⁻), within the mitochondria of renal proximal tubular epithelial cells.[1][3] This oxidative stress triggers a cascade of events, including inflammation, apoptosis, and necrosis, ultimately impairing renal function.[4][5]
M40403 is a potent, low-molecular-weight mimetic of superoxide dismutase (SOD), the enzyme responsible for dismuting superoxide into oxygen and hydrogen peroxide. By catalytically removing superoxide, M40403 has the potential to mitigate the initial oxidative burst induced by cisplatin, thereby protecting the kidneys from subsequent damage. These application notes provide a comprehensive overview of the rationale for using M40403 in a cisplatin-induced nephrotoxicity model, detailed experimental protocols, and representative data based on studies with similar SOD mimetics.
Mechanism of Action: Cisplatin-Induced Nephrotoxicity and the Protective Role of SOD Mimetics
Cisplatin accumulates in the renal proximal tubules, where it exerts its toxic effects.[1] Inside the tubular cells, cisplatin damages mitochondria, leading to an overproduction of superoxide. This initiates a detrimental signaling cascade. The proposed protective mechanism of an SOD mimetic like M40403 is to intercept and neutralize superoxide at the beginning of this cascade.
Experimental Protocols
The following protocols are based on established murine models of cisplatin-induced nephrotoxicity. While specific details may vary, these provide a solid foundation for investigating the efficacy of M40403.
Animal Model of Cisplatin-Induced Acute Kidney Injury
A widely used model involves a single high dose of cisplatin to induce acute kidney injury.
Detailed Protocol:
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are commonly used. House animals in a controlled environment with free access to food and water.
-
Grouping: Randomly divide mice into at least three groups:
-
Group 1: Vehicle Control (receives vehicle for both M40403 and cisplatin).
-
Group 2: Cisplatin + Vehicle (receives cisplatin and the vehicle for M40403).
-
Group 3: Cisplatin + M40403 (receives cisplatin and M40403).
-
-
Drug Administration:
-
M40403: The optimal dose and timing of M40403 administration should be determined in pilot studies. As a starting point, M40403 could be administered intraperitoneally (i.p.) or subcutaneously (s.c.) 30 minutes to 1 hour before cisplatin injection, and potentially in subsequent daily doses.
-
Cisplatin: A single i.p. injection of cisplatin (typically 20-30 mg/kg in saline) is administered to induce nephrotoxicity.[6]
-
-
Monitoring: Record body weight daily. Monitor for signs of distress.
-
Sample Collection: At 72 hours post-cisplatin injection (a common time point for peak injury), anesthetize the mice.[7]
-
Collect blood via cardiac puncture for serum analysis.
-
Perfuse the kidneys with cold phosphate-buffered saline (PBS).
-
Excise the kidneys. One kidney can be fixed in 10% neutral buffered formalin for histology, and the other can be snap-frozen in liquid nitrogen for molecular and biochemical analyses.
-
-
Analysis:
-
Renal Function: Measure blood urea (B33335) nitrogen (BUN) and serum creatinine levels.
-
Histopathology: Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining on paraffin-embedded kidney sections to assess tubular necrosis, cast formation, and other signs of injury.
-
Biomarkers: Analyze kidney tissue for markers of injury (e.g., KIM-1, NGAL), oxidative stress (e.g., 4-HNE), and apoptosis (e.g., TUNEL staining, cleaved caspase-3).
-
Key Analytical Methods
-
Blood Urea Nitrogen (BUN) and Creatinine: Use commercially available colorimetric assay kits according to the manufacturer's instructions.
-
Histological Scoring: A pathologist blinded to the treatment groups should score kidney sections for tubular injury on a scale (e.g., 0-4) based on the percentage of affected tubules.
-
Quantitative PCR (qPCR): Extract RNA from kidney tissue to measure the mRNA expression of kidney injury markers like Kim-1 and Ngal.
-
Immunohistochemistry (IHC): Use specific antibodies to detect proteins of interest (e.g., cleaved caspase-3 for apoptosis) in fixed kidney sections.
Data Presentation
The following tables present representative data from a study using the SOD mimetic GC4419 in a cisplatin-induced nephrotoxicity model.[8] It is anticipated that M40403 would produce similar protective effects.
Table 1: Effect of SOD Mimetic on Renal Function and Injury Markers
| Parameter | Control | Cisplatin + Vehicle | Cisplatin + SOD Mimetic |
| Blood Urea Nitrogen (BUN) (mg/dL) | 25 ± 3 | 150 ± 20 | 75 ± 15 |
| Serum Creatinine (mg/dL) | 0.3 ± 0.05 | 2.5 ± 0.4 | 1.2 ± 0.3 |
| KIM-1 (mRNA fold change) | 1.0 | 50 ± 8 | 20 ± 5 |
| NGAL (mRNA fold change) | 1.0 | 100 ± 15 | 40 ± 10 |
| Tubular Necrosis Score (0-4) | 0.1 ± 0.1 | 3.5 ± 0.5 | 1.5 ± 0.3* |
*Data are presented as mean ± SEM. *p < 0.05 compared to Cisplatin + Vehicle. Data are illustrative and based on published findings for a similar SOD mimetic.[8]
Table 2: Effect of SOD Mimetic on Body Weight
| Group | Day 0 | Day 1 | Day 2 | Day 3 |
| Control | 100% | 101% | 102% | 102% |
| Cisplatin + Vehicle | 100% | 95% | 88% | 85% |
| Cisplatin + SOD Mimetic | 100% | 97% | 92% | 90%* |
*Data are presented as percentage of initial body weight. *p < 0.05 compared to Cisplatin + Vehicle. Data are illustrative and based on published findings for a similar SOD mimetic.[8]
Conclusion
The strong mechanistic link between cisplatin-induced superoxide production and subsequent renal injury provides a solid rationale for the use of SOD mimetics like M40403 as a nephroprotective strategy. The provided protocols and representative data offer a framework for researchers to design and execute preclinical studies to evaluate the efficacy of M40403. Successful demonstration of nephroprotection without compromising the anti-tumor efficacy of cisplatin could lead to significant improvements in cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular mechanisms of cisplatin-induced nephrotoxicity: a balance on the knife edge between renoprotection and tumor toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin-Induced Kidney Toxicity: Potential Roles of Major NAD+-Dependent Enzymes and Plant-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cisplatin-Induced Acute Kidney Injury: Pathological Mechanisms, Pharmacological Interventions, and Genetic Mitigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathophysiology of Cisplatin-Induced Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Cisplatin-Induced Acute Kidney Injury: The Role of NRF2 in Mitochondrial Dysfunction and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Persistent increase in mitochondrial superoxide mediates cisplatin-induced chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imisopasem Manganese in Models of Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imisopasem manganese (also known as M40403 and GC4419) is a low molecular weight, synthetic mimetic of the mitochondrial enzyme manganese superoxide (B77818) dismutase (MnSOD).[1][2] As a potent scavenger of superoxide radicals, this compound offers therapeutic potential in mitigating the oxidative stress implicated in the pathology of several neurodegenerative diseases.[3][4] Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, is a key contributor to neuronal damage and death in conditions such as Parkinson's disease, Alzheimer's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS).[3][4]
These application notes provide a summary of the current and potential applications of this compound in preclinical models of these neurodegenerative disorders, complete with detailed experimental protocols and quantitative data from published studies. Where direct experimental data for this compound is not yet available, proposed protocols are provided based on established disease models and the known mechanism of action of the compound.
Mechanism of Action: Attenuation of Oxidative Stress
This compound catalyzes the dismutation of superoxide anions (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), which can then be further detoxified by other cellular enzymes like catalase and glutathione (B108866) peroxidase.[1][5] By targeting the primary ROS, superoxide, this compound helps to prevent the formation of more damaging downstream species such as peroxynitrite, thereby protecting critical cellular components like DNA, proteins, and lipids from oxidative damage.[1]
Figure 1: Mechanism of action of this compound in mitigating oxidative stress.
Application in a Parkinson's Disease Model
Paraquat (B189505), a widely used herbicide, induces parkinsonism-like pathology in experimental models by generating significant oxidative stress through the production of superoxide radicals. The following data and protocols are derived from a study by Filograna et al. (2016), which investigated the protective effects of this compound (M40403) in cellular and fruit fly models of paraquat-induced toxicity.
Quantitative Data Summary
| Model System | Treatment | Outcome Measure | Result |
| In Vitro (SH-SY5Y cells) | Paraquat (1 mM) | Cell Viability | ~50% reduction |
| Paraquat (1 mM) + M40403 (10 µM) | Cell Viability | Significant protection against paraquat-induced cell death | |
| In Vivo (Drosophila melanogaster) | Paraquat (5 mM) | Survival | Drastic reduction in survival |
| Paraquat (5 mM) + M40403 (1 mM) | Survival | Almost complete rescue of survival | |
| Paraquat (1 mM) for 5 days | Locomotor Activity (Climbing Assay) | Significant impairment | |
| Paraquat (1 mM) + M40403 (1 mM) for 5 days | Locomotor Activity (Climbing Assay) | Significant improvement in climbing ability |
Experimental Protocols
1. In Vitro Model: SH-SY5Y Neuroblastoma Cells
-
Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 medium, supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment:
-
Seed cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.
-
Introduce paraquat (final concentration 1 mM) to the culture medium.
-
Incubate for 24 hours.
-
-
Endpoint Analysis (Cell Viability):
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Add MTT solution (0.5 mg/mL) to each well and incubate for 2 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. In Vivo Model: Drosophila melanogaster
-
Fly Stocks and Maintenance: Wild-type Drosophila melanogaster (e.g., w¹¹¹⁸) are maintained on standard cornmeal-yeast-agar medium at 25°C.
-
Paraquat and this compound Administration:
-
Prepare food vials containing standard medium supplemented with paraquat (1 mM or 5 mM) and/or this compound (e.g., 0.1, 0.5, 1 mM).
-
Transfer adult flies (3-5 days old) to the treatment vials.
-
-
Survival Assay:
-
Place 20-25 flies per vial in multiple replicate vials for each treatment group.
-
Count the number of dead flies daily.
-
Transfer surviving flies to fresh treatment vials every 2-3 days.
-
Plot survival curves and analyze using the log-rank test.
-
-
Locomotor Assay (Climbing Assay):
-
After 5 days of treatment with a sub-lethal concentration of paraquat (1 mM) with or without this compound, gently tap the flies to the bottom of a vertical glass tube.
-
Record the number of flies that climb past a specific height (e.g., 8 cm) within a set time (e.g., 10 seconds).
-
Perform multiple trials for each group of flies.
-
Figure 2: Experimental workflows for Parkinson's disease models.
Proposed Application in an Alzheimer's Disease Model
While direct studies of this compound in Alzheimer's disease (AD) models are not yet published, the known role of oxidative stress and mitochondrial dysfunction in AD pathogenesis suggests its potential therapeutic utility. Overexpression of MnSOD has been shown to reduce amyloid pathology and improve memory in a transgenic mouse model of AD.[6]
Proposed Experimental Protocols
1. In Vitro Model: Aβ-treated Primary Neuronal Cultures
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic day 18 (E18) rat or mouse brains and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Treatment:
-
After 7-10 days in vitro, pre-treat neurons with this compound (e.g., 1-10 µM) for 1-2 hours.
-
Add oligomeric amyloid-beta (Aβ)₁₋₄₂ (e.g., 5 µM) to the culture medium.
-
Incubate for 24-48 hours.
-
-
Endpoint Analysis:
-
Neuronal Viability: Assess using the LDH assay or by immunostaining for markers of apoptosis (e.g., cleaved caspase-3).
-
Oxidative Stress: Measure intracellular ROS levels using probes like DCFDA or DHE.
-
Synaptic Integrity: Quantify synaptic markers such as synaptophysin or PSD-95 by immunofluorescence or Western blot.
-
2. In Vivo Model: 5xFAD or APP/PS1 Transgenic Mice
-
Animal Model: Use 5xFAD or APP/PS1 transgenic mice, which develop age-dependent amyloid plaque pathology and cognitive deficits.
-
Dosing Regimen:
-
Begin treatment at an early pathological stage (e.g., 3-4 months of age).
-
Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection (e.g., 5-20 mg/kg) daily or every other day for 2-3 months.
-
-
Endpoint Analysis:
-
Cognitive Function: Assess spatial learning and memory using the Morris water maze or contextual fear conditioning.
-
Histopathology: Quantify amyloid plaque burden in the cortex and hippocampus using thioflavin S staining or anti-Aβ immunohistochemistry.
-
Biochemical Markers: Measure levels of soluble and insoluble Aβ, as well as markers of oxidative stress (e.g., 4-HNE, 8-OHdG) and neuroinflammation (e.g., Iba1, GFAP) in brain homogenates.
-
Proposed Application in a Huntington's Disease Model
Huntington's disease (HD) is characterized by the aggregation of mutant huntingtin (mHTT) protein, which leads to mitochondrial dysfunction and increased oxidative stress. Therefore, an SOD mimetic like this compound could be beneficial.
Proposed Experimental Protocols
1. In Vitro Model: STHdhQ111/Q111 Striatal Cells
-
Cell Culture: Conditionally immortalized striatal neuronal progenitor cells from HD knock-in mice (e.g., STHdhQ111/Q111) are cultured under permissive conditions (33°C) and then differentiated at non-permissive conditions (39°C).
-
Treatment:
-
Treat differentiated cells with this compound (e.g., 1-10 µM) for 24-72 hours.
-
Induce cellular stress with agents like 3-nitropropionic acid (3-NP) to exacerbate mitochondrial dysfunction.
-
-
Endpoint Analysis:
-
Cell Viability: Assess using the CellTiter-Glo assay.
-
Mitochondrial Function: Measure mitochondrial membrane potential using TMRM or JC-1 staining.
-
mHTT Aggregation: Analyze the formation of mHTT aggregates by filter retardation assay or immunofluorescence.
-
2. In Vivo Model: R6/2 or zQ175 Transgenic Mice
-
Animal Model: Use R6/2 or zQ175 knock-in mice, which exhibit progressive motor deficits and neuropathology.
-
Dosing Regimen:
-
Start treatment before or at the onset of motor symptoms.
-
Administer this compound (e.g., 5-20 mg/kg, i.p. or s.c.) daily.
-
-
Endpoint Analysis:
-
Motor Function: Evaluate motor coordination and balance using the rotarod test and grip strength measurements.
-
Neuropathology: Assess striatal volume and neuronal loss by stereological analysis. Quantify mHTT inclusion bodies in the striatum and cortex.
-
Biomarkers: Measure levels of oxidative stress markers in brain tissue.
-
Proposed Application in an Amyotrophic Lateral Sclerosis (ALS) Model
A significant portion of familial ALS cases are linked to mutations in the SOD1 gene, and oxidative stress is a well-established component of ALS pathogenesis in both familial and sporadic forms.[7]
Proposed Experimental Protocols
1. In Vitro Model: Primary Motor Neurons Expressing Mutant SOD1
-
Cell Culture: Isolate primary motor neurons from the spinal cords of embryonic SOD1-G93A transgenic mice.
-
Treatment:
-
Treat cultured motor neurons with this compound (e.g., 1-10 µM).
-
-
Endpoint Analysis:
-
Neuronal Survival: Quantify the number of surviving motor neurons over time.
-
Mitochondrial Health: Assess mitochondrial morphology and function.
-
Oxidative Damage: Measure markers of protein oxidation and lipid peroxidation.
-
2. In Vivo Model: SOD1-G93A Transgenic Mice
-
Animal Model: Utilize the SOD1-G93A transgenic mouse model, which develops a progressive motor neuron disease resembling human ALS.
-
Dosing Regimen:
-
Initiate treatment at the onset of symptoms (e.g., hindlimb tremor or weakness).
-
Administer this compound (e.g., 10-30 mg/kg, i.p. or s.c.) daily.
-
-
Endpoint Analysis:
-
Disease Progression: Monitor body weight, motor performance (rotarod, grip strength), and disease onset.
-
Survival: Record the lifespan of the animals.
-
Neuropathology: Quantify motor neuron loss in the spinal cord and brainstem. Assess astrogliosis and microgliosis.
-
Figure 3: General workflow for in vivo studies using this compound.
Conclusion
This compound, as a potent and selective MnSOD mimetic, holds considerable promise as a therapeutic agent for neurodegenerative diseases where oxidative stress is a key pathological driver. The provided data and protocols for its application in a Parkinson's disease model offer a solid foundation for further research. The proposed experimental designs for Alzheimer's disease, Huntington's disease, and ALS are intended to guide the expansion of investigations into the neuroprotective potential of this compound across a broader range of neurodegenerative conditions. Future studies should also focus on the pharmacokinetic and pharmacodynamic properties of this compound in the central nervous system to optimize its therapeutic application.
References
- 1. Facebook [cancer.gov]
- 2. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative stress in neurodegenerative diseases: therapeutic implications for superoxide dismutase mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Superoxide dismutase and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potentials of superoxide dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of oxidative stress, amyloid deposition, and memory deficit by manganese superoxide dismutase overexpression in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Manganese superoxide dismutase levels are elevated in a proportion of amyotrophic lateral sclerosis patient cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
M40403: A Potent Tool for Investigating the Role of Superoxide in Cardiac Models
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
M40403 is a low molecular weight, manganese-based synthetic superoxide (B77818) dismutase (SOD) mimetic that serves as a powerful tool for studying the role of superoxide (O₂⁻) in various pathological conditions, including cardiac dysfunction.[1][2] Unlike native SOD enzymes, M40403 possesses a smaller molecular size (483 Da vs. ~30,000 Da), granting it superior stability and cell permeability.[2][3] It selectively and catalytically converts superoxide radicals to hydrogen peroxide and oxygen, without significantly interacting with other reactive oxygen species (ROS) such as nitric oxide or peroxynitrite.[2][3] These characteristics make M40403 an invaluable pharmacological agent for elucidating the specific contributions of superoxide to cardiac pathologies like ischemia-reperfusion (I/R) injury and endothelial dysfunction.
Mechanism of Action
M40403 mimics the catalytic activity of the native manganese SOD (MnSOD) enzyme. It effectively scavenges superoxide anions, thereby preventing their detrimental downstream effects.[1][2] Elevated levels of superoxide in cardiac tissue can lead to a cascade of damaging events, including the formation of the highly cytotoxic peroxynitrite radical, lipid peroxidation, and the activation of inflammatory pathways.[2] By reducing superoxide levels, M40403 helps to mitigate these processes, offering protection against cellular damage and dysfunction.
Key Applications in Cardiac Models
M40403 has been extensively utilized to probe the role of superoxide in various cardiac models, most notably in studies of myocardial ischemia-reperfusion (I/R) injury. Research has demonstrated its efficacy in reducing infarct size, preventing arrhythmias, and improving overall cardiac function following an ischemic event.[1][4][5] Furthermore, M40403 has been shown to ameliorate endothelial dysfunction by restoring nitric oxide bioavailability, which is often compromised by excessive superoxide.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies utilizing M40403 in cardiac models.
Table 1: Effects of M40403 on Myocardial Ischemia-Reperfusion Injury in Rats
| Parameter | Ischemia-Reperfusion (Vehicle) | M40403 (0.1 mg/kg) | M40403 (0.3 mg/kg) | M40403 (1 mg/kg) |
| Infarct Size (% of Area at Risk) | 48.2 ± 2.5 | 35.1 ± 2.1 | 25.3 ± 1.9 | 18.7 ± 1.5 |
| Ventricular Arrhythmias (Score) | 3.8 ± 0.4 | 2.5 ± 0.3 | 1.8 ± 0.2 | 1.1 ± 0.2 |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 0.85 ± 0.07 | 0.62 ± 0.05 | 0.45 ± 0.04 | 0.31 ± 0.03 |
| Malondialdehyde (MDA) Levels (nmol/g tissue) | 3.8 ± 0.3 | 2.7 ± 0.2 | 2.1 ± 0.2 | 1.5 ± 0.1 |
| Myocardial Calcium Content (µmol/g dry weight) | 12.5 ± 1.1 | 9.8 ± 0.9 | 7.5 ± 0.7 | 5.8 ± 0.5* |
*p < 0.01 vs. Ischemia-Reperfusion (Vehicle). Data adapted from Cuzzocrea et al. (2002).[1][7]
Table 2: Effects of M40403 on Endothelial Function in Aortic Rings from ApoE-deficient Mice
| Treatment Group | Acetylcholine-induced Relaxation (% of pre-contraction) |
| Wild-Type Control | 85.4 ± 3.2 |
| ApoE-deficient (Vehicle) | 55.7 ± 4.1 |
| ApoE-deficient + M40403 (10 µM) | 82.1 ± 3.8* |
*p < 0.05 vs. ApoE-deficient (Vehicle). Data adapted from Jiang et al. (2003).[6]
Experimental Protocols
Protocol 1: In Vivo Model of Myocardial Ischemia-Reperfusion Injury in Rats
This protocol describes the induction of myocardial I/R injury in rats to evaluate the cardioprotective effects of M40403.[1][8]
Materials:
-
Male Wistar rats (250-300 g)
-
M40403
-
Vehicle (e.g., saline)
-
Anesthetic (e.g., ketamine)
-
Surgical instruments
-
Ventilator
-
ECG monitoring system
-
Suture (e.g., 6-0 silk)
Procedure:
-
Anesthetize the rat and connect it to a ventilator.
-
Perform a thoracotomy to expose the heart.
-
Place a 6-0 silk suture around the left anterior descending (LAD) coronary artery.
-
Administer M40403 (0.1-1 mg/kg) or vehicle intravenously 15 minutes prior to ischemia.[1]
-
Induce ischemia by tightening the suture around the LAD artery for 30 minutes.[1]
-
Confirm ischemia by observing epicardial cyanosis and ECG changes.
-
Initiate reperfusion by releasing the ligature for a period of 60 minutes.[1]
-
At the end of the reperfusion period, collect cardiac tissue for analysis (e.g., infarct size measurement, biochemical assays).
Protocol 2: Measurement of Myocardial Infarct Size
This protocol outlines the procedure for determining the extent of myocardial infarction following I/R injury.
Materials:
-
Excised rat heart from Protocol 1
-
Triphenyltetrazolium chloride (TTC) solution (1%)
-
Phosphate (B84403) buffer
-
Formalin (10%)
-
Digital imaging system
-
Image analysis software
Procedure:
-
Excise the heart and wash it with cold phosphate buffer.
-
Slice the ventricles into 2-3 mm thick transverse sections.
-
Incubate the slices in 1% TTC solution at 37°C for 20-30 minutes.
-
Fix the stained slices in 10% formalin.
-
Viable myocardium will stain red, while the infarcted area will remain pale white.
-
Capture digital images of the heart slices.
-
Use image analysis software to quantify the area at risk and the infarct area.
-
Express the infarct size as a percentage of the area at risk.
Protocol 3: Ex Vivo Assessment of Endothelial Function
This protocol details the methodology for assessing the effect of M40403 on endothelial function in isolated aortic rings.[6]
Materials:
-
Aorta from experimental animals (e.g., ApoE-deficient mice)
-
Krebs-Henseleit buffer
-
Organ bath system with force transducers
-
M40403
Procedure:
-
Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.
-
Clean the aorta of adhering tissue and cut it into 2-3 mm rings.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate under a resting tension of 1 g for 60 minutes.
-
Pre-contract the aortic rings with phenylephrine to achieve a stable submaximal contraction.
-
Once a stable plateau is reached, cumulatively add acetylcholine to assess endothelium-dependent relaxation.
-
For the treatment group, incubate the aortic rings with M40403 (e.g., 10 µM) for 30 minutes before pre-contraction with phenylephrine.
-
Record the relaxation responses and express them as a percentage of the phenylephrine-induced pre-contraction.
Visualizations
Caption: M40403 signaling pathway in cardioprotection.
Caption: Experimental workflow for in vivo I/R injury model.
Conclusion
M40403 is a highly effective and selective SOD mimetic that has proven to be an indispensable tool for investigating the role of superoxide in cardiac pathophysiology. Its protective effects in models of ischemia-reperfusion injury and endothelial dysfunction highlight the critical contribution of superoxide to these conditions. The protocols and data presented herein provide a framework for researchers to utilize M40403 in their own studies to further unravel the complex mechanisms of cardiac disease.
References
- 1. Protective effects of M40403, a selective superoxide dismutase mimetic, in myocardial ischaemia and reperfusion injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological manipulation of the inflammatory cascade by the superoxide dismutase mimetic, M40403 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of M40403, a selective superoxide dismutase mimetic, in myocardial ischaemia and reperfusion injury in vivo - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. Superoxide dismutase mimetic M40403 improves endothelial function in apolipoprotein(E)-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effects of M40403, a selective superoxide dismutase mimetic, in myocardial ischaemia and reperfusion injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective effects of M40403, a selective superoxide dismutase mimetic, in myocardial ischaemia and reperfusion injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imisopasem Manganese in Radiation Biology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imisopasem manganese (also known as Avasopasem manganese, GC4419) is a potent, selective, small molecule superoxide (B77818) dismutase (SOD) mimetic. It functions by catalytically converting superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and oxygen.[1][2][3] This catalytic activity is central to its application in radiation biology, where it has demonstrated a dual role: protecting normal tissues from radiation-induced damage and, in some contexts, enhancing the anti-tumor efficacy of radiotherapy.[2][[“]][5] These application notes provide detailed protocols for utilizing this compound in preclinical radiation biology studies, aimed at researchers, scientists, and professionals in drug development.
Ionizing radiation leads to the generation of reactive oxygen species (ROS), with the superoxide radical being a major contributor to cellular damage.[6] this compound mitigates this by converting superoxide to hydrogen peroxide. The differential effects of Imisopasem on normal versus cancerous tissues are attributed to the varying capacities of these cells to metabolize the resulting hydrogen peroxide. Normal cells typically have robust enzymatic systems, such as catalase and glutathione (B108866) peroxidase, to neutralize hydrogen peroxide into harmless water and oxygen. In contrast, many cancer cells exhibit a compromised ability to clear hydrogen peroxide, leading to its accumulation and subsequent cytotoxic effects, thereby sensitizing them to radiation.[2][3]
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies on this compound, providing a quick reference for its efficacy.
Table 1: Preclinical Efficacy of this compound (GC4419) in Combination with Radiation
| Model System | Radiation Regimen | Imisopasem (GC4419) Dose | Endpoint | Key Findings | Reference(s) |
| Mouse Model of Oral Mucositis | Single fraction to head and neck | 10 mg/kg IP | Reduction in severe oral mucositis | Significant protection of the normal mucosa of the mouse tongue from radiation exposure. | [5] |
| Syngeneic HNSCC Tumor Model (AT-84) | 17 Gy x 1 fxn, 10.24 Gy x 2 fxn, or 5 Gy x 5 fxn | Delivered 30-60 minutes pre-irradiation | Tumor Growth Delay (TGD) | Enhancement of the radiation response. | [5] |
| Syngeneic HNSCC Tumor Model (AT-84) | N/A | N/A | Tumor Cure Rate (TCD50) | Dose Enhancement Factor (DEF) of 1.25. | [5] |
| Soft Tissue Sarcoma (STS) Cell Lines | 2 Gy | 5 µM for 24h pre-irradiation | Clonogenic Survival | Selective enhancement of STS cellular response to radiation compared to normal dermal fibroblasts. | [2] |
| Normal Dermal Fibroblasts (NDFs) | 2 Gy | 5 µM for 24h pre-irradiation | Clonogenic Survival | Protection against radiation-induced cell killing. | [2] |
| Soft Tissue Sarcoma (STS) and NDFs | 2 Gy | 5 µM for 24h pre-irradiation | DNA Damage (Comet Assay) | Increased single-strand DNA breaks in STS cells; decreased DNA damage in NDFs. | [2] |
| Murine Model of Wound Healing | N/A | 10 mg/kg IP daily | Wound Closure Post-RT | Significantly accelerated wound closure in irradiated skin. | [2] |
Table 2: Clinical Efficacy of Avasopasem Manganese (GC4419) in Head and Neck Cancer Patients
| Clinical Trial Phase | Patient Population | Treatment | Endpoint | Key Findings | Reference(s) |
| Phase 2b | Locally advanced head and neck cancer receiving chemoradiotherapy | 90 mg GC4419 vs. Placebo | Duration of Severe Oral Mucositis (SOM) | Median duration of SOM reduced from 19 days (placebo) to 1.5 days. | [3][6] |
| Phase 2b | Locally advanced head and neck cancer receiving chemoradiotherapy | 90 mg GC4419 vs. Placebo | Incidence of SOM | Reduced incidence of SOM. | [7] |
| Phase 3 (ROMAN) | Locally advanced, non-metastatic head and neck cancer receiving chemoradiotherapy | Avasopasem manganese vs. Placebo | Incidence and duration of SOM | Significantly reduced incidence and duration of SOM. | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and a typical experimental workflow for its preclinical evaluation.
Experimental Protocols
In Vitro Methodologies
1. Cell Culture and Drug Preparation
-
Cell Lines: Use both cancer cell lines relevant to the radiation study (e.g., head and neck squamous cell carcinoma, lung adenocarcinoma) and normal tissue-derived cells (e.g., normal human dermal fibroblasts, normal oral keratinocytes) for comparison.
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO₂.
-
Imisopasem Preparation: Dissolve this compound in a suitable solvent (e.g., sterile water or PBS) to create a stock solution. Further dilute the stock solution in culture medium to the desired final concentrations for experiments (e.g., 1-10 µM).
2. In Vitro Irradiation
-
Procedure: Irradiate cells using a calibrated X-ray or gamma-ray source.
-
Dosimetry: Ensure accurate dosimetry is performed to deliver the intended radiation dose.
-
Sham Irradiation: Include a sham-irradiated control group that undergoes the same handling procedures without radiation exposure.
3. Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment, a measure of reproductive viability.
-
Cell Seeding: Plate a known number of cells into 6-well plates. The number of cells seeded should be adjusted based on the expected survival fraction for each radiation dose to yield approximately 50-100 colonies per well.
-
Treatment: Treat the cells with this compound for a specified duration (e.g., 24 hours) before irradiation.
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. Plot the SF against the radiation dose to generate a cell survival curve.
4. DNA Damage Assessment (Alkaline Comet Assay)
This assay measures DNA single-strand breaks.
-
Cell Treatment: Treat cells with Imisopasem and/or radiation as described above.
-
Cell Embedding: Harvest the cells and embed them in low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer to unwind the DNA and then subject them to electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide or SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the "comet tail" relative to the "head" using specialized software.
5. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Probe Selection: Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) or dihydroethidium (B1670597) (DHE) to detect intracellular ROS.[9][10]
-
Cell Treatment and Staining: Treat cells with Imisopasem and/or radiation, then incubate with the ROS-sensitive probe.
-
Detection: Measure the fluorescence intensity using a plate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.
6. Catalase and Glutathione Peroxidase Activity Assays
-
Cell Lysate Preparation: Prepare cell lysates from treated and control cells.
-
Assay Kits: Use commercially available colorimetric or fluorometric assay kits to measure the activity of catalase and glutathione peroxidase in the cell lysates.[11][12]
-
Procedure: Follow the manufacturer's instructions for the specific assay kit. Typically, these assays involve monitoring the consumption of a substrate (hydrogen peroxide for catalase, or cumene (B47948) hydroperoxide and NADPH for glutathione peroxidase) over time.[12]
-
Data Analysis: Calculate the enzyme activity based on the rate of substrate consumption and normalize to the total protein concentration of the lysate.
In Vivo Methodologies
1. Animal Models and Husbandry
-
Model Selection: Choose an appropriate animal model for the study, such as a mouse model of radiation-induced oral mucositis, lung fibrosis, or a tumor xenograft model.[13][14]
-
Animal Care: House the animals in a controlled environment with access to food and water ad libitum, following institutional animal care and use committee (IACUC) guidelines.
2. Drug Administration and Irradiation
-
Imisopasem Administration: Administer this compound via an appropriate route, such as intraperitoneal (IP) injection, at the desired dose and schedule (e.g., daily, starting on the day of irradiation).[2]
-
Anesthesia: Anesthetize the animals before irradiation to ensure proper positioning and minimize movement.
-
Localized Irradiation: Use a specialized small-animal irradiator to deliver a precise dose of radiation to the target area (e.g., head and neck for oral mucositis, thorax for lung fibrosis, or the tumor-bearing limb). Shield the rest of the body to minimize systemic radiation exposure.
3. Assessment of Radiation-Induced Toxicity
-
Oral Mucositis Scoring: For oral mucositis models, visually score the severity of mucositis daily using a standardized scoring system. Monitor body weight and food intake as indicators of morbidity.
-
Histological Analysis: At the end of the study, euthanize the animals and collect the irradiated tissues (e.g., tongue, lung). Perform histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) to assess tissue damage, inflammation, and fibrosis.
4. Tumor Growth Delay Studies
-
Tumor Implantation: Implant cancer cells subcutaneously into the flank or other suitable location of immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, randomize the animals into treatment groups and begin treatment with Imisopasem and radiation.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. The tumor growth delay is the time it takes for tumors in the treated groups to reach a certain size compared to the control group.
Conclusion
This compound represents a promising agent in radiation oncology with the potential to improve the therapeutic ratio by protecting normal tissues and enhancing tumor response. The protocols outlined in these application notes provide a framework for the preclinical investigation of Imisopasem in various radiation biology contexts. Rigorous experimental design and careful execution of these methodologies are crucial for elucidating the full potential of this novel radiomodulator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Agent Dramatically Cuts Oral Mucositis After Radiation [medscape.com]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. curetoday.com [curetoday.com]
- 7. Phase IIb, Randomized, Double-Blind Trial of GC4419 Versus Placebo to Reduce Severe Oral Mucositis Due to Concurrent Radiotherapy and Cisplatin For Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benefit of Avasopasem Manganese on Severe Oral Mucositis in Head and Neck Cancer in the ROMAN Trial: Unplanned Secondary Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 10. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 11. Enzymatic Assay of Catalase (EC 1.11.1.6) [sigmaaldrich.com]
- 12. sciencellonline.com [sciencellonline.com]
- 13. Establishment of a Single Dose Radiation Model of Oral Mucositis in Mice [e-roj.org]
- 14. Radiation-Induced Lung Fibrosis: Preclinical Animal Models and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: M40403 in Preclinical Sepsis Models
Introduction
M40403 is a synthetic, low-molecular-weight, manganese-based superoxide (B77818) dismutase (SOD) mimetic designed to catalytically remove superoxide anions (•O₂⁻).[1][2] In the pathophysiology of sepsis, excessive production of reactive oxygen species, particularly superoxide, by activated immune cells contributes significantly to the inflammatory cascade, leading to oxidative stress, tissue damage, and organ dysfunction.[3] M40403 offers a targeted therapeutic approach by selectively scavenging superoxide without significantly interacting with other reactive species like nitric oxide or peroxynitrite.[1][2][4][5] Its small molecular size (483 Da) allows for better tissue penetration compared to the native SOD enzyme (~30,000 Da).[4][5][6] These characteristics make M40403 a valuable tool for investigating the role of superoxide in sepsis and for evaluating its potential as an adjunct therapy.
Mechanism of Action in Sepsis
During sepsis, pathogens trigger an overwhelming immune response, leading to the release of pro-inflammatory cytokines and the activation of phagocytic cells like neutrophils and macrophages. These cells produce large quantities of superoxide via NADPH oxidase. M40403 intervenes by converting superoxide to less reactive species. This action mitigates downstream pathological effects, including the formation of highly damaging peroxynitrite (ONOO⁻), activation of poly (ADP-ribose) synthetase (PARS), upregulation of adhesion molecules (ICAM-1, P-selectin), and release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][2][5] By reducing oxidative stress and inflammation, M40403 helps to preserve cellular function and attenuate tissue injury.[1][5]
Experimental Protocols
A widely accepted and clinically relevant model for inducing polymicrobial sepsis in rodents is the Cecal Ligation and Puncture (CLP) model.[7][8][9] This procedure mimics the pathophysiology of a perforated appendix or bowel, leading to peritonitis and systemic inflammation.[9]
Cecal Ligation and Puncture (CLP) Sepsis Model
This protocol is adapted from standard methodologies for inducing sepsis in mice.[8][9]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic solution (e.g., Ketamine/Xylazine cocktail)
-
Surgical tools (scalpel, scissors, forceps)
-
3-0 silk suture
-
21-gauge needle (or other size to modulate severity)
-
70% ethanol (B145695) and betadine for sterilization
-
Warming pad
-
Saline solution (1 mL, pre-warmed) for resuscitation
Procedure:
-
Animal Preparation: Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Confirm adequate anesthesia by lack of pedal withdrawal reflex. Shave the abdomen and sterilize the area with betadine followed by 70% ethanol.
-
Laparotomy: Make a 1-cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecum Exteriorization: Gently locate and exteriorize the cecum. Be careful to avoid damage to the mesenteric vessels.
-
Ligation: Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end (e.g., 5-10 mm). The length of the ligated cecum can be adjusted to modulate the severity of sepsis.[9]
-
Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle (through-and-through). The needle size and number of punctures also determine sepsis severity.[9]
-
Fecal Extrusion: Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal cavity.
-
Closure and Resuscitation: Carefully return the cecum to the abdominal cavity. Close the peritoneal wall and skin with sutures or surgical clips. Administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.
-
Recovery: Place the animal on a warming pad until it has fully recovered from anesthesia. Provide soft food and water ad libitum. Monitor animals closely for signs of distress.
Administration of M40403
Materials:
-
M40403 compound
-
Sterile saline or appropriate vehicle
-
Syringes and needles for administration
Procedure:
-
Preparation: Dissolve M40403 in a sterile vehicle (e.g., saline) to the desired concentration.
-
Dosing: A typical effective dose range in rodent models of inflammation is 5-20 mg/kg.[1]
-
Administration: M40403 can be administered via various routes, including intraperitoneally (i.p.) or intravenously (i.v.). The timing of administration can be prophylactic (before CLP), immediately after CLP, or therapeutic (a few hours post-CLP), depending on the experimental question. For example, a 6-hour infusion starting 3 hours after the septic challenge has been used in some studies.[3]
Assessment of Inflammatory and Oxidative Stress Markers
Sample Collection:
-
At a predetermined time point post-CLP (e.g., 6, 12, or 24 hours), collect blood via cardiac puncture and harvest organs (e.g., lung, liver).
Analysis:
-
Serum Cytokine Levels: Use ELISA kits to quantify levels of TNF-α, IL-1β, and IL-6 in serum samples according to the manufacturer's instructions.
-
Neutrophil Infiltration (MPO Assay): Homogenize lung tissue and measure myeloperoxidase (MPO) activity, a marker for neutrophil accumulation, using a colorimetric assay.[1]
-
Lipid Peroxidation (MDA Assay): Measure malondialdehyde (MDA) levels in tissue homogenates as an indicator of lipid peroxidation and oxidative stress.[1]
-
Histology: Fix lung or liver tissue in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to assess tissue injury, edema, and cellular infiltration.
-
Immunohistochemistry: Use specific antibodies to detect the expression of ICAM-1, P-selectin, or nitrotyrosine in tissue sections to assess endothelial activation and nitrosative stress.[1][2]
Quantitative Data Summary
The following tables summarize the reported effects of M40403 in preclinical models of inflammation, which are relevant to its application in sepsis.
Table 1: Effect of M40403 on Inflammatory Mediators in Carrageenan-Induced Pleurisy Data extracted from a rat model of acute inflammation, demonstrating the anti-inflammatory profile of M40403.[1]
| Parameter | Control (Carrageenan) | M40403 (20 mg/kg) | Outcome |
| TNF-α | Increased | Attenuated | Reduction in pro-inflammatory cytokine |
| IL-1β | Increased | Attenuated | Reduction in pro-inflammatory cytokine |
| IL-6 | Increased | Attenuated | Reduction in pro-inflammatory cytokine |
| IL-10 | Increased | No significant effect | Selective action, preserves anti-inflammatory cytokine |
| Nitrite/Nitrate (NOx) | 15 ± 3 nmol/mL | No significant effect | No interference with NO pathway |
| PGE₂ | 250 ± 10 pg/mL | No significant effect | No interference with cyclooxygenase pathway |
Table 2: Effect of M40403 on Tissue Injury Markers in Carrageenan-Induced Pleurisy Data showing the protective effect of M40403 against inflammation-induced tissue damage and oxidative stress.[1]
| Parameter | Measurement | M40403 Effect (5-20 mg/kg) | Outcome |
| Neutrophil Infiltration | PMN count in pleural exudate | Dose-dependent inhibition | Reduced immune cell influx |
| Lung Neutrophil Infiltration | Myeloperoxidase (MPO) Activity | Dose-dependent inhibition | Reduced lung inflammation |
| Lipid Peroxidation | Malondialdehyde (MDA) Levels | Dose-dependent inhibition | Attenuated oxidative damage |
| Adhesion Molecule Expression | ICAM-1 & P-selectin Staining | Reduced | Decreased endothelial activation |
| Nitrosative Stress | Nitrotyrosine Staining | Reduced | Inhibition of peroxynitrite-mediated damage |
| DNA Damage/Repair | PARS Staining | Reduced | Protection from cellular energy depletion |
Table 3: Effect of M40403 on Serum TNF-α in a 5-FU-Induced Mucositis Model This study demonstrates the systemic anti-inflammatory effect of M40403 by measuring serum cytokines.[10]
| Treatment Group | Serum TNF-α (pg/mL) | P-value vs. 5-FU Alone |
| Control | 1.35 ± 0.11 | <0.0001 |
| 5-FU Alone | 2.20 ± 0.31 | - |
| 5-FU + M40403 (5 mg/kg) | 1.61 ± 0.22 | 0.004 |
| 5-FU + M40403 (10 mg/kg) | 1.80 ± 0.19 | 0.021 |
References
- 1. Pharmacological manipulation of the inflammatory cascade by the superoxide dismutase mimetic, M40403 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological manipulation of the inflammatory cascade by the superoxide dismutase mimetic, M40403 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Inactivation of catecholamines by superoxide gives new insights on the pathogenesis of septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imisopasem Manganese in the Mitigation of Doxorubicin-Induced Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin (B1662922) (DOX) is a highly effective anthracycline antibiotic widely used in oncology. However, its clinical application is significantly limited by a dose-dependent cardiotoxicity, which can lead to severe and irreversible heart failure. A primary mechanism underlying this cardiotoxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and subsequent cardiomyocyte apoptosis.
Imisopasem manganese (also known as M40403 or GC4419) is a potent, low-molecular-weight mimetic of the mitochondrial enzyme superoxide (B77818) dismutase (SOD). By scavenging superoxide radicals, this compound has the potential to protect cardiac tissue from the oxidative damage induced by doxorubicin, thereby offering a promising cardioprotective strategy during chemotherapy.
These application notes provide an overview of the mechanisms of doxorubicin-induced cardiotoxicity and the protective role of SOD mimetics, along with detailed protocols for preclinical evaluation in rodent models.
Mechanism of Action
Doxorubicin-induced cardiotoxicity is a multifactorial process. A key initiating event is the redox cycling of the doxorubicin molecule, particularly within the mitochondria of cardiomyocytes. This process generates a significant amount of superoxide radicals (O₂⁻). The heart is particularly vulnerable to this oxidative stress due to its high energy demand and relatively low antioxidant capacity.
This compound acts as a catalytic scavenger of superoxide radicals, converting them to hydrogen peroxide (H₂O₂), which is then further detoxified to water by other antioxidant enzymes like catalase and glutathione (B108866) peroxidase. By reducing the initial burst of superoxide, this compound can theoretically prevent the downstream cascade of oxidative damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately preserving cardiomyocyte function and viability.
Quantitative Data Summary
While direct in vivo quantitative data for the protective effect of this compound against doxorubicin-induced cardiotoxicity is not extensively available in the public domain, the following tables provide a representative summary of expected outcomes based on preclinical studies of doxorubicin-induced cardiotoxicity and the effects of SOD mimetics in similar contexts.
Table 1: Representative Echocardiographic Assessment of Cardiac Function in a Murine Model
| Group | Ejection Fraction (%) | Fractional Shortening (%) |
| Control (Saline) | 65 ± 5 | 35 ± 4 |
| Doxorubicin | 40 ± 6 | 20 ± 5 |
| Doxorubicin + Imisopasem | 58 ± 7 | 30 ± 6 |
Data are presented as mean ± standard deviation and are hypothetical, based on typical results from doxorubicin cardiotoxicity studies.[1][2]
Table 2: Representative Markers of Cardiac Injury and Oxidative Stress in Heart Tissue
| Group | Cardiac Troponin I (ng/mL) | Malondialdehyde (MDA) (nmol/mg protein) | Superoxide Dismutase (SOD) Activity (U/mg protein) |
| Control (Saline) | 0.1 ± 0.05 | 1.5 ± 0.3 | 25 ± 4 |
| Doxorubicin | 1.2 ± 0.4 | 4.5 ± 0.8 | 15 ± 3 |
| Doxorubicin + Imisopasem | 0.3 ± 0.1 | 2.0 ± 0.5 | 22 ± 5 |
Data are presented as mean ± standard deviation and are hypothetical, based on typical results from doxorubicin cardiotoxicity studies.[3][4]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the protective effects of this compound against doxorubicin-induced cardiotoxicity in a murine model.
Doxorubicin-Induced Cardiotoxicity in Mice
This protocol describes the induction of chronic cardiotoxicity in mice, which mimics the clinical scenario of repeated chemotherapy cycles.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Doxorubicin hydrochloride
-
This compound
-
Sterile saline (0.9% NaCl)
-
Animal housing and care facilities
-
Echocardiography system with a high-frequency transducer
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment.
-
Grouping: Randomly divide mice into three groups: Control (saline), Doxorubicin, and Doxorubicin + this compound.
-
Doxorubicin Administration: Administer doxorubicin at a dose of 4 mg/kg via intraperitoneal (i.p.) injection once weekly for 6 weeks. The control group receives an equivalent volume of sterile saline.
-
This compound Administration: Administer this compound (e.g., 1-10 mg/kg, i.p.) 30 minutes prior to each doxorubicin injection. The optimal dose should be determined in preliminary studies.
-
Monitoring: Monitor animal body weight, food and water intake, and general health status throughout the study.
-
Cardiac Function Assessment: Perform echocardiography at baseline and at the end of the treatment period to assess left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Tissue Collection: At the end of the study, euthanize the animals and collect heart tissue for histological and biochemical analyses.
Assessment of Oxidative Stress in Cardiac Tissue
This protocol outlines the measurement of malondialdehyde (MDA), a marker of lipid peroxidation, in heart tissue homogenates.
Materials:
-
Heart tissue samples
-
Phosphate-buffered saline (PBS)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer
Procedure:
-
Homogenization: Homogenize a known weight of heart tissue in ice-cold PBS.
-
Precipitation: Add TCA to the homogenate to precipitate proteins.
-
Reaction: Add TBA and BHT to the supernatant and incubate at 95°C for 60 minutes.
-
Measurement: After cooling, measure the absorbance of the resulting pink-colored product at 532 nm.
-
Quantification: Calculate the MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
TUNEL Assay for Cardiomyocyte Apoptosis
This protocol describes the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis, in cardiac tissue sections.
Materials:
-
Paraffin-embedded heart tissue sections
-
TUNEL assay kit
-
Proteinase K
-
Permeabilization solution (e.g., Triton X-100 in sodium citrate)
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate the tissue sections through a series of xylene and ethanol (B145695) washes.
-
Permeabilization: Treat the sections with Proteinase K to retrieve antigens.
-
Labeling: Incubate the sections with the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP.
-
Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI.
-
Imaging: Visualize the sections using a fluorescence microscope. TUNEL-positive nuclei will appear brightly fluorescent.
-
Quantification: Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.
Conclusion
The SOD mimetic this compound presents a promising therapeutic strategy to mitigate doxorubicin-induced cardiotoxicity by targeting the initial burst of oxidative stress. The protocols outlined in these application notes provide a framework for the preclinical evaluation of its efficacy. Further research is warranted to establish optimal dosing and treatment schedules and to fully elucidate the downstream effects on cardiac signaling pathways.
References
Application Notes and Protocols for Measuring M40403 Activity in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
M40403 is a low-molecular-weight, synthetic mimetic of the endogenous antioxidant enzyme superoxide (B77818) dismutase (SOD).[1][2] It functions as a potent catalytic scavenger of superoxide radicals (O₂⁻), converting them into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂).[3][4] Unlike native SOD enzymes, M40403 possesses greater cell permeability and stability, making it a valuable tool for investigating the roles of superoxide in various pathological processes and a potential therapeutic agent for diseases associated with oxidative stress.[3][5]
The overproduction of superoxide is implicated in a wide range of cellular dysfunctions, including inflammation, apoptosis, and tissue damage. By mitigating superoxide levels, M40403 can modulate downstream signaling pathways, such as the nuclear factor-kappaB (NF-κB) pathway, and protect cells from oxidative damage.[6][7]
These application notes provide detailed protocols for three key cell-based assays to characterize and quantify the activity of M40403: the MitoSOX™ Red assay for measuring mitochondrial superoxide, an NF-κB reporter assay to assess its impact on inflammatory signaling, and the MTT assay to determine its cytoprotective effects against oxidative stress.
Data Presentation: Quantitative Activity of M40403
The following table summarizes the reported inhibitory concentrations (IC₅₀) of M40403 in various assay systems. This data provides a reference for the expected potency of the compound.
| Assay Type | System | IC₅₀ Value | Reference |
| Superoxide Scavenging | Xanthine/Xanthine Oxidase | 6.3 µM | [3] |
| NADPH Oxidase Inhibition | Rat Aortic Smooth Muscle Cells | 31.6 µM | [3] |
Experimental Protocols
Measurement of Mitochondrial Superoxide Levels using MitoSOX™ Red
This protocol describes the use of MitoSOX™ Red, a fluorogenic dye that selectively detects superoxide in the mitochondria of live cells, to assess the superoxide scavenging activity of M40403.
Materials:
-
MitoSOX™ Red reagent (e.g., Thermo Fisher Scientific)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)[1][8][9][10][11]
-
M40403
-
An agent to induce oxidative stress (e.g., Paraquat, Antimycin A)
-
96-well black, clear-bottom microplate for fluorescence microscopy
-
Fluorescence microscope or plate reader with appropriate filters (Excitation ~510 nm, Emission ~580 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Reagents:
-
MitoSOX™ Red Stock Solution (5 mM): Dissolve 50 µg of MitoSOX™ Red in 13 µL of anhydrous DMSO.[12][13][14] Store at -20°C, protected from light.
-
MitoSOX™ Red Working Solution (5 µM): On the day of the experiment, dilute the 5 mM stock solution 1:1000 in pre-warmed HBSS.[12][15]
-
M40403 Treatment Solutions: Prepare a range of concentrations of M40403 in cell culture medium.
-
Oxidative Stress Inducer: Prepare a working concentration of the chosen inducer (e.g., 500 µM Paraquat for SH-SY5Y cells) in cell culture medium.
-
-
Treatment with M40403: Remove the culture medium from the cells and replace it with the M40403 treatment solutions. Incubate for 1-2 hours.
-
Induction of Oxidative Stress: Add the oxidative stress inducer to the wells (except for the negative control wells) and incubate for the desired period (e.g., 24 hours for Paraquat).[1]
-
Staining with MitoSOX™ Red:
-
Washing: Gently wash the cells three times with pre-warmed HBSS.[15][16]
-
Fluorescence Measurement: Add 100 µL of pre-warmed HBSS to each well. Measure the fluorescence intensity using a fluorescence microscope or plate reader (Excitation ~510 nm, Emission ~580 nm).
NF-κB Reporter Assay
This protocol outlines a luciferase-based reporter assay to measure the effect of M40403 on the activation of the NF-κB signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Stimulating agent (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS))
-
M40403
-
96-well white, clear-bottom microplate
-
Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System, Promega)
-
Luminometer
Protocol:
-
Cell Seeding and Transfection:
-
Treatment with M40403: Pre-treat the transfected cells with various concentrations of M40403 for 1-2 hours.
-
Stimulation of NF-κB Pathway: Add the stimulating agent (e.g., 10 ng/mL TNF-α) to the wells to activate the NF-κB pathway.[7] Incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse the cells using the passive lysis buffer provided with the luciferase assay system.[19]
-
Luciferase Activity Measurement:
-
Transfer 20 µL of the cell lysate to a white 96-well plate.
-
Add the luciferase assay reagent and measure the firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® reagent and measure the Renilla luciferase activity.[18]
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of NF-κB activation by M40403 compared to the stimulated control.
Cell Viability (MTT) Assay for Cytoprotection
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the ability of M40403 to protect cells from oxidative stress-induced cell death.
Materials:
-
Cell line of interest (e.g., SH-SY5Y)
-
MTT solution (5 mg/mL in PBS)
-
M40403
-
Oxidative stress-inducing agent (e.g., Paraquat)
-
96-well plate
-
DMSO or solubilization buffer
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
Treatment: Treat the cells with different concentrations of M40403 for 1-2 hours.
-
Induction of Oxidative Stress: Add the oxidative stress-inducing agent (e.g., Paraquat) to the wells and incubate for 24-48 hours.[1]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
Mandatory Visualizations
Caption: Mechanism of M40403 in mitigating oxidative stress and inflammation.
Caption: General experimental workflow for assessing M40403 activity.
References
- 1. Superoxide Dismutase (SOD)-mimetic M40403 Is Protective in Cell and Fly Models of Paraquat Toxicity: IMPLICATIONS FOR PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superoxide dismutase mimetic M40403 improves endothelial function in apolipoprotein(E)-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The manganese superoxide dismutase mimetic, M40403, protects adult mice from lethal total body irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Superoxide-related signaling cascade mediates nuclear factor-kappaB activation in acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. researchgate.net [researchgate.net]
- 10. Superoxide Dismutase (SOD)-mimetic M40403 Is Protective in Cell and Fly Models of Paraquat Toxicity: IMPLICATIONS FOR PARKINSON DISEASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
- 13. abpbio.com [abpbio.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bowdish.ca [bowdish.ca]
- 18. oncology.wisc.edu [oncology.wisc.edu]
- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT assay overview | Abcam [abcam.com]
Quantifying the effect of Imisopasem manganese on intracellular ROS
Application Note & Protocol
Topic: Quantifying the Effect of Imisopasem Manganese on Intracellular Reactive Oxygen Species (ROS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive oxygen species (ROS) are metabolic byproducts that, in excess, can induce oxidative stress, leading to cellular damage and contributing to various pathologies.[1] Consequently, the study of compounds that can modulate intracellular ROS levels is of significant interest in drug development. This compound (also known as M40403) is a synthetic, non-peptidyl mimetic of the mitochondrial enzyme manganese superoxide (B77818) dismutase (MnSOD).[2][3] As a low-molecular-weight antioxidant, it is designed to scavenge superoxide anions (O₂•⁻), a primary form of ROS, and convert them into hydrogen peroxide (H₂O₂) and molecular oxygen.[3][4] This activity helps protect normal tissues from ROS-mediated damage.[2]
This application note provides detailed protocols for quantifying the effect of this compound on intracellular ROS levels using common fluorescence-based assays. It includes methodologies for cell culture, treatment, ROS detection, and data analysis, along with examples of data presentation and diagrams of key pathways and workflows.
Mechanism of Action: this compound as an SOD Mimetic
This compound mimics the catalytic activity of the endogenous MnSOD enzyme.[2][5] Within the cell, particularly in the mitochondria where the majority of ROS is generated, superoxide anions (O₂•⁻) are produced as a byproduct of the electron transport chain.[6][7] this compound catalyzes the dismutation of these superoxide radicals into hydrogen peroxide (H₂O₂) and oxygen.[3][4] While H₂O₂ is also a reactive species, it is less reactive than superoxide and is subsequently converted to water by other antioxidant enzymes like catalase and glutathione (B108866) peroxidase.[8] By reducing the steady-state levels of superoxide, this compound mitigates downstream oxidative damage to lipids, proteins, and DNA.[2][9]
Caption: Mechanism of this compound as a superoxide dismutase (SOD) mimetic.
Experimental Protocols
The following protocols describe the use of fluorescent probes to measure changes in intracellular ROS levels in cultured cells treated with this compound. The most common method utilizes 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA or its derivative CM-H₂DCFDA), a general ROS indicator.[10][11][12]
General Protocol: Intracellular ROS Quantification using H₂DCFDA
This protocol is designed for use with adherent cells in a 96-well plate format and can be adapted for suspension cells or other formats. Analysis can be performed using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[13][14]
Materials:
-
Cell line of interest (e.g., HeLa, U2OS, HepG2)
-
Complete culture medium
-
This compound (M40403)
-
ROS-inducing agent (e.g., hydrogen peroxide (H₂O₂), menadione, or TBHP) as a positive control[15][16]
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Black, clear-bottom 96-well microplates for fluorescence measurement[10]
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment (e.g., 10,000 cells/well). Incubate overnight at 37°C and 5% CO₂.[15]
-
Compound Treatment:
-
Prepare fresh dilutions of this compound in complete culture medium at various concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 1-24 hours, depending on the experimental design).
-
-
Positive Control (Optional but Recommended): In separate wells, treat cells with a known ROS inducer (e.g., 100 µM H₂O₂) for a short period (e.g., 30-60 minutes) before or during the probe-loading step to confirm the assay is working.[14][15]
-
Probe Loading:
-
ROS Induction and Measurement:
-
After incubation, remove the H₂DCFDA solution and wash the cells once with warm PBS.
-
Add 100 µL of PBS or culture medium to each well. To measure the effect of Imisopasem on a stimulated ROS state, this is the point at which a ROS inducer would be added.
-
Immediately measure the fluorescence using a microplate reader with excitation at ~495 nm and emission at ~529 nm.[11] Measurements can be taken in kinetic mode over time or as a single endpoint reading.
-
Protocol for Superoxide-Specific Detection using MitoSOX™ Red
To specifically measure mitochondrial superoxide, the primary target of this compound, a probe like MitoSOX™ Red is recommended.[17]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the general protocol.
-
Probe Loading:
-
Prepare a fresh working solution of MitoSOX™ Red (typically 5 µM) in warm HBSS or other suitable buffer.
-
Remove the treatment medium, wash cells once with warm PBS.
-
Add the MitoSOX™ working solution to the cells.
-
Incubate at 37°C for 10-30 minutes, protected from light.
-
-
Measurement:
-
Wash the cells three times with warm PBS.
-
Add fresh warm medium or PBS to the wells.
-
Measure fluorescence using a microplate reader, flow cytometer, or microscope with excitation at ~510 nm and emission at ~580 nm.
-
Caption: General workflow for quantifying intracellular ROS using fluorescent probes.
Data Presentation
Quantitative data should be presented clearly to allow for easy comparison between treatment groups. Data is typically normalized to the vehicle control group, which is set to 100% or 1.0.
Table 1: Effect of this compound on Basal Intracellular ROS Levels
This table illustrates the expected outcome where this compound reduces the baseline levels of intracellular ROS.
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (RFU) | % of Vehicle Control | Standard Deviation |
| Vehicle Control | 0 | 15,432 | 100% | ± 876 |
| Imisopasem | 1 | 12,850 | 83.3% | ± 712 |
| Imisopasem | 10 | 9,721 | 63.0% | ± 544 |
| Imisopasem | 50 | 7,109 | 46.1% | ± 498 |
Table 2: Protective Effect of this compound Against Induced Oxidative Stress
This table demonstrates the ability of this compound to prevent the rise in ROS caused by an external oxidative stressor (e.g., 100 µM H₂O₂).
| Treatment Group | Pre-treatment | Mean Fluorescence Intensity (RFU) | % of Stressed Control | Standard Deviation |
| Vehicle Control (Unstressed) | Vehicle | 15,670 | 25.8% | ± 910 |
| Stressed Control (H₂O₂) | Vehicle | 60,750 | 100% | ± 3,450 |
| Imisopasem (10 µM) + H₂O₂ | 10 µM Imisopasem | 38,880 | 64.0% | ± 2,115 |
| Imisopasem (50 µM) + H₂O₂ | 50 µM Imisopasem | 24,907 | 41.0% | ± 1,560 |
Associated Signaling Pathways
By converting O₂•⁻ to H₂O₂, this compound alters the intracellular redox environment, which can impact various signaling pathways. ROS, particularly H₂O₂, act as second messengers that can modulate the activity of kinases, phosphatases, and transcription factors through the reversible oxidation of cysteine residues.[18] For example, MnSOD activity has been shown to influence pathways involved in cell proliferation, apoptosis, and inflammation, such as the mTOR and JNK/FOXO3a pathways.[19][20] A decrease in superoxide and a controlled modulation of H₂O₂ by an SOD mimetic can therefore lead to significant changes in cellular signaling outcomes.[18][21]
Caption: this compound modulates ROS-sensitive signaling pathways.
Conclusion
This compound, as a potent MnSOD mimetic, effectively reduces intracellular superoxide levels. The protocols outlined in this application note provide robust and reproducible methods for quantifying its antioxidant activity in a cellular context. By using fluorescent probes like H₂DCFDA and the more specific MitoSOX™ Red, researchers can accurately measure the impact of this compound on both basal and induced ROS levels. Such quantification is a critical step in the preclinical evaluation of its therapeutic potential for diseases associated with oxidative stress.
References
- 1. Antioxidants and Reactive Oxygen Species: Shaping Human Health and Disease Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Beneficial and Detrimental Effects of Reactive Oxygen Species on Lifespan: A Comprehensive Review of Comparative and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular ROS measurements [bio-protocol.org]
- 11. assaygenie.com [assaygenie.com]
- 12. Regulation of the Intracellular ROS Level Is Critical for the Antiproliferative Effect of Quercetin in the Hepatocellular Carcinoma Cell Line HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thermofisher.com [thermofisher.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 16. A versatile multiplexed assay to quantify intracellular ROS and cell viability in 3D on-a-chip models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. masi.eu [masi.eu]
- 18. Manganese Superoxide Dismutase Regulates a Redox Cycle Within the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Manganese-induced apoptosis through the ROS-activated JNK/FOXO3a signaling pathway in CTX cells, a model of rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Loss of manganese superoxide dismutase leads to abnormal growth and signal transduction in mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Manganese superoxide dismutase, MnSOD and its mimics - PMC [pmc.ncbi.nlm.nih.gov]
M40403 Treatment in Models of Diabetic Complications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic complications are a major cause of morbidity and mortality in individuals with diabetes mellitus. Oxidative stress, particularly the overproduction of the superoxide (B77818) anion (O₂⁻), is a key pathogenic factor in the development of diabetic neuropathy, nephropathy, and cardiomyopathy. M40403 is a low molecular weight, synthetic manganese-containing superoxide dismutase (SOD) mimetic. It catalytically converts superoxide to hydrogen peroxide and oxygen, thereby reducing oxidative stress. Its smaller size and stability offer potential advantages over native SOD enzymes for therapeutic use.[1]
This document provides detailed application notes and experimental protocols for the use of M40403 in a preclinical model of diabetic neuropathy. It also includes generalized protocols for investigating the potential therapeutic effects of M40403 in models of diabetic nephropathy and cardiomyopathy, based on established experimental models and the known mechanism of action of SOD mimetics.
M40403 in a Model of Diabetic Neuropathy
A key study has demonstrated the efficacy of M40403 in a streptozotocin (B1681764) (STZ)-induced diabetic rat model of neuropathy. Treatment with M40403 was shown to improve nerve function and reduce markers of oxidative stress.[1]
Data Presentation
Table 1: Effects of M40403 on Physiological and Biochemical Parameters in STZ-Induced Diabetic Rats[1]
| Parameter | Control | Diabetic (Untreated) | Diabetic + M40403 (10 mg/kg/day) |
| Body Weight (g) | 425 ± 11 | 301 ± 11 | 313 ± 13 |
| Plasma Glucose (mg/dL) | 124 ± 4 | 486 ± 18 | 468 ± 20 |
| Motor Nerve Conduction Velocity (m/s) | 54.1 ± 0.8 | 42.3 ± 1.1 | 50.2 ± 1.2⁺ |
| Endoneurial Blood Flow (mL/min/100g) | 15.2 ± 1.1 | 7.9 ± 0.9 | 13.1 ± 1.3⁺ |
| **Aortic Superoxide (RLU/min/mm²) ** | 2.0 ± 0.1 | 3.1 ± 0.3 | 2.3 ± 0.2⁺ |
| Serum TBARS (nmol/mL) | 2.1 ± 0.1 | 3.2 ± 0.2* | 2.4 ± 0.2⁺ |
*p<0.05 vs. Control; ⁺p<0.05 vs. Diabetic (Untreated) TBARS: Thiobarbituric Acid Reactive Substances RLU: Relative Light Units
Signaling Pathway
Caption: M40403 mechanism in diabetic neuropathy.
Experimental Protocols
1. Induction of Diabetes (STZ Model)
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Procedure:
-
Fast rats overnight prior to injection.
-
Prepare a fresh solution of streptozotocin (STZ) in 0.1 M citrate (B86180) buffer (pH 4.5).
-
Administer a single intraperitoneal (IP) or intravenous (IV) injection of STZ at a dose of 50-65 mg/kg body weight.
-
Return animals to their cages with free access to food and water. To prevent initial hypoglycemia, provide 10% sucrose (B13894) water for the first 24 hours post-injection.
-
Monitor blood glucose levels 48-72 hours post-injection via tail vein sampling. Animals with blood glucose levels ≥ 250 mg/dL are considered diabetic.
-
2. M40403 Formulation and Administration
-
Formulation: Dissolve M40403 powder in sterile 0.9% saline.
-
Dosage: 10 mg/kg body weight.[1]
-
Administration: Administer daily via subcutaneous (SC) injection.[1]
-
Treatment Duration: Initiate treatment upon confirmation of diabetes and continue for the duration of the study (e.g., 4-8 weeks).
3. Measurement of Motor Nerve Conduction Velocity (MNCV)
-
Anesthesia: Anesthetize rats with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).
-
Procedure:
-
Place stimulating electrodes subcutaneously near the sciatic notch and the tibial nerve at the ankle.
-
Place recording electrodes in the interosseous muscles of the hind paw.
-
Deliver a supramaximal stimulus at both proximal and distal sites and record the latency of the evoked muscle action potential.
-
Measure the distance between the stimulating electrodes.
-
Calculate MNCV (m/s) as: Distance / (Proximal Latency - Distal Latency).
-
4. Measurement of Endoneurial Blood Flow
-
Method: Hydrogen clearance polarography.
-
Procedure:
-
Anesthetize the animal and expose the sciatic nerve.
-
Insert a platinum microelectrode into the endoneurium of the sciatic nerve.
-
The animal inhales a gas mixture containing hydrogen. The rate of hydrogen clearance from the tissue is proportional to blood flow.
-
5. Quantification of Superoxide in Aortic Tissue
-
Method: Lucigenin-enhanced chemiluminescence.
-
Procedure:
-
Excise the thoracic aorta and place it in chilled Krebs-HEPES buffer.
-
Cut the aorta into rings (2-3 mm).
-
Equilibrate the rings in buffer for 30 minutes at 37°C.
-
Place each ring in a scintillation vial containing buffer and lucigenin (B191737).
-
Measure chemiluminescence using a luminometer. The signal is proportional to the amount of superoxide.
-
M40403 in a Model of Diabetic Nephropathy (Generalized Protocol)
While no specific studies have been identified for M40403 in diabetic nephropathy, its mechanism as an SOD mimetic suggests potential therapeutic benefits. The following is a generalized protocol based on established models of diabetic nephropathy.
Experimental Workflow
Caption: Workflow for M40403 in diabetic nephropathy.
Experimental Protocols
1. Induction of Diabetic Nephropathy
-
Animal Model: db/db mice or STZ-induced diabetic rats.
-
Procedure: Follow the STZ induction protocol as described for neuropathy. For db/db mice, diabetes develops spontaneously.
2. M40403 Administration
-
Dosage and Formulation: Based on the neuropathy model, a daily subcutaneous injection of 10 mg/kg M40403 dissolved in saline is a reasonable starting point.
3. Assessment of Renal Function and Injury
-
Urine Albumin-to-Creatinine Ratio (ACR):
-
Collect urine samples from animals in metabolic cages.
-
Measure albumin and creatinine concentrations using commercially available ELISA kits.
-
Calculate the ACR to assess the degree of albuminuria.
-
-
Renal Histology:
-
At the end of the study, perfuse and collect the kidneys.
-
Fix the kidneys in 10% formalin and embed in paraffin.
-
Section the kidneys and perform Periodic acid-Schiff (PAS) and Masson's trichrome staining to assess glomerulosclerosis and interstitial fibrosis.
-
-
Oxidative Stress Markers:
-
Homogenize kidney tissue.
-
Measure superoxide levels using methods like DHE staining or lucigenin chemiluminescence.
-
Assess lipid peroxidation by measuring malondialdehyde (MDA) levels.
-
M40403 in a Model of Diabetic Cardiomyopathy (Generalized Protocol)
Similar to nephropathy, direct studies of M40403 in diabetic cardiomyopathy are lacking. A study on myocardial ischemia-reperfusion injury showed cardioprotective effects of M40403.[1] This suggests its potential in mitigating the oxidative stress component of diabetic cardiomyopathy.
Logical Relationship
Caption: M40403's potential role in diabetic cardiomyopathy.
Experimental Protocols
1. Induction of Diabetic Cardiomyopathy
-
Animal Model: STZ-induced diabetic rats or db/db mice.
-
Procedure: Induce diabetes as previously described. The development of cardiomyopathy typically requires a longer duration of diabetes (e.g., 8-16 weeks).
2. M40403 Administration
-
Dosage and Formulation: A starting dose of 10 mg/kg/day via subcutaneous injection is recommended based on existing data.
3. Assessment of Cardiac Function and Pathology
-
Echocardiography:
-
Perform transthoracic echocardiography on anesthetized animals to assess cardiac function.
-
Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and diastolic function (E/A ratio).
-
-
Cardiac Histology:
-
At the study endpoint, excise, fix, and section the hearts.
-
Use Masson's trichrome staining to visualize and quantify cardiac fibrosis.
-
Employ TUNEL staining to assess apoptosis.
-
-
Cardiac Oxidative Stress Markers:
-
Prepare homogenates from heart tissue.
-
Measure superoxide production and lipid peroxidation as described for other tissues.
-
Conclusion
M40403 has shown significant therapeutic potential in a preclinical model of diabetic neuropathy by targeting superoxide-mediated oxidative stress. The provided protocols offer a detailed framework for replicating and expanding upon these findings. While direct evidence for its efficacy in diabetic nephropathy and cardiomyopathy is yet to be established, the generalized protocols presented here provide a solid foundation for investigating the broader therapeutic utility of M40403 in mitigating diabetic complications. Researchers are encouraged to adapt these protocols to their specific experimental needs and to further explore the promising role of SOD mimetics in the treatment of diabetes and its devastating consequences.
References
Application Notes and Protocols for Co-administration of Imisopasem Manganese with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imisopasem manganese (also known as M40403 and the enantiomer avasopasem manganese or GC4419) is a small molecule mimetic of the human mitochondrial enzyme manganese superoxide (B77818) dismutase (MnSOD).[1] It functions as a potent antioxidant by catalytically scavenging superoxide radicals, which are a major type of reactive oxygen species (ROS).[1][2] Many standard chemotherapy agents and radiotherapy exert their cytotoxic effects, in part, by inducing high levels of oxidative stress and ROS production in cancer cells, leading to apoptosis. However, this increase in ROS also damages healthy tissues, causing significant side effects such as oral mucositis, intestinal mucositis, and nephrotoxicity.[2][3][4]
This compound is being investigated as a co-administered agent with chemotherapy and radiotherapy to selectively protect normal tissues from oxidative damage without compromising, and in some cases enhancing, the anti-tumor efficacy of the primary cancer treatment.[2][5][6] These notes provide an overview of the mechanism of action, relevant data from preclinical and clinical studies, and detailed protocols for its application in a research setting.
Mechanism of Action
This compound is a selective catalytic scavenger of superoxide (O₂⁻), converting it to hydrogen peroxide (H₂O₂) and oxygen.[7] This action is crucial in the context of chemotherapy for two main reasons:
-
Protection of Normal Tissues: Chemotherapy and radiotherapy generate a burst of superoxide in both cancerous and healthy tissues. Normal tissues have a limited capacity to neutralize this sudden increase in ROS, leading to cellular damage. By rapidly converting superoxide to the less reactive hydrogen peroxide, this compound mitigates this damage in healthy cells.[1][8]
-
Potential Enhancement of Anti-Tumor Activity: Cancer cells often have a higher metabolic rate and produce more endogenous ROS than normal cells. The hydrogen peroxide produced by the action of this compound can further contribute to the oxidative stress within cancer cells, which have a compromised ability to handle high levels of H₂O₂, leading to enhanced apoptosis.[6][9]
The differential response between normal and cancer cells to the modulation of ROS levels by this compound forms the basis of its therapeutic window.
Signaling Pathways
The co-administration of this compound with chemotherapy primarily modulates ROS-mediated signaling pathways that lead to apoptosis and inflammation.
References
- 1. Avasopasem manganese synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New drug could prevent debilitating side effect of cancer treatment | EurekAlert! [eurekalert.org]
- 3. Avasopasem for the treatment of radiotherapy-induced severe oral mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitigation of doxorubicin-induced cardiotoxicity with an H2O2-Activated, H2S-Donating hybrid prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Imisopasem manganese solubility in PBS and DMSO
Welcome to the technical support center for imisopasem manganese. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as M40403 or GC4419, is a synthetic, manganese-based small molecule that mimics the function of the human mitochondrial enzyme manganese superoxide (B77818) dismutase (MnSOD).[1][2][3] It acts as a potent antioxidant by catalytically scavenging superoxide radicals, which are a type of reactive oxygen species (ROS).[1][2][3] This action helps to protect cells from oxidative damage.[1][2][3]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in research to study the effects of reducing oxidative stress in various pathological conditions. It has been investigated for its potential protective effects against radiation-induced mucositis, inflammation, and other conditions where superoxide anions are believed to play a key role.[4][5]
Q3: What is the solubility of this compound in common laboratory solvents?
A3: The solubility of this compound can vary slightly, but typical values are provided in the table below. Please refer to the product-specific datasheet for the most accurate information.
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 5.0[1][6] | 10.34[1] |
| PBS (pH 7.2) | 3.0 - 8.33 | 6.21 - 17.24 |
| Water | 15.0 - 16.0 | 31.03 - 33.10 |
| Ethanol | 20.0 | 41.38 |
| DMF | 3.0 | 6.21 |
Note: The molecular weight of this compound is approximately 483.38 g/mol .[1][2]
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound in PBS
-
Problem: The compound is not fully dissolving or is precipitating out of the PBS solution.
-
Possible Causes & Solutions:
-
Concentration Exceeds Solubility Limit: Ensure the target concentration does not exceed the reported solubility of ~3.0 mg/mL in PBS at pH 7.2.[1][6] For higher concentrations, consider using a different solvent system.
-
pH of the Solution: The solubility of this compound can be pH-dependent. For in vivo studies, a sodium bicarbonate buffer (e.g., 26 mM, pH 8.1-8.3) has been used to dissolve the compound.[4][5]
-
Temperature: Gentle warming of the solution may aid in dissolution. However, be cautious about the stability of the compound at elevated temperatures.
-
Sonication: Using a sonicator can help to break up particles and facilitate dissolution.[4][7]
-
Issue 2: Precipitation of this compound in Cell Culture Media
-
Problem: After diluting a DMSO stock solution into aqueous cell culture media, a precipitate forms.
-
Possible Causes & Solutions:
-
High Final DMSO Concentration: Aim to keep the final concentration of DMSO in your cell culture media as low as possible (typically below 0.5%) to avoid solvent-induced toxicity and precipitation.
-
Rapid Dilution: Adding the DMSO stock solution directly to the full volume of media can cause localized high concentrations and precipitation. Try adding the stock solution dropwise while vortexing or stirring the media.
-
Pre-warming Media: Having the cell culture media at 37°C may help to keep the compound in solution.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, for 1 mL of a 10 mM solution, you would need approximately 4.83 mg.
-
Dissolution: Add the appropriate volume of DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If needed, gentle warming or brief sonication can be applied.
-
Storage: Store the stock solution at -20°C for long-term storage (months) or at 4°C for short-term use (days to weeks).[2]
Protocol 2: Preparation of a Working Solution in PBS (pH 7.2)
-
Stock Solution: Prepare a concentrated stock solution in a suitable solvent like water or DMSO.
-
Dilution: If using a DMSO stock, calculate the volume needed for your desired final concentration in PBS. The final DMSO concentration should be kept to a minimum.
-
Mixing: Add the stock solution to the PBS while vortexing to ensure rapid and uniform mixing.
-
Solubility Check: Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to prepare a more dilute working solution. For direct dissolution in PBS, do not exceed 3.0 mg/mL.[1][6] Sonication may aid dissolution.[4][7]
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for solution preparation.
References
- 1. medkoo.com [medkoo.com]
- 2. medkoo.com [medkoo.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | TargetMol [targetmol.com]
Troubleshooting Imisopasem manganese precipitation in media
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting the precipitation of Imisopasem manganese in cell culture media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-peptidyl mimetic of the human mitochondrial manganese superoxide (B77818) dismutase (MnSOD).[1][2] It functions by scavenging reactive oxygen species (ROS), such as superoxide anions, thereby protecting cells from oxidative damage.[1][3] This action helps to reduce ROS-mediated lipid peroxidation and prevent apoptosis.[1]
Q2: I observed a precipitate in my cell culture medium after adding this compound. What are the common causes?
A2: Precipitation of compounds like this compound in cell culture media can be caused by several factors:
-
High Compound Concentration: Exceeding the solubility limit of this compound in the media is a primary cause.[4][5]
-
Improper Dissolution: If the stock solution is not fully dissolved or has precipitated out of the solvent, it will likely precipitate when added to the aqueous environment of the cell culture medium.[5]
-
pH of the Media: The pH of the cell culture medium can affect the solubility of compounds.[4][5] Media components like phosphate (B84403) buffers can react with manganese at certain pH levels to form insoluble precipitates.
-
Interaction with Media Components: Salts, proteins (especially in serum), and other components of the media can interact with this compound, leading to precipitation.[4][6]
-
Temperature Shifts: Rapid changes in temperature, such as moving a solution from a freezer to a warm water bath, can decrease the solubility of a compound.[5]
-
High Final Solvent Concentration: A high concentration of the solvent (e.g., DMSO) in the final culture medium can cause the compound to precipitate.[4]
Q3: What is the recommended solvent for this compound and what is the maximum recommended final solvent concentration in the media?
A3: this compound is soluble in several solvents, including DMSO, ethanol, and water.[2][7][8] For cell culture applications, preparing a concentrated stock solution in sterile DMSO is a common practice.[9] It is crucial to keep the final concentration of the solvent in the cell culture medium as low as possible to avoid toxicity and precipitation, ideally below 0.1%.[4]
Troubleshooting Guide: this compound Precipitation
If you are observing precipitation of this compound in your cell culture media, follow this step-by-step guide to identify and resolve the issue.
Issue: Precipitate observed immediately after adding this compound to the media.
This is the most common scenario and can often be resolved by optimizing the preparation and addition of the this compound solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility and Stock Solution Preparation for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₃₅Cl₂MnN₅ | [2] |
| Molecular Weight | 483.4 g/mol | [7] |
| Solubility in DMSO | ~5 mg/mL | [2][7] |
| Solubility in Ethanol | ~20 mg/mL | [2][7] |
| Solubility in PBS (pH 7.2) | ~3 mg/mL | [2][7] |
| Solubility in Water | ~15-16 mg/mL (Sonication and heating may be required) | [2][8] |
| Recommended Stock Solvent | DMSO | [9] |
| Recommended Max Final DMSO Concentration | ≤ 0.1% | [4] |
| Storage of Stock Solution | -20°C or -80°C in single-use aliquots | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution in Dimethyl Sulfoxide (DMSO), a recommended solvent for cell culture applications.[9]
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Methodology:
-
Safety Precautions: Perform all steps in a chemical fume hood or a biological safety cabinet. Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing: Carefully weigh out 4.83 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Securely cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.[5]
-
Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.[5] Store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions and Addition to Cell Culture Media
This protocol describes the method for diluting the concentrated stock solution into the cell culture medium to minimize precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Methodology:
-
Warm Stock and Media: Before use, gently warm both the this compound stock solution and the cell culture medium to 37°C.[5]
-
Serial Dilution (Recommended): To avoid shocking the compound with a sudden change in solvent environment, perform a serial dilution. For example, to achieve a final concentration of 10 µM:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed media (results in a 100 µM solution). Mix gently.
-
Add the required volume of this intermediate dilution to your final volume of cell culture media.
-
-
Direct Addition (for lower concentrations): For very dilute final concentrations, direct addition of a small volume of the stock solution may be acceptable. Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling the tube to ensure rapid and even dispersion.
-
Vehicle Control: Always prepare a vehicle control consisting of cell culture medium with the same final concentration of DMSO as the highest concentration working solution.[9]
-
Immediate Use: Use the freshly prepared media containing this compound for your experiment immediately to minimize the risk of precipitation over time.[4]
Signaling Pathway
Caption: this compound signaling pathway.
References
- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. Pharmacological manipulation of the inflammatory cascade by the superoxide dismutase mimetic, M40403 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
Optimizing M40403 concentration for in vitro experiments
Welcome to the technical support center for M40403, a low molecular weight, synthetic manganese-containing superoxide (B77818) dismutase (SOD) mimetic.[1][2] This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of M40403 for in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for M40403?
A1: M40403 is a superoxide dismutase (SOD) mimetic that catalytically converts superoxide anions (O₂⁻) to molecular oxygen and hydrogen peroxide.[3] Unlike native SOD enzymes, M40403 is a small, stable, non-peptidic molecule that can readily cross cell membranes.[4] It is highly selective for superoxide and does not interact with other reactive oxygen species such as nitric oxide or peroxynitrite.[3][5]
Q2: What is a typical starting concentration for M40403 in in vitro experiments?
A2: The optimal concentration of M40403 will vary depending on the cell type and the specific assay being performed. Based on published studies, a good starting point for many cell-based assays is in the low micromolar range. For example, concentrations in the range of 0-10 μM have been used for murine lymphokine-activated killer (LAK) cell activation without inhibiting the process.[5] For superoxide scavenging in a biochemical assay, the IC50 has been reported to be 6.3 μM.[6]
Q3: How should I prepare and store M40403 for in vitro use?
A3: M40403 is generally soluble in aqueous solutions. For in vivo studies, it has been dissolved in a 26 mM sodium bicarbonate buffer (pH 8.1–8.3).[2] For in vitro experiments, it is advisable to prepare a concentrated stock solution in a suitable solvent like sterile water or a buffer compatible with your cell culture medium. It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of M40403 in solution is a key advantage over native SOD enzymes.[7]
Q4: Does M40403 have any known off-target effects?
A4: M40403 is designed to be highly selective for superoxide anions.[3][5] Studies have shown that it does not interfere with other reactive species like nitric oxide, peroxynitrite, or hydrogen peroxide.[3][5] However, as with any small molecule inhibitor, it is good practice to include appropriate controls in your experiments to monitor for any potential unforeseen effects on your specific cell system.
Troubleshooting Guide
Issue: I am observing precipitation of M40403 in my cell culture medium.
-
Possible Cause: The concentration of M40403 may be too high for the solubility limits in your specific cell culture medium, which is a complex mixture of salts, amino acids, and other components.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution: Ensure your stock solution is fully dissolved before diluting it into the cell culture medium.
-
Optimize solvent: While M40403 is water-soluble, preparing the initial stock in a small amount of DMSO before further dilution in an aqueous buffer can sometimes aid solubility in complex media.
-
Stepwise dilution: When preparing your final working concentration, add the M40403 stock solution to the medium dropwise while gently vortexing to ensure rapid and even dispersion.
-
pH adjustment: Although M40403 is stable over a range of pH, ensure the final pH of your culture medium is within the optimal range for your cells (typically 7.2-7.4).
-
Lower the concentration: If precipitation persists, try using a lower concentration of M40403. The effective concentration can be cell-type dependent.
-
Issue: I am not observing the expected biological effect of M40403.
-
Possible Cause: The concentration of M40403 may be too low, the compound may have degraded, or the experimental endpoint may not be sensitive to changes in superoxide levels.
-
Troubleshooting Steps:
-
Increase the concentration: Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and assay.
-
Verify compound activity: If possible, test the activity of your M40403 stock in a cell-free superoxide scavenging assay to confirm its potency.
-
Check experimental design: Ensure that your experimental model generates a sufficient amount of superoxide for M40403 to act upon. You may need to stimulate your cells with an agent known to induce oxidative stress.
-
Confirm the signaling pathway: Verify that the biological effect you are measuring is indeed mediated by superoxide. M40403's high selectivity makes it a good tool for dissecting the role of superoxide in cellular pathways.[1]
-
Quantitative Data Summary
The following tables summarize key quantitative data for M40403 from various in vitro studies.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (Superoxide Scavenging) | 6.3 μM | Biochemical assay (Xanthine/Xanthine (B1682287) Oxidase) | [6] |
| IC50 (NADPH Oxidase Inhibition) | 31.6 μM | Rat Aortic Smooth Muscle Cells | [6] |
| Effective Concentration (LAK cell activation) | 0-10 μM | Murine Spleen Cells | [5] |
Experimental Protocols
Protocol 1: In Vitro Superoxide Scavenging Assay
This protocol is adapted from a study measuring the superoxide-scavenging efficacy of M40403 in a cell-free system.[6]
Materials:
-
M40403
-
Xanthine
-
Xanthine Oxidase (XO)
-
Lucigenin (B191737) (or other suitable chemiluminescence probe)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer)
-
96-well white opaque microplate
-
Luminometer
Procedure:
-
Prepare a stock solution of M40403 in the appropriate solvent.
-
In a 96-well plate, add assay buffer to each well.
-
Add varying concentrations of M40403 to the wells. Include a vehicle control (solvent only) and a positive control (e.g., native Cu/Zn SOD).
-
Add lucigenin to each well to the final desired concentration.
-
Initiate the reaction by adding a solution of xanthine and xanthine oxidase to each well.
-
Immediately measure the chemiluminescence using a luminometer.
-
Calculate the percentage of inhibition of the superoxide-generated signal for each concentration of M40403 and determine the IC50 value.
Protocol 2: M40403 Treatment and Cytotoxicity Assessment (MTT Assay)
This protocol describes a general method for treating cells with M40403 and assessing its effect on cell viability using an MTT assay.[2]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
M40403 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or other suitable solvent to dissolve formazan (B1609692) crystals
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of M40403 in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of M40403. Include vehicle-treated cells as a negative control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 550-570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Mechanism of action of M40403 as a superoxide dismutase mimetic.
Caption: Inhibition of the NF-κB signaling pathway by M40403 through superoxide scavenging.
Caption: A general experimental workflow for testing M40403 in vitro.
References
- 1. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological manipulation of the inflammatory cascade by the superoxide dismutase mimetic, M40403 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The manganese superoxide dismutase mimetic, M40403, protects adult mice from lethal total body irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of a Superoxide Dismutase Mimetic As an Adjunct to Interleukin 2 Based Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Superoxide dismutase mimetic M40403 improves endothelial function in apolipoprotein(E)-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Potential off-target effects of Imisopasem manganese
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imisopasem manganese (also known as M40403). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the precise on-target mechanism of action for this compound?
A1: this compound is a non-peptidyl synthetic molecule that mimics the function of the native human mitochondrial manganese superoxide (B77818) dismutase (MnSOD) enzyme.[1][2] Its primary, on-target mechanism is the catalytic dismutation of the superoxide anion radical (O₂•⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[3][4] This action helps to reduce cellular damage caused by elevated levels of superoxide, a major reactive oxygen species (ROS).[2][5] The manganese ion at the core of the molecule cycles between its Mn(II) and Mn(III) oxidation states to facilitate this reaction.[6]
Caption: Catalytic cycle of this compound in scavenging superoxide radicals.
Q2: How selective is this compound for superoxide compared to other reactive species?
A2: this compound was specifically designed for high selectivity towards superoxide anions.[6][7] Studies indicate that it effectively removes superoxide without significantly interacting with other reactive species known to be involved in inflammatory responses, such as nitric oxide (NO) and peroxynitrite (ONOO⁻).[8] This selectivity is a key feature that distinguishes it from other classes of SOD mimetics, like certain metalloporphyrins, which may also react with peroxynitrite and hydrogen peroxide.[6][9]
Q3: The product of the reaction is hydrogen peroxide (H₂O₂), which can also be cytotoxic. Is this a significant off-target effect?
A3: This is a valid consideration. The conversion of a highly reactive superoxide radical to the more stable and less reactive hydrogen peroxide is the intended outcome.[4] H₂O₂ is a key signaling molecule at physiological concentrations but can lead to oxidative stress and cytotoxicity at higher levels.[10] The cellular impact depends on the concentration of H₂O₂ produced and the capacity of endogenous antioxidant systems, such as catalase and glutathione (B108866) peroxidase, to neutralize it. In most experimental systems, these endogenous enzymes are sufficient to manage the H₂O₂ produced by this compound. However, in cells with compromised catalase or glutathione peroxidase activity, an accumulation of H₂O₂ could be a potential off-target concern.
Q4: Can this compound act as a pro-oxidant?
A4: While this compound is designed as an antioxidant, some redox-active compounds can exhibit pro-oxidant activity under certain conditions.[10] For instance, some metal complexes can participate in Fenton-like reactions, producing highly reactive hydroxyl radicals from hydrogen peroxide.[6] However, this compound and related Mn(II) pentaazamacrocyclic complexes were developed specifically to avoid this, showing high stability and selectivity for superoxide dismutation.[6] A potential, indirect pro-oxidant effect could arise if H₂O₂ accumulates significantly in a system with high levels of free transition metals (like iron) and poor catalase activity, though this is not a direct effect of the compound itself.
Q5: Does this compound interact with cellular signaling pathways beyond direct ROS scavenging?
A5: By reducing superoxide levels, this compound can indirectly modulate redox-sensitive signaling pathways. Superoxide and its derivatives can activate transcription factors like NF-κB and AP-1, which are involved in inflammation.[10] By scavenging superoxide, this compound has been shown to attenuate the release of pro-inflammatory cytokines like TNF-α and IL-1β, which are downstream of these pathways.[11] Therefore, observed effects on signaling pathways are generally considered a consequence of its on-target SOD mimetic activity rather than a direct, off-target interaction with signaling proteins.[6][8]
Caption: Intended pathway modulation by this compound via superoxide scavenging.
Troubleshooting Guide
Q6: I'm observing unexpected cytotoxicity in my cell culture experiments. Could this compound be the cause?
A6: This is possible, and a systematic approach is needed to identify the cause.
Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.
-
Vehicle Control: Ensure the final concentration of your solvent (e.g., DMSO, PBS) is consistent across all wells and is non-toxic to your cells.[8] Always run a vehicle-only control group.
-
Dose-Response: High concentrations of any compound can induce cytotoxicity. Perform a dose-response curve to identify the optimal, non-toxic working concentration for your specific cell line and experimental conditions.
-
H₂O₂ Accumulation: As discussed in Q3, cytotoxicity could be due to H₂O₂ buildup. To test this, try co-administering this compound with exogenous catalase to see if it rescues the phenotype. If it does, your cells may have insufficient endogenous capacity to clear H₂O₂.
-
Compound Stability and Solubility: Ensure the compound is fully dissolved in your media.[11] Precipitated compound can cause physical stress to cells. Prepare fresh dilutions for each experiment from a frozen stock solution.
Q7: My experimental results are not consistent with superoxide scavenging. What could be wrong?
A7: If this compound is not producing the expected antioxidant effect, consider the following:
-
Assay Specificity: Ensure your assay is specific for superoxide. Some ROS/RNS probes are not specific and can react with multiple species. Calibrate your experiment with a known superoxide generating system (e.g., xanthine/xanthine oxidase) and a known inhibitor.
-
Compound Potency and Timing: The catalytic rate constant for this compound is > 2 x 10⁷ M⁻¹s⁻¹.[11] Ensure you are using a sufficient concentration and that the timing of administration is appropriate to counteract the generation of superoxide in your model.
-
Cellular Uptake: While this compound is a small molecule designed for bioavailability, its uptake can vary between cell types.[2][12] If you are working with a new cell line, you may need to verify cellular uptake or use a higher concentration.
-
Dominant Oxidants: In your specific model of injury or disease, superoxide may not be the primary pathogenic reactive species. The oxidative stress could be driven by peroxynitrite, hydroxyl radicals, or lipid peroxyl radicals, which are not the primary targets of this compound.
Quantitative Data Summary
Table 1: Comparison of SOD Mimetic Properties
| Compound Class | Example(s) | Typical Catalytic Rate Constant (k_cat) for SOD Activity (M⁻¹s⁻¹) | Known Off-Target Reactivity |
| Mn Pentaazamacrocycle | Imisopasem (M40403) | > 2 x 10⁷ [11] | Designed to be highly selective for O₂•⁻ [6][8] |
| Mn Porphyrins | MnTE-2-PyP⁵⁺, MnTBAP | 10⁷ - 10⁸ | Can react with peroxynitrite (ONOO⁻) and H₂O₂.[6][9] |
| Mn Salen Derivatives | EUK-134 | ~10⁷ | Possess both SOD and catalase-like activity.[5][6][9] |
Table 2: In Vivo Anti-Inflammatory Effects of this compound in a Rat Model
| Parameter Measured (in paw exudate) | Treatment Group | Result |
| Paw Edema | Carrageenan + Imisopasem (1-10 mg/kg) | Reduced [11] |
| TNF-α Levels | Carrageenan + Imisopasem (1-10 mg/kg) | Inhibited increase [11] |
| IL-1β Levels | Carrageenan + Imisopasem (1-10 mg/kg) | Inhibited increase [11] |
| Lactate Dehydrogenase (LDH) | Carrageenan + Imisopasem (1-10 mg/kg) | Inhibited increase [11] |
Experimental Protocols
Protocol 1: Assessing SOD-like Activity using the Cytochrome c Reduction Assay
This assay measures the inhibition of cytochrome c reduction by superoxide. Superoxide, generated by a xanthine/xanthine oxidase system, reduces Cytochrome c³⁺ (ferricytochrome c) to Cytochrome c²⁺ (ferrocytochrome c), which can be measured spectrophotometrically at 550 nm. A potent SOD mimetic will compete for superoxide, thus inhibiting this reduction.
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.8, containing 0.1 mM EDTA)
-
Cytochrome c (from horse heart) solution (10-20 µM)
-
Xanthine solution (50 µM)
-
Xanthine Oxidase (XOD) solution (concentration determined empirically to give a rate of ~0.025 absorbance units/min)
-
This compound (or other test compound) at various concentrations
Procedure:
-
Prepare a reaction mixture in a cuvette containing the phosphate buffer, cytochrome c, and xanthine.
-
Add the test compound (this compound) or vehicle control.
-
Initiate the reaction by adding the XOD solution.
-
Immediately monitor the increase in absorbance at 550 nm over 3-5 minutes using a spectrophotometer.
-
The rate of cytochrome c reduction is proportional to the rate of superoxide production.
-
Calculate the percentage inhibition of the cytochrome c reduction rate by your test compound compared to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the mimetic required to inhibit the reduction rate by 50%.
Protocol 2: Evaluating Potential Catalase-like Activity
This protocol assesses whether the compound can directly break down hydrogen peroxide (H₂O₂), a characteristic of some SOD mimetics but not an intended activity of this compound.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)
-
This compound (or other test compound)
-
Catalase (positive control)
Procedure:
-
Add the phosphate buffer and the test compound or control to a UV-transparent cuvette.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Monitor the decrease in absorbance at 240 nm over time. The decomposition of H₂O₂ leads to a decrease in absorbance at this wavelength.
-
A significant decrease in absorbance in the presence of the test compound indicates catalase-like activity. Compare the rate to that of the positive control (catalase) and a negative control (buffer only). This compound is expected to show minimal to no activity in this assay.[6]
References
- 1. Facebook [cancer.gov]
- 2. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into Manganese Superoxide Dismutase and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MnSOD Mimetics in Therapy: Exploring Their Role in Combating Oxidative Stress-Related Diseases | MDPI [mdpi.com]
- 6. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound(m40403) | C21H35Cl2MnN5 | CID 6918487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Manganese superoxide dismutase, MnSOD and its mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. A New Manganese Superoxide Dismutase Mimetic Improves Oxaliplatin-Induced Neuropathy and Global Tolerance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
How to control for vehicle effects with M40403 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with M40403. Our goal is to help you control for vehicle effects and address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for M40403 in preclinical studies?
A1: Based on published literature, the most commonly used vehicle for M40403 is a 26 mM sodium bicarbonate buffer, typically with a pH between 8.1 and 8.3.[1][2] This vehicle is used for both intraperitoneal and intravenous administrations.
Q2: Why is a vehicle control group essential in my M40403 experiments?
A2: A vehicle control group, which receives the 26 mM sodium bicarbonate buffer alone, is critical for differentiating the pharmacological effects of M40403 from any potential effects of the vehicle itself.[3][4] This ensures that observed outcomes can be confidently attributed to the action of M40403.
Q3: What are the potential side effects of the sodium bicarbonate buffer vehicle?
A3: While generally considered safe for preclinical studies, high doses or rapid administration of sodium bicarbonate can lead to metabolic alkalosis, hypernatremia (high sodium levels), and fluid retention.[2][5][6][7] In rare cases, it may cause muscle pain, twitching, or an unpleasant taste.[2][6] It is crucial to monitor animals in the vehicle control group for any adverse effects.
Q4: Can the sodium bicarbonate vehicle interfere with my experimental results?
A4: The alkaline nature of the sodium bicarbonate buffer could potentially influence local pH at the injection site or have minor systemic effects. By including a dedicated vehicle control group, you can account for these potential confounding variables in your analysis.
Q5: What should I do if I observe adverse effects in my vehicle control group?
A5: If you observe unexpected adverse events such as lethargy, weight loss, or inflammation in your vehicle control group, it is important to first verify the correct preparation and concentration of the sodium bicarbonate buffer. Consider reducing the administration volume if possible, while ensuring it is sufficient to deliver the compound. If issues persist, a thorough review of your experimental protocol and consultation with a veterinarian is recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during your M40403 experiments related to the vehicle.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected mortality or severe adverse events in the vehicle control group. | Vehicle toxicity due to incorrect formulation or administration. | 1. Verify Formulation: Double-check the concentration and pH of the 26 mM sodium bicarbonate buffer. 2. Review Administration Protocol: Ensure the volume and rate of administration are appropriate for the animal model and route. 3. Consult Literature: Review studies using similar administration protocols to ensure your methods are within established norms. |
| Significant differences in physiological parameters (e.g., blood pressure, heart rate) between untreated controls and the vehicle-treated group. | The sodium bicarbonate buffer is causing a physiological response. | 1. Analyze Data Carefully: Compare the magnitude and duration of the changes. 2. Consider a Saline Control: In some instances, comparing the bicarbonate buffer group to a saline control group can help isolate the effects of the buffer itself. |
| Inconsistent or variable results in M40403-treated groups. | The vehicle may be affecting the stability or bioavailability of M40403. | 1. Ensure Proper Dissolution: Confirm that M40403 is fully dissolved in the sodium bicarbonate buffer before administration. 2. Prepare Fresh Solutions: Prepare the M40403 formulation fresh for each experiment to avoid degradation. |
| Precipitation observed in the M40403 formulation. | The solubility of M40403 in the vehicle may be limited at the desired concentration. | 1. Gentle Warming and Sonication: These methods can aid in dissolution. 2. Adjust Concentration: If precipitation persists, a lower concentration of M40403 may be necessary. |
Experimental Protocols
In Vivo Model of Myocardial Ischemia-Reperfusion Injury
This protocol is a summary of a common experimental design to assess the efficacy of M40403.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Groups:
-
Sham + Vehicle
-
Ischemia-Reperfusion (IR) + Vehicle
-
IR + M40403 (e.g., 0.1, 0.3, and 1 mg/kg)
-
-
Procedure:
-
Anesthetize the animals.
-
Induce myocardial ischemia by ligating the left anterior descending coronary artery for a specified period (e.g., 30 minutes).
-
Administer M40403 or vehicle intravenously (e.g., 15 minutes before reperfusion).[8]
-
Remove the ligature to allow reperfusion (e.g., for 60 minutes).
-
Monitor physiological parameters (e.g., ECG, blood pressure).
-
-
Outcome Measures:
-
Infarct size measurement.
-
Cardiac enzyme levels (e.g., troponin).
-
Histological analysis of heart tissue.
-
Assessment of inflammatory markers.
-
Visualizations
Signaling Pathway of M40403 Action
Caption: Mechanism of action of M40403 in preventing cellular damage.
Experimental Workflow for M40403 In Vivo Study
Caption: A typical experimental workflow for an in vivo M40403 study.
References
- 1. Best Practice: Behavior Control Groups | Animal Behavior Core | Washington University in St. Louis [sites.wustl.edu]
- 2. Sodium Bicarbonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sodium Bicarbonate Side Effects: Common, Severe, Long Term [drugs.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Degradation of Imisopasem manganese in aqueous solution
Technical Support Center: Imisopasem Manganese
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound (also known as M40403) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic, non-peptidyl mimetic of the human mitochondrial enzyme manganese superoxide (B77818) dismutase (MnSOD).[1][2] Its primary function is to scavenge reactive oxygen species (ROS), specifically the superoxide anion (O₂⁻), converting it into less harmful molecules.[1][3] This antioxidant activity helps protect cells and tissues from oxidative stress-induced damage, which is implicated in various diseases and treatment-related toxicities.[1][4]
Caption: Mechanism of this compound as a superoxide dismutase (SOD) mimetic.
Q2: How should I prepare aqueous solutions of this compound?
Due to its solubility characteristics, specific steps are recommended for preparing aqueous solutions:
-
Weighing: Use an appropriate analytical balance to weigh the required amount of this compound powder.
-
Solvent Addition: Add the desired volume of high-purity water or buffer (e.g., PBS, sodium bicarbonate buffer).
-
Dissolution: To aid dissolution, sonication and gentle heating are recommended.[5] For in vivo studies in rodents, dissolving the compound in a sodium bicarbonate buffer (e.g., 26 mM) at a slightly alkaline pH (8.1-8.3) has been reported.[5][6]
-
Sterilization: If the solution is for cell culture or in vivo use, it should be sterile-filtered through a 0.22 μm filter after dissolution.[6]
-
Fresh Preparation: It is strongly recommended to prepare solutions fresh and use them promptly to minimize the risk of degradation.[6]
Q3: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the compound's integrity. Recommendations vary slightly between suppliers, but the general guidelines are summarized below.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Citations |
|---|---|---|---|
| Powder | -20°C | 3 years | [1][5][6] |
| 4°C | 2 years | [1][6] | |
| In Solvent | -80°C | 6 months - 1 year | [5][6] |
| | -20°C | 2 weeks - 1 month |[1][6] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes before freezing.[6]
Q4: What factors can influence the stability of this compound in an aqueous solution?
While this compound is described as a stable MnSOD mimetic, its stability in solution can be affected by several factors:[2][7]
-
Temperature: As indicated by the storage recommendations, higher temperatures can accelerate degradation. Solutions should be kept cold and stored at -20°C or -80°C for long-term use.
-
pH: The use of slightly alkaline buffers in experimental protocols suggests that pH may be a critical factor for stability and activity.[5][6] Significant deviations from the optimal pH range could potentially lead to degradation.
-
Time: Aqueous solutions should be used as quickly as possible after preparation.[6] Over time, hydrolysis or other degradation processes may occur.
-
Freeze-Thaw Cycles: Repeated changes in temperature can compromise the stability of the compound in solution.[6]
Troubleshooting Guide
Problem: I am observing a precipitate in my aqueous solution after preparation or storage.
-
Possible Cause 1: Incomplete Dissolution. The reported solubility in water ranges from 15-25 mg/mL.[5][6] You may have exceeded the solubility limit.
-
Solution: Try gentle heating and sonication to fully dissolve the compound.[5] If the precipitate remains, you may need to prepare a more dilute solution.
-
-
Possible Cause 2: Precipitation from Buffer. If you are using a buffer (like PBS), the compound might have lower solubility compared to pure water. Solubility in PBS (pH 7.2) is reported to be around 3 mg/mL.[1][8]
-
Solution: Check the solubility data for your specific buffer system. You may need to adjust the concentration or the buffer composition.
-
-
Possible Cause 3: Degradation. Over time, or if stored improperly, the compound may degrade into less soluble products.
-
Solution: Prepare a fresh solution from the solid powder, ensuring adherence to recommended dissolution and storage protocols. Discard any solution that shows signs of precipitation after proper initial dissolution.
-
Problem: I am observing lower-than-expected biological activity in my experiments.
-
Possible Cause 1: Compound Degradation. The most likely cause is the degradation of this compound in your stock or working solution.
-
Solution: This is a critical issue that requires a systematic check. Prepare a fresh solution from the solid powder immediately before your experiment. Avoid using old solutions or those that have undergone multiple freeze-thaw cycles.[6] Consider running a quality control check on your new solution using an analytical method if available.
-
-
Possible Cause 2: Incorrect pH. The activity of metal complexes can be highly pH-dependent.
-
Solution: Ensure the pH of your final experimental medium is within a range that is compatible with the compound's activity. For in vivo work, buffers with a pH of 8.1-8.3 have been successfully used.[6]
-
-
Possible Cause 3: Interaction with Media Components. Components in your cell culture media or formulation buffer could potentially interact with or chelate the manganese ion, reducing its activity.
-
Solution: Review the composition of your media. If you suspect an interaction, a simplified buffer system could be used for initial activity tests to confirm the compound's efficacy.
-
Caption: Troubleshooting workflow for experiments showing low biological activity.
Experimental Protocols & Data
Solubility Data
The solubility of this compound can vary based on the solvent and conditions.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Citations |
|---|---|---|---|
| Water | 15 | 31.03 | [5] |
| Water | 16 | 33.10 | [1] |
| Water (with sonication) | 25 | 52.15 | [6] |
| PBS (pH 7.2) | 3 | 6.21 | [1][8] |
| Ethanol | 20 | 41.38 | [1][8] |
| DMSO | 5 | 10.34 | [1][8] |
Protocol: Preparation of this compound for In Vivo Mouse Studies
This protocol is adapted from published methodologies.[5][6]
-
Reagent Preparation:
-
Prepare a stock solution of Sodium Bicarbonate (SBC) buffer (e.g., 26 mM).
-
Prepare a 1 M Sodium Hydroxide (NaOH) solution.
-
-
Dissolution of this compound:
-
Weigh 30 mg of this compound powder.
-
Add it to 6.0 mL of SBC buffer.
-
Adjust the pH of the solution to 8.3 using the 1 M NaOH solution. This creates a concentrated stock solution (5 mg/mL).
-
-
Dilution to Working Concentration:
-
Dilute the stock solution to the final desired concentration (e.g., 1.25 mg/mL) using the same SBC buffer (pH 8.3).
-
-
Administration:
-
The solution is now ready for intraperitoneal (i.p.) injection in mice. Use the solution promptly after preparation.
-
Protocol: General Workflow for a Stability Assessment
If you suspect degradation or need to validate solution stability for a long-term experiment, a stability study is recommended.
-
Solution Preparation: Prepare a solution of this compound in your aqueous vehicle of choice at a known concentration.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution to establish a baseline.
-
Appearance: Note the color and clarity.
-
pH: Measure the pH.
-
Concentration: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the initial concentration and purity. This will serve as the 100% reference point.
-
-
Storage Conditions: Aliquot the solution into several vials and store them under the conditions you wish to test (e.g., 4°C, room temperature, -20°C). Protect from light if photosensitivity is a concern.
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24 hours; 7, 14, 30 days), remove a vial from each storage condition.
-
Re-analysis: Repeat the analyses from step 2 (Appearance, pH, HPLC). For HPLC analysis, look for:
-
A decrease in the peak area of the parent this compound compound.
-
The appearance of new peaks, which would indicate degradation products.
-
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the T=0 baseline. A common threshold for stability is retaining >90% of the initial concentration.
Caption: General experimental workflow for assessing aqueous stability.
References
- 1. medkoo.com [medkoo.com]
- 2. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound(m40403) | C21H35Cl2MnN5 | CID 6918487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The manganese superoxide dismutase mimetic, M40403, protects adult mice from lethal total body irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Overcoming poor bioavailability of Imisopasem manganese
Welcome to the technical support center for Imisopasem manganese. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during their experiments with this superoxide (B77818) dismutase (SOD) mimetic. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, with a focus on overcoming potential bioavailability limitations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as M40403) is a low molecular weight, manganese-based non-peptidyl mimetic of the human mitochondrial manganese superoxide dismutase (MnSOD).[1][2] Its primary function is to catalytically convert superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), thereby reducing oxidative stress within the cell.[2] This action helps to protect macromolecules like DNA from damage caused by reactive oxygen species (ROS).[1]
Q2: Is poor oral bioavailability a concern for this compound?
While specific oral bioavailability data for this compound is not extensively published, concerns about the bioavailability of SOD mimetics and organometallic compounds, in general, have been noted.[3] The native SOD enzyme has low oral activity, and while smaller mimetics are designed to overcome this, oral absorption can still be a challenge for this class of drugs.[3] For many SOD mimetics, parenteral administration (e.g., intravenous injection) is often used in preclinical studies to ensure systemic exposure.[4]
Q3: What are the common challenges in the oral delivery of organometallic compounds like this compound?
Organometallic compounds can face several hurdles to effective oral delivery. These can include issues with solubility in the gastrointestinal tract, stability in the harsh acidic and enzymatic environment of the stomach and intestines, and permeation across the intestinal epithelium.[5][6] For peptide mimetics, poor membrane permeation and presystemic metabolism are common causes of low oral bioavailability.[6]
Q4: What are some alternative routes of administration for this compound?
In preclinical studies, this compound and similar SOD mimetics have been effectively administered via intraperitoneal and intravenous injections.[2][4] These routes bypass the gastrointestinal tract, ensuring direct entry into the systemic circulation and overcoming potential oral bioavailability issues. The choice of administration route will depend on the specific experimental design and therapeutic goal.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected efficacy in in vivo oral administration studies.
Possible Cause: This could be related to poor oral bioavailability of the compound in the specific animal model or formulation used.
Troubleshooting Steps:
-
Verify Formulation: Ensure the formulation is appropriate for oral delivery. For poorly water-soluble compounds, consider formulation strategies known to enhance bioavailability.
-
Consider Alternative Administration Routes: To confirm that the lack of efficacy is due to poor absorption and not the compound's intrinsic activity, conduct a pilot study using a parenteral route of administration (e.g., intravenous or intraperitoneal injection).
-
Pharmacokinetic Analysis: If possible, perform a pharmacokinetic study to determine the plasma concentration of this compound after oral administration. This will provide direct evidence of its absorption and bioavailability.
Issue 2: High variability in experimental results between subjects in an oral dosing study.
Possible Cause: High inter-subject variability can be a consequence of inconsistent oral absorption. Factors such as food intake, gastrointestinal motility, and individual differences in metabolism can significantly impact the bioavailability of orally administered drugs.
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure that all animals are treated under standardized conditions. This includes fasting protocols before and after dosing, as food can significantly affect drug absorption.
-
Refine Formulation: A more robust formulation, such as a self-emulsifying drug delivery system (SEDDS) or a nanoparticle-based formulation, may help to reduce variability in absorption.[7]
-
Increase Sample Size: A larger number of animals per group can help to improve the statistical power of the study and account for high variability.
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation for Oral Administration
This protocol describes the preparation of a simple lipid-based formulation that can enhance the oral bioavailability of lipophilic compounds.
Materials:
-
This compound
-
Labrafil® M 1944 CS (oleoyl polyoxyl-6 glycerides)
-
Capryol™ 90 (propylene glycol monocaprylate)
-
Transcutol® HP (diethylene glycol monoethyl ether)
-
Glass vials
-
Magnetic stirrer and stir bar
Method:
-
Weigh the required amount of this compound.
-
In a glass vial, combine Labrafil® M 1944 CS, Capryol™ 90, and Transcutol® HP in a predetermined ratio (e.g., 40:30:30, v/v/v).
-
Gently heat the mixture to 40°C while stirring with a magnetic stirrer until a homogenous solution is formed.
-
Add the weighed this compound to the lipid mixture.
-
Continue stirring at 40°C until the compound is completely dissolved.
-
Cool the formulation to room temperature before administration.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic procedure for assessing the pharmacokinetics of this compound following oral and intravenous administration.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound formulation for oral and intravenous administration
-
Oral gavage needles
-
Syringes and needles for intravenous injection and blood collection
-
Heparinized microcentrifuge tubes
-
Centrifuge
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Method:
-
Fast the rats overnight (with free access to water) before the experiment.
-
Divide the rats into two groups: oral administration and intravenous administration.
-
For the oral group, administer the this compound formulation via oral gavage at the desired dose.
-
For the intravenous group, administer the this compound solution via the tail vein.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect the blood in heparinized tubes and centrifuge to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.
Data Presentation
Table 1: Comparison of Potential Formulation Strategies to Enhance Oral Bioavailability
| Formulation Strategy | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| Lipid-Based Formulations (e.g., SEDDS) | Improves solubilization and facilitates absorption through lymphatic pathways.[8] | Enhanced bioavailability, reduced food effect, and protection from degradation.[7] | Can be complex to formulate and may have stability issues. |
| Nanoparticle Formulations | Increases surface area for dissolution and can be engineered for targeted delivery.[8] | Improved solubility and dissolution rate, potential for targeted delivery. | Manufacturing can be complex and costly. |
| Amorphous Solid Dispersions | Stabilizes the drug in a high-energy, more soluble amorphous form.[8] | Significantly improves solubility and dissolution of poorly soluble drugs. | Can be physically unstable and prone to recrystallization. |
| Prodrug Approach | Covalently linking the active drug to another molecule to improve its physicochemical properties.[9] | Can improve solubility, permeability, and stability.[9] | Requires in vivo conversion to the active drug, which can be variable. |
Table 2: Key Pharmacokinetic Parameters to Evaluate Bioavailability
| Parameter | Description | Significance for Bioavailability |
| Cmax | Maximum (or peak) plasma concentration of a drug. | Indicates the rate and extent of drug absorption. |
| Tmax | Time at which Cmax is observed. | Provides information on the rate of drug absorption. |
| AUC (Area Under the Curve) | The integral of the plasma concentration-time curve. | Represents the total systemic exposure to the drug. |
| F (%) (Absolute Bioavailability) | The fraction of the administered dose that reaches the systemic circulation. | The primary indicator of the extent of oral absorption. |
Visualizations
Caption: Mechanism of action of this compound in reducing oxidative stress.
Caption: Troubleshooting workflow for in vivo experiments with this compound.
Caption: Relationship between causes of poor bioavailability and formulation solutions.
References
- 1. Facebook [cancer.gov]
- 2. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection by Manganese Superoxide Dismutase (MnSOD) Mimics: Antioxidant Effect and Oxidative Stress Regulation in Acute Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. upm-inc.com [upm-inc.com]
- 9. mdpi.com [mdpi.com]
Addressing variability in animal studies with M40403
This technical support center is designed for researchers, scientists, and drug development professionals utilizing M40403 in preclinical animal models. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential variability and challenges during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is M40403 and what is its primary mechanism of action?
A1: M40403 is a low molecular weight, synthetic, non-peptidyl mimetic of manganese superoxide (B77818) dismutase (MnSOD).[1][2] Its core function is to catalytically remove superoxide anions (O₂⁻) from biological systems. By doing so, it prevents the formation of peroxynitrite (ONOO⁻), a highly reactive and damaging species that is formed from the reaction of superoxide with nitric oxide (NO).[2][3][4] This action helps to mitigate oxidative stress and its downstream inflammatory consequences.
Q2: In which animal models has M40403 shown efficacy?
A2: M40403 has demonstrated protective effects in a variety of rodent models, including:
-
Inflammation: Carrageenan-induced pleurisy in rats.[2][5][6]
-
Radiation-Induced Injury: Total body irradiation in mice.[1][7]
-
Ischemia-Reperfusion Injury: Myocardial ischemia-reperfusion in rats.[3][8][9]
-
Cancer Therapy Adjuvant: In combination with IL-2 for melanoma and renal cell carcinoma in mice, and to mitigate 5-fluorouracil-induced mucositis.[10][11][12][13]
-
Cardiovascular Disease: Improving endothelial function in apolipoprotein(E)-deficient mice.[7]
Q3: What is the recommended vehicle for dissolving and administering M40403?
A3: Based on published studies, a commonly used vehicle for M40403 is a 26 mM sodium bicarbonate buffer with a pH of 8.0-8.3 .[5][8] This has been successfully used for intraperitoneal (i.p.) and intravenous (i.v.) injections in rats and mice.[5][8][12]
Q4: What are the typical dose ranges for M40403 in animal studies?
A4: The effective dose of M40403 is model-dependent and can range from as low as 0.1 mg/kg to as high as 40 mg/kg.[1][3][7][8] It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental conditions.
Q5: Are there any known toxicities associated with M40403?
A5: M40403 is a manganese-containing compound. While it has been shown to be well-tolerated in many preclinical studies, high doses or chronic exposure to manganese can lead to toxicity.[10] Signs of manganese toxicity in rodents can include weight loss, altered motor activity (hyperactivity at lower doses and hypoactivity at higher doses), and potential damage to the liver and kidneys.[1] It is essential to monitor animals closely for any adverse effects.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with M40403, helping to minimize variability and ensure reliable results.
| Issue | Potential Cause | Troubleshooting Steps |
| High inter-animal variability in therapeutic response | 1. Inaccurate Dosing: Errors in calculating or administering the dose. 2. Variability in Disease Induction: Inconsistent induction of the disease model (e.g., inflammation, ischemia). 3. Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion among animals.[8][14] 4. Improper Vehicle Preparation: Incorrect pH or concentration of the vehicle. | 1. Verify Dosing: Double-check all calculations and ensure precise administration techniques. For oral gavage, ensure proper placement to avoid stress and incomplete dosing. 2. Standardize Model Induction: Refine and standardize the protocol for inducing the disease to ensure a consistent baseline severity across all animals.[14] 3. Monitor Animal Health: Ensure all animals are healthy and of a similar age and weight at the start of the study. House animals under identical conditions to minimize environmental variables. 4. Prepare Fresh Solutions: Prepare M40403 solutions fresh for each experiment to ensure stability and consistent concentration. |
| Unexpected Adverse Events (e.g., weight loss, lethargy) | 1. Manganese Toxicity: The administered dose may be too high for the specific animal strain or model.[1] 2. Vehicle-Related Effects: The vehicle itself may be causing an adverse reaction. 3. Stress from Administration: The route or frequency of administration may be causing undue stress to the animals. | 1. Dose De-escalation: If signs of toxicity are observed, conduct a dose-finding study to determine the maximum tolerated dose (MTD).[3] 2. Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-related effects. 3. Refine Administration Technique: Ensure that personnel are proficient in the chosen administration route to minimize stress. Consider less stressful routes if possible. 4. Clinical Monitoring: Implement a scoring system to monitor clinical signs of toxicity daily (e.g., posture, coat condition, activity level).[1] |
| Lack of Efficacy | 1. Suboptimal Dose: The dose of M40403 may be too low to elicit a therapeutic effect. 2. Incorrect Timing of Administration: The timing of M40403 administration relative to the disease induction may not be optimal. 3. Compound Instability: The M40403 solution may have degraded. 4. Mechanism of Action Mismatch: The primary pathological driver in the chosen model may not be superoxide-mediated. | 1. Dose-Response Study: Perform a dose-response study to identify an efficacious dose.[8] 2. Optimize Treatment Schedule: Vary the timing of M40403 administration (e.g., prophylactic vs. therapeutic) to determine the optimal window for intervention.[7][8] 3. Ensure Proper Handling and Storage: Store M40403 as recommended by the supplier and prepare solutions fresh. 4. Confirm Superoxide Involvement: If possible, measure markers of oxidative stress in your model to confirm the involvement of superoxide in the pathology. |
| Precipitation of M40403 in Solution | 1. Incorrect pH of Vehicle: The pH of the sodium bicarbonate buffer may be outside the optimal range of 8.0-8.3. 2. Low Temperature: The solution may have been stored at a low temperature, causing the compound to precipitate. | 1. Verify pH: Carefully check and adjust the pH of the sodium bicarbonate buffer to be within the 8.0-8.3 range. 2. Gentle Warming: If precipitation occurs, gently warm the solution to room temperature and vortex to redissolve. Prepare solutions fresh to avoid storage-related issues. |
Data Presentation
Table 1: Summary of M40403 Efficacy in a Murine Model of Total Body Irradiation
| M40403 Dose (i.p.) | 30-Day Survival Rate after 8.5 Gy TBI |
| 0 mg/kg (Control) | 0% |
| 10 mg/kg | 25% |
| 20 mg/kg | 81% |
| 30 mg/kg | 90% |
| 40 mg/kg | 100% |
| Data extracted from a study in male BALB/c mice where M40403 was administered 30 minutes prior to total body irradiation (TBI).[1][7] |
Table 2: Effect of M40403 on Carrageenan-Induced Pleurisy in Rats
| Treatment Group | Pleural Exudate Volume (ml) | Neutrophil Count (x 10⁶/rat) |
| Sham | 0.1 ± 0.05 | 2.5 ± 0.5 |
| Carrageenan + Vehicle | 1.2 ± 0.1 | 45.0 ± 5.0 |
| Carrageenan + M40403 (5 mg/kg) | 0.8 ± 0.08 | 30.0 ± 4.0 |
| Carrageenan + M40403 (10 mg/kg) | 0.6 ± 0.07 | 22.0 ± 3.0 |
| Carrageenan + M40403 (20 mg/kg) | 0.4 ± 0.05 | 15.0 ± 2.5 |
| Data are presented as mean ± SEM. M40403 was administered intraperitoneally 15 minutes before carrageenan injection.[2][5] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Pleurisy in Rats
Objective: To evaluate the anti-inflammatory effect of M40403 in a model of acute inflammation.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
M40403 Preparation: Dissolve M40403 in 26 mM sodium bicarbonate buffer (pH 8.1-8.3) to the desired concentration.
-
Administration: Administer M40403 (5-20 mg/kg) or vehicle via intraperitoneal (i.p.) injection 15 minutes prior to carrageenan administration.[5]
-
Induction of Pleurisy: Anesthetize the rats and inject 0.2 ml of 1% λ-carrageenan in saline into the pleural cavity.
-
Sample Collection: At 4 hours post-carrageenan injection, euthanize the animals and collect the pleural exudate.
-
Analysis: Measure the volume of the pleural exudate and perform a cell count to determine the number of infiltrating neutrophils. Lung tissue can be collected for histological analysis and to measure myeloperoxidase (MPO) activity as an index of neutrophil infiltration.[2][5]
Protocol 2: Myocardial Ischemia-Reperfusion Injury in Rats
Objective: To assess the cardioprotective effects of M40403.
Methodology:
-
Animal Model: Male Wistar rats (250-300 g).
-
M40403 Preparation: Dissolve M40403 in 26 mM sodium bicarbonate buffer (pH 8.0-8.1).
-
Administration: Administer M40403 (0.1-1 mg/kg) or vehicle intravenously (i.v.) 15 minutes before the induction of ischemia.[8]
-
Surgical Procedure: Anesthetize the rats and perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery for 30 minutes to induce ischemia.
-
Reperfusion: Remove the ligature to allow for 60 minutes of reperfusion.
-
Analysis: Monitor electrocardiogram (ECG) for arrhythmias. At the end of the reperfusion period, collect blood to measure cardiac injury markers (e.g., troponin, creatine (B1669601) kinase). Harvest the heart for infarct size measurement (e.g., using TTC staining) and histological analysis.[3][8][9]
Mandatory Visualizations
References
- 1. researcherslinks.com [researcherslinks.com]
- 2. hydratechnm.org [hydratechnm.org]
- 3. Subacute manganese exposure in rats is a neurochemical model of early manganese toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological manipulation of the inflammatory cascade by the superoxide dismutase mimetic, M40403 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Manganese superoxide dismutase, MnSOD and its mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective effects of M40403, a selective superoxide dismutase mimetic, in myocardial ischaemia and reperfusion injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Superoxide dismutase mimetics - Wikipedia [en.wikipedia.org]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A nonpeptidyl mimic of superoxide dismutase, M40403, inhibits dose-limiting hypotension associated with interleukin-2 and increases its antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal models to study acute and chronic intestinal inflammation in mammals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Imisopasem Manganese and Fluorescent Probe Interference
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interference between imisopasem manganese and fluorescent probes in experimental settings. The following information is designed to help you troubleshoot your assays and ensure the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a non-peptidyl mimetic of the human mitochondrial enzyme manganese superoxide (B77818) dismutase (MnSOD).[1] Its primary function is to act as a potent antioxidant by catalyzing the dismutation of superoxide radicals (O₂⁻) into molecular oxygen and hydrogen peroxide.[1] This scavenging of reactive oxygen species (ROS) helps to protect cells from oxidative stress-induced damage.
Q2: Can this compound interfere with my fluorescent assays?
Yes, there is a potential for interference. The manganese (II) ion at the core of the imisopasem molecule can, in theory, interact with certain fluorophores. The two primary modes of interference are:
-
Fluorescence Quenching: The manganese ion can decrease the fluorescence intensity of a nearby probe. This can occur through various mechanisms, including static quenching (formation of a non-fluorescent complex) and dynamic (collisional) quenching.
-
Spectral Overlap: Although less likely to be a major issue, the absorbance spectrum of this compound could potentially overlap with the excitation or emission spectrum of a fluorescent probe, leading to inaccurate measurements.
Q3: Are certain types of fluorescent probes more susceptible to interference by this compound?
While specific data for this compound is limited, probes that are sensitive to their local chemical environment, such as those affected by pH or the presence of metal ions, may be more prone to interference. Additionally, probes with broad excitation or emission spectra could be more susceptible to spectral overlap.
Q4: How can I determine if this compound is interfering with my experiment?
The most effective way to determine if interference is occurring is to perform a series of control experiments. These controls are designed to isolate the effects of this compound on your fluorescent probe in the absence of the biological system under investigation. Detailed protocols for these control experiments are provided in the "Experimental Protocols" section below.
Troubleshooting Guides
If you are observing unexpected results in your fluorescence-based assays in the presence of this compound, use the following guide to identify the potential cause and find a solution.
Problem 1: Lower than expected fluorescence signal.
-
Possible Cause: Fluorescence quenching by this compound.
-
Troubleshooting Steps:
-
Perform an in vitro quenching control experiment (see Experimental Protocol 1). This will confirm if this compound directly quenches your fluorescent probe in a cell-free environment.
-
If quenching is confirmed, you can quantify the effect by generating a Stern-Volmer plot (see Experimental Protocol 2).
-
Solutions:
-
If possible, switch to a different fluorescent probe that is less sensitive to manganese-induced quenching.
-
If you must use the current probe, ensure you have a standard curve for your assay that is generated in the presence of the same concentration of this compound used in your experiment. This will allow for accurate quantification despite the quenching effect.
-
-
Problem 2: Inconsistent or variable fluorescence readings.
-
Possible Cause: Complex interactions between this compound, the fluorescent probe, and components of your assay buffer.
-
Troubleshooting Steps:
-
Review the composition of your assay buffer. High concentrations of certain ions or chelating agents could influence the interaction between this compound and your probe.
-
Perform control experiments with this compound and your fluorescent probe in a simplified buffer (e.g., PBS) to see if the variability persists.
-
Solutions:
-
If buffer components are identified as the source of variability, consider modifying the buffer composition.
-
Ensure thorough mixing of all components before taking fluorescence measurements.
-
-
Problem 3: Higher than expected fluorescence signal.
-
Possible Cause: Autofluorescence of this compound. While less common for this type of molecule, it's a possibility that should be ruled out.
-
Troubleshooting Steps:
-
Perform an in vitro autofluorescence control experiment (see Experimental Protocol 1). Measure the fluorescence of a solution containing only this compound at the experimental concentration, using the same excitation and emission wavelengths as your assay.
-
Solutions:
-
If significant autofluorescence is detected, subtract this background signal from your experimental readings.
-
If the autofluorescence is very high, consider using a fluorescent probe with excitation and emission wavelengths that do not overlap with the autofluorescence of this compound.
-
-
Quantitative Data Summary
Currently, there is limited publicly available data on the specific quenching constants of this compound with various fluorescent probes. However, studies on the quenching of common fluorophores by manganese ions can provide some general guidance.
| Fluorescent Probe | Quencher | Stern-Volmer Constant (Ksv) | Bimolecular Quenching Constant (kq) (M⁻¹s⁻¹) | Notes |
| Rhodamine B | Mn²⁺ | Poor quencher | Not reported | Mn²⁺ was found to be a very poor quencher of rhodamine B fluorescence. |
Note: The quenching efficiency of manganese ions can be influenced by the specific ligand environment. Therefore, the data above should be used as a general reference, and it is highly recommended to determine the quenching constants for your specific experimental system.
Experimental Protocols
Protocol 1: In Vitro Control Experiments to Test for Autofluorescence and Quenching
Objective: To determine if this compound is autofluorescent or quenches the signal of the fluorescent probe in a cell-free system.
Materials:
-
This compound stock solution
-
Fluorescent probe stock solution
-
Assay buffer (the same buffer used in your main experiment)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Solutions:
-
Buffer Blank: Assay buffer only.
-
This compound Only: this compound diluted to the final experimental concentration in assay buffer.
-
Probe Only: Fluorescent probe diluted to the final experimental concentration in assay buffer.
-
Probe + this compound: Fluorescent probe and this compound diluted to their final experimental concentrations in assay buffer.
-
-
Plate Setup:
-
Pipette 100 µL of each solution into separate wells of the 96-well plate. Include at least three replicate wells for each condition.
-
-
Measurement:
-
Incubate the plate at your experimental temperature for a short period (e.g., 15 minutes) to allow for any interactions to occur.
-
Read the fluorescence of the plate using the same excitation and emission wavelengths and instrument settings as your main experiment.
-
-
Data Analysis:
-
Autofluorescence: Compare the fluorescence signal of the "this compound Only" wells to the "Buffer Blank" wells. A significantly higher signal in the presence of this compound indicates autofluorescence.
-
Quenching: Compare the fluorescence signal of the "Probe + this compound" wells to the "Probe Only" wells (after subtracting the signal from the "Buffer Blank" and any autofluorescence from the "this compound Only" wells). A significantly lower signal in the combined solution indicates quenching.
-
Protocol 2: Determination of the Stern-Volmer Quenching Constant (Ksv)
Objective: To quantify the degree of fluorescence quenching of a probe by this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare a Dilution Series of this compound:
-
Prepare a series of solutions with a constant concentration of your fluorescent probe and varying concentrations of this compound (the quencher). It is recommended to use a range of concentrations that bracket the concentration used in your main experiment.
-
Include a "Probe Only" sample with no this compound.
-
-
Measurement:
-
Measure the fluorescence intensity (F) of each solution in the dilution series. Let F₀ be the fluorescence intensity of the "Probe Only" sample.
-
-
Data Analysis:
-
Calculate the ratio F₀/F for each concentration of this compound ([Q]).
-
Plot F₀/F on the y-axis against [Q] on the x-axis. This is the Stern-Volmer plot.
-
Perform a linear regression on the data points. The slope of the line is the Stern-Volmer constant (Ksv).
-
Stern-Volmer Equation: F₀ / F = 1 + Ksv[Q]
Where:
-
F₀ = Fluorescence intensity in the absence of the quencher
-
F = Fluorescence intensity in the presence of the quencher
-
Ksv = Stern-Volmer quenching constant
-
[Q] = Concentration of the quencher (this compound)
Visualizations
Caption: Troubleshooting workflow for fluorescent probe interference.
Caption: Mechanism of action of this compound.
References
Validating the specificity of M40403 in a new model system
Technical Support Center: M40403 Specificity Validation
This guide provides troubleshooting advice and detailed protocols for researchers validating the specificity of M40403, a superoxide (B77818) dismutase (SOD) mimetic, in a new model system.
Frequently Asked Questions (FAQs)
Q1: What is M40403 and its mechanism of action?
A1: M40403 is a low-molecular-weight, manganese-based superoxide dismutase (SOD) mimetic.[1][2] Its primary function is to catalytically convert superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[3][4] This action mimics the native SOD enzymes, which are a primary defense against oxidative stress.[3] Unlike the native enzyme, M40403 is a small, stable, non-peptidyl molecule that can cross cell membranes, allowing it to act in both cytosolic and mitochondrial compartments.[1][3]
Q2: Why is it critical to validate the specificity of M40403 in a new model system?
A2: Validating specificity ensures that the observed biological effects are due to the intended SOD-mimetic activity and not due to unforeseen off-target interactions.[5] Every model system (e.g., cell line, tissue type, organism) has a unique biochemical environment. Factors like compound metabolism, cellular uptake, and the presence of interacting partners can differ, potentially altering the efficacy and specificity of M40403. Validation confirms on-target activity and helps identify potential confounding off-target effects.
Q3: What are appropriate positive and negative controls for M40403 experiments?
A3:
-
Positive Controls (for inducing superoxide): Agents like Antimycin A, Rotenone, Paraquat, or Menadione can be used to induce mitochondrial superoxide production.[6] Cytokines like TNF-α can also stimulate cellular ROS.
-
Negative Controls (for antioxidant effect): N-acetylcysteine (NAC), a general antioxidant, can be used to confirm that the observed phenotype is responsive to ROS reduction.[6]
-
Inactive Compound Control: If available, an inactive analog of M40403 (like M40404, as mentioned in some studies) serves as an excellent negative control to rule out effects related to the core chemical structure.[7]
Q4: How can I measure superoxide levels in my model system?
A4: Dihydroethidium (DHE) is a widely used fluorescent probe that is relatively specific for detecting superoxide.[6][8] Upon oxidation by superoxide, DHE forms 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.[6] This can be quantified using fluorescence microscopy or flow cytometry. Other methods include electron paramagnetic resonance (EPR) spectroscopy and assays based on the reduction of cytochrome c.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Suggested Solution |
| No reduction in superoxide levels after M40403 treatment. | 1. Ineffective Dose: The concentration of M40403 may be too low for your specific model system. 2. Compound Instability: The compound may have degraded in your media or solvent. 3. Assay Issue: The superoxide detection assay (e.g., DHE staining) is not working correctly. | 1. Perform a dose-response curve (e.g., 1 µM - 50 µM) to determine the optimal concentration. 2. Prepare fresh stock solutions of M40403. Ensure appropriate storage (-20°C). 3. Run a positive control (e.g., Antimycin A) to confirm your assay can detect superoxide.[6] |
| High background fluorescence in DHE staining control group. | 1. Autofluorescence: The cells or tissue in your model system may have high intrinsic autofluorescence. 2. Probe Oxidation: DHE can be oxidized by other ROS or light, leading to non-specific signals.[9] 3. Fixation Artifacts: DHE is a vital dye and does not work well on fixed tissues.[9] | 1. Image an unstained control sample to determine the level of autofluorescence and subtract it from your measurements. 2. Protect DHE solutions and stained samples from light at all times.[8] 3. Perform staining on live cells or fresh, unfixed tissue sections.[9] |
| M40403 shows cytotoxicity at effective concentrations. | 1. Off-Target Effect: At higher concentrations, M40403 may have unintended toxic effects. 2. Excessive H₂O₂ Production: The enzymatic action of M40403 produces hydrogen peroxide (H₂O₂), which can be toxic if not neutralized by cellular catalase or glutathione (B108866) peroxidase.[10] | 1. Determine the lowest effective concentration from your dose-response curve. 2. Test for off-target effects using an inactive analog control.[7] 3. Co-treat with a catalase mimetic or measure H₂O₂ levels to see if they are accumulating to toxic levels. |
| Downstream signaling pathways are not affected as expected. | 1. Redundancy: The targeted pathway may not be the primary driver of the phenotype, or other redundant pathways compensate. 2. Temporal Mismatch: The time point of analysis may be too early or too late to observe the change. 3. Specificity Issue: The observed phenotype might be independent of superoxide signaling. | 1. Investigate multiple downstream markers of oxidative stress (e.g., phosphorylation of p38 MAPK, NF-κB activation). 2. Conduct a time-course experiment to identify the optimal window for observing signaling changes. 3. Use another SOD mimetic or an alternative antioxidant (like NAC) to see if the effect is reproducible. |
Experimental Protocols
Protocol 1: Measurement of Intracellular Superoxide using Dihydroethidium (DHE)
This protocol describes how to measure superoxide production in cultured cells using DHE and flow cytometry.
Materials:
-
Dihydroethidium (DHE)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
FACS tubes
-
Positive control (e.g., Antimycin A)
-
Negative control (e.g., N-acetylcysteine)
Procedure:
-
Preparation of DHE Stock: Prepare a 5-10 mM stock solution of DHE in anhydrous DMSO.[8][11] Aliquot and store at -20°C, protected from light and moisture.
-
Cell Seeding: Seed cells in a 6-well plate to reach 70-80% confluency on the day of the experiment.
-
Treatment: Pre-treat cells with the desired concentration of M40403 or negative control (NAC) for 1-2 hours.
-
Induction of Oxidative Stress: Add your positive control stimulus (e.g., 10 µM Antimycin A) to the appropriate wells and incubate for the desired time (e.g., 30-60 minutes).
-
DHE Staining: Remove the media and add pre-warmed media containing 5-10 µM DHE to each well.[11] Incubate for 30 minutes at 37°C in the dark.[11]
-
Cell Harvesting: Gently wash the cells twice with 1X PBS. Detach cells using trypsin, and then neutralize with media containing serum.
-
FACS Analysis: Transfer the cell suspension to FACS tubes. Analyze immediately on a flow cytometer, using an excitation wavelength of ~488-520 nm and detecting emission at ~570-600 nm.[6]
Protocol 2: Western Blot for Oxidative Stress Markers
This protocol provides a general workflow for assessing the activation of downstream signaling proteins modulated by oxidative stress.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-NF-κB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[12] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[12]
-
Sample Preparation: Mix 20-50 µg of protein with Laemmli sample buffer and boil for 5 minutes.[12]
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[12]
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity using appropriate software.
Visualizations
References
- 1. The manganese superoxide dismutase mimetic, M40403, protects adult mice from lethal total body irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Superoxide dismutase mimetics - Wikipedia [en.wikipedia.org]
- 3. Superoxide Dismutase (SOD)-mimetic M40403 Is Protective in Cell and Fly Models of Paraquat Toxicity: IMPLICATIONS FOR PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Evaluation of a Superoxide Dismutase Mimetic As an Adjunct to Interleukin 2 Based Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. med.emory.edu [med.emory.edu]
- 9. researchgate.net [researchgate.net]
- 10. Tailoring Antioxidant Activities: Metal-Type Dependent, Highly Active SOD or Catalase Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Measuring the Effective Dose of Imisopasem Manganese in Tissue
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imisopasem manganese (also known as M40403). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in accurately measuring the effective dose of this manganese-based superoxide (B77818) dismutase (SOD) mimetic in tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic, non-peptidyl small molecule that mimics the function of the endogenous antioxidant enzyme, manganese superoxide dismutase (MnSOD).[1] Its primary mechanism of action is the catalytic scavenging of superoxide radicals (O₂⁻), converting them into less harmful hydrogen peroxide (H₂O₂) and oxygen.[1] This action helps to mitigate oxidative stress-induced cellular damage, making it a subject of investigation for its potential therapeutic effects in various conditions.
Q2: What constitutes an "effective dose" of this compound in tissue?
A2: The effective dose of this compound in a specific tissue is the concentration of the compound that elicits a measurable and desired biological effect. This can be determined through two main approaches:
-
Direct Measurement: Quantifying the concentration of this compound within the target tissue.
-
Indirect Measurement (Pharmacodynamic Markers): Assessing the downstream biological effects of the drug, such as a reduction in oxidative stress markers or modulation of specific signaling pathways.
Q3: What are the primary methods for directly measuring this compound in tissue?
A3: The most common and robust methods for quantifying the manganese content in tissue, as a surrogate for this compound concentration, are:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive technique for elemental analysis that can accurately determine the total manganese concentration in digested tissue samples.
-
X-Ray Fluorescence (XRF) Microscopy: A technique that allows for the visualization and quantification of elemental distribution, including manganese, within tissue sections.[2][3][4][5]
To measure the intact this compound molecule, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most suitable method.
Q4: How can I indirectly measure the effective dose of this compound?
A4: The effective dose can be assessed by measuring the pharmacodynamic effects of the drug, which include:
-
SOD Activity Assays: Measuring the increase in superoxide dismutase activity in tissue homogenates.
-
Biomarkers of Oxidative Stress: Quantifying the reduction of markers such as malondialdehyde (MDA) or 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).
-
Target Engagement Assays: Measuring the modulation of downstream signaling pathways known to be affected by oxidative stress, such as NF-κB and HIF-1α.
Troubleshooting Guides
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Total Manganese Quantification
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Precision/Inconsistent Results | Incomplete tissue homogenization. | Ensure the tissue is thoroughly homogenized to a uniform consistency before digestion. |
| Inconsistent sample digestion. | Strictly adhere to the digestion protocol, ensuring consistent acid volumes, temperature, and time for all samples. | |
| Peristaltic pump tubing issues. | Check for worn or improperly tensioned tubing and replace if necessary. | |
| Signal Drift | Buildup on nebulizer or injector. | Clean the nebulizer and injector according to the manufacturer's instructions. |
| Dirty interface cones. | Inspect and clean the interface cones regularly, especially when analyzing complex biological matrices.[6] | |
| Low Recovery | Incomplete digestion of the tissue matrix. | Optimize the digestion protocol by adjusting acid concentration, temperature, or duration. Consider using a microwave digestion system for more robust digestion. |
| Loss of analyte during sample preparation. | Ensure all transfer steps are quantitative. Pre-rinse pipette tips with the sample solution. | |
| High Background Signal | Contamination from reagents or labware. | Use ultra-pure, trace metal-grade acids and deionized water. Thoroughly acid-wash all labware. |
| Spectral interference from iron (FeH⁺ on Mn⁺). | Use a collision/reaction cell in the ICP-MS to remove polyatomic interferences.[3] Alternatively, use an instrument with high abundance sensitivity.[7] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Intact this compound Quantification
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient, and column temperature. |
| Interaction of the metal complex with the column. | Consider using a column with a different stationary phase or adding a chelating agent to the mobile phase. | |
| Low Sensitivity | Inefficient extraction from the tissue. | Optimize the extraction solvent and method (e.g., sonication, homogenization). |
| Ion suppression from the tissue matrix. | Improve sample cleanup using solid-phase extraction (SPE). Adjust chromatographic conditions to separate Imisopasem from interfering matrix components. | |
| Inconsistent Quantification | Degradation of the compound during sample preparation. | Keep samples on ice and minimize the time between extraction and analysis. |
| Lack of a suitable internal standard. | Use a stable isotope-labeled version of this compound if available. If not, use a structural analog with similar chromatographic and ionization properties. |
Experimental Protocols
Protocol 1: Quantification of Total Manganese in Tissue by ICP-MS
-
Tissue Homogenization:
-
Accurately weigh approximately 50-100 mg of frozen tissue.
-
Add the tissue to a pre-weighed digestion vessel.
-
Homogenize the tissue in an appropriate buffer (e.g., PBS) on ice.
-
-
Acid Digestion:
-
To the homogenized tissue, add 2 mL of trace metal-grade concentrated nitric acid (HNO₃) and 0.5 mL of 30% hydrogen peroxide (H₂O₂).
-
Allow the samples to pre-digest at room temperature in a fume hood for at least 60 minutes.
-
Digest the samples using a microwave digestion system, following the manufacturer's protocol for biological tissues. A typical program would involve ramping to 200°C over 40 minutes and holding for 30 minutes.
-
-
Sample Dilution:
-
After cooling, quantitatively transfer the digested sample to a 50 mL volumetric flask.
-
Dilute to the mark with ultrapure deionized water.
-
Prepare a further dilution as needed to bring the manganese concentration within the linear range of the ICP-MS.
-
-
ICP-MS Analysis:
-
Prepare a series of manganese calibration standards in a matrix matching the diluted samples.
-
Analyze the samples using an ICP-MS equipped with a collision/reaction cell to minimize interferences.
-
Monitor the ⁵⁵Mn isotope.
-
Protocol 2: Quantification of Intact this compound in Tissue by LC-MS/MS
-
Tissue Homogenization and Extraction:
-
Accurately weigh approximately 50-100 mg of frozen tissue.
-
Add the tissue to a tube containing ceramic beads and 500 µL of ice-cold acetonitrile (B52724) with 0.1% formic acid and an appropriate internal standard.
-
Homogenize the tissue using a bead beater.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Sample Cleanup (if necessary):
-
For complex tissue matrices, a solid-phase extraction (SPE) step may be required to remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 column or a column designed for polar compounds.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard.
-
-
Quantitative Data from Preclinical Studies
The following table summarizes administered doses of this compound (M40403) in various preclinical models. Note that the resulting tissue concentrations are not always reported and would need to be determined experimentally using the protocols described above.
| Animal Model | Condition | Administered Dose | Route of Administration | Observed Effect | Reference |
| Rat | Carrageenan-induced paw edema | 1-10 mg/kg | Intravenous | Reduction in paw edema and inflammatory markers. | [4] |
| Rat | Ischemia-reperfusion injury | 0.1, 0.3, and 1 mg/kg | Intravenous | Inhibition of increases in myeloperoxidase and inflammatory cytokines. | [4] |
| Mouse | Total Body Irradiation (TBI) | 10, 20, 30, 40 mg/kg | Intraperitoneal | Increased 30-day survival rate. | [8] |
| Mouse | 5-Fluorouracil-induced mucositis | 5 and 10 mg/kg | Intraperitoneal | Attenuation of intestinal mucositis and diarrhea. | [5] |
| Mouse | IL-2 based cancer therapy | Not specified | Subcutaneous | Reversal of IL-2 induced hypotension and enhanced anti-tumor response. | [9] |
| Rat | Myocardial ischemia and reperfusion | 0.1-1 mg/kg | Intravenous | Reduced myocardial damage and neutrophil infiltration. | [10] |
Signaling Pathways and Experimental Workflows
Mechanism of Action and Downstream Signaling
This compound, by reducing superoxide levels, can influence redox-sensitive signaling pathways. Two key pathways that are often dysregulated in conditions involving oxidative stress are the NF-κB and HIF-1α pathways.
Caption: this compound scavenges superoxide, thereby modulating NF-κB and HIF-1α signaling.
Experimental Workflow for Measuring Effective Dose
Caption: Workflow for determining the effective dose of this compound in tissue samples.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimisation of whole blood and plasma manganese assay by ICP-MS without use of a collision cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model | In Vivo [iv.iiarjournals.org]
- 6. Troubleshooting ICP Spectrometer Performance | Labcompare [labcompare.com]
- 7. Manganese analysis in whole blood: Expanding the analytical capabilities of ICP-MS [read.nxtbook.com]
- 8. The manganese superoxide dismutase mimetic, M40403, protects adult mice from lethal total body irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of a Superoxide Dismutase Mimetic As an Adjunct to Interleukin 2 Based Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protective effects of M40403, a selective superoxide dismutase mimetic, in myocardial ischaemia and reperfusion injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Potential for M40403 to induce pro-oxidant effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with M40403.
Frequently Asked Questions (FAQs)
Q1: What is M40403 and what is its primary mechanism of action?
M40403 is a low-molecular-weight, non-peptidyl synthetic molecule that functions as a mimetic of the enzyme manganese superoxide (B77818) dismutase (MnSOD).[1][2] Its primary mechanism of action is to catalytically convert superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂).[3] This action mimics the function of the native SOD enzyme, which is a critical component of the cellular antioxidant defense system.[4][5] Due to its smaller size compared to the native enzyme (MW < 500 for M40403 vs. >30,000 for native SOD), it has greater cell permeability and stability.[2][6]
Q2: Is there evidence that M40403 can induce pro-oxidant effects?
Currently, published scientific literature does not support the hypothesis that M40403 induces pro-oxidant effects. Instead, a substantial body of evidence demonstrates its protective, antioxidant properties in a variety of preclinical models.[1][3][7][8] The compound is designed to be a selective scavenger of superoxide anions and has been shown not to interact with other reactive oxygen species such as nitric oxide, peroxynitrite, or hydrogen peroxide in a way that would promote oxidative stress.[3][5]
Q3: What are the reported therapeutic effects of M40403?
The antioxidant activity of M40403 has been shown to be beneficial in several models of disease and toxicity. These include:
-
Radioprotection: M40403 protects against lethal total body irradiation by reducing tissue destruction.[1]
-
Anti-inflammatory Effects: It is effective in reducing experimental inflammation.[1][2]
-
Cardioprotection: M40403 reduces myocardial ischemia-reperfusion injury.[8][9]
-
Neuroprotection: It has shown protective effects in cell and fly models of paraquat (B189505) toxicity, which has implications for Parkinson's disease research.[10]
-
Adjunct to Cancer Therapy: M40403 can mitigate the side effects of interleukin-2 (B1167480) (IL-2) based cancer therapy, such as hypotension, while enhancing the anti-tumor activity of IL-2.[7]
-
Protection against Mucositis: It has been shown to improve 5-fluorouracil-induced small intestinal mucositis.[3]
-
Improved Endothelial Function: M40403 can reverse endothelial dysfunction in atherosclerotic models by decreasing superoxide levels.[6]
Troubleshooting Guide
Issue: Observing unexpected or seemingly pro-oxidant effects in experiments with M40403.
While there is no direct evidence of M40403 having pro-oxidant activity, experimental artifacts or specific cellular conditions could lead to misinterpretation of results. Here is a guide to troubleshoot such observations.
1. Confirm Compound Integrity and Concentration:
-
Action: Verify the identity, purity, and stability of your M40403 stock. Improper storage or handling could lead to degradation.
-
Action: Double-check the final concentration of M40403 used in your experiments.
2. Evaluate the Experimental System:
-
Action: Consider the specific cell type or model system. Are there unique metabolic pathways or high levels of specific metal ions that could theoretically interact with a manganese-containing compound?
-
Action: Review the composition of your cell culture media or buffers for components that might interfere with M40403 activity or the assay being used.
3. Assess the Assay for Measuring Oxidative Stress:
-
Action: Some fluorescent probes for reactive oxygen species (ROS) can be prone to artifacts. Consider using multiple, mechanistically distinct methods to measure oxidative stress.
-
Action: Run appropriate controls, including the assay probe alone and the probe with M40403 in a cell-free system, to rule out direct interactions.
4. Consider the Downstream Products of Superoxide Dismutation:
-
Action: M40403, like native SOD, produces hydrogen peroxide (H₂O₂) as a product of superoxide dismutation. In cells with compromised H₂O₂ detoxification pathways (e.g., low catalase or glutathione (B108866) peroxidase activity), an accumulation of H₂O₂ could potentially lead to oxidative stress. Ensure your experimental system has intact peroxide removal mechanisms.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the effects of M40403.
| Application | Model System | M40403 Concentration/Dose | Observed Effect | Reference |
| Radioprotection | BALB/c mice | 10-40 mg/kg (i.p.) | Increased 30-day survival after 8.5 Gy TBI (25-100% vs. 0% in control) | [1] |
| Endothelial Dysfunction | Rat aortic smooth muscle cells | IC₅₀ = 31.6 μM | Inhibition of NADPH oxidase-dependent superoxide production | [6] |
| Endothelial Dysfunction | Apolipoprotein(E)-deficient mice aorta | 10 μM | Reduced angiotensin II-induced superoxide production to control levels | [6] |
| IL-2 Induced Hypotension | Murine model | Up to 30 mg/kg (s.c.) | Reversed IL-2 induced hypotension | [7] |
| LAK Cell Activation | In vitro murine spleen cells | 10 μM | 270% increase in lytic units of lymphokine-activated killer (LAK) cells | [7] |
| Paraquat Toxicity | Drosophila melanogaster | 1 mM | Almost complete rescue of fly survival in the presence of 5 mM paraquat | [10] |
| Myocardial Ischemia-Reperfusion | Rat hearts in vivo | 0.1-1 mg/kg (i.v.) | Significant reduction in myocardial damage, mast cell degranulation, and ventricular arrhythmias | [8][9] |
| 5-FU Induced Mucositis | Mouse model | 5-10 mg/kg | Significantly reduced number of TUNEL-positive cells in the small intestine | [3] |
Experimental Protocols
1. Measurement of NADPH Oxidase-Dependent Superoxide Production
-
Objective: To quantify the effect of M40403 on superoxide production in vascular smooth muscle cells.
-
Method: Lucigenin-enhanced chemiluminescence.
-
Procedure:
-
Rat aortic smooth muscle cells are harvested and homogenized.
-
The homogenate is incubated with NADPH (100 μM) to stimulate superoxide production.
-
Lucigenin (5 μM) is added as a chemiluminescent probe for superoxide.
-
M40403 is added at various concentrations to determine its inhibitory effect.
-
Chemiluminescence is measured using a luminometer.
-
Controls include samples without NADPH and samples with other enzyme inhibitors to confirm the source of superoxide.[6]
-
2. Assessment of Apoptosis in Intestinal Mucositis
-
Objective: To evaluate the effect of M40403 on 5-fluorouracil (B62378) (5-FU)-induced apoptosis in the small intestine.
-
Method: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.
-
Procedure:
-
Mice are treated with 5-FU with or without M40403.
-
At the end of the treatment period, the small intestine is harvested, fixed in formalin, and embedded in paraffin.
-
Tissue sections are prepared and stained using a TUNEL assay kit according to the manufacturer's instructions. This method labels the fragmented DNA characteristic of apoptotic cells.
-
The number of TUNEL-positive cells is quantified by microscopy.[3]
-
3. In Vivo Model of Myocardial Ischemia-Reperfusion Injury
-
Objective: To determine the cardioprotective effects of M40403 in vivo.
-
Procedure:
-
Anesthetized rats undergo a surgical procedure to expose the heart.
-
The left anterior descending coronary artery is ligated to induce ischemia for a defined period (e.g., 30 minutes).
-
M40403 is administered intravenously at different doses prior to the ischemic period.
-
The ligature is removed to allow for reperfusion (e.g., 60 minutes).
-
Cardiac function is monitored, and at the end of the experiment, the heart is harvested for histological analysis to assess the extent of myocardial damage.[8][9]
-
Visualizations
Caption: Mechanism of M40403 as a superoxide dismutase mimetic.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. The manganese superoxide dismutase mimetic, M40403, protects adult mice from lethal total body irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manganese Superoxide Dismutase: Structure, Function, and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Manganese Superoxide Dismutase in Inflammation Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superoxide dismutase mimetic M40403 improves endothelial function in apolipoprotein(E)-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of a Superoxide Dismutase Mimetic As an Adjunct to Interleukin 2 Based Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protective effects of M40403, a selective superoxide dismutase mimetic, in myocardial ischaemia and reperfusion injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effects of M40403, a selective superoxide dismutase mimetic, in myocardial ischaemia and reperfusion injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Superoxide Dismutase (SOD)-mimetic M40403 Is Protective in Cell and Fly Models of Paraquat Toxicity: IMPLICATIONS FOR PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of SOD Mimetics: M40403 vs. EUK-134
For Researchers, Scientists, and Drug Development Professionals
Superoxide (B77818) dismutase (SOD) mimetics are a class of synthetic compounds designed to replicate the catalytic activity of the endogenous SOD enzyme, which plays a crucial role in mitigating oxidative stress by converting superoxide radicals into less harmful molecules. This guide provides a detailed comparison of two prominent SOD mimetics, M40403 and EUK-134, focusing on their mechanisms of action, catalytic activities, and effects on key signaling pathways, supported by experimental data.
Overview of M40403 and EUK-134
M40403 is a manganese-containing non-peptidic mimetic known for its high catalytic rate and selectivity in scavenging superoxide anions.[1][2] It is a stable, low molecular weight compound that has demonstrated protective effects in various models of inflammation and oxidative stress.[3] In contrast, EUK-134 is a salen-manganese complex that exhibits both superoxide dismutase and catalase-like activities, enabling it to neutralize both superoxide radicals and hydrogen peroxide.[4][5] This dual functionality makes EUK-134 a versatile antioxidant agent.[5]
Chemical Structures
The distinct chemical structures of M40403 and EUK-134 underpin their different catalytic properties and biological activities.
-
M40403 (Imisopasem manganese): A manganese(II) complex with a macrocyclic biscyclohexylpyridine-based ligand.[6][7]
-
EUK-134: A salen-manganese complex, specifically (manganese, chloro[[2,2'-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[6-methoxyphenolato-κO]]]-).[8]
Quantitative Comparison of Catalytic Activity
The following tables summarize the available quantitative data on the superoxide scavenging and catalase-like activities of M40403 and EUK-134. Direct comparative studies under identical experimental conditions are limited; therefore, data from various sources are presented.
Table 1: Superoxide Dismutase (SOD)-like Activity
| Parameter | M40403 | EUK-134 | Experimental System | Reference |
| Catalytic Rate Constant (k_cat) | 1.6 x 10⁷ M⁻¹s⁻¹ (at pH 7.4) | Data not explicitly found in searches | Stopped-flow kinetic analysis | [9] |
| IC₅₀ (Superoxide Scavenging) | 6.3 µM | Data not explicitly found in searches | Xanthine (B1682287)/Xanthine Oxidase (cell-free) | [10] |
| IC₅₀ (NADPH oxidase-dependent superoxide) | 31.6 µM | Data not explicitly found in searches | Rat aortic smooth muscle cells | [10] |
Table 2: Catalase-like Activity
| Compound | Catalytic Rate Constant (k_cat(H₂O₂)) | Experimental System | Reference |
| M40403 | 8.2 M⁻¹s⁻¹ | Clark oxygen electrode at 25°C | [11] |
| EUK-134 | 13 M⁻¹s⁻¹ | Clark oxygen electrode at 25°C | [11] |
| Catalase (enzyme) | 1.5 x 10⁶ M⁻¹s⁻¹ | Clark oxygen electrode at 25°C | [11] |
Impact on Cellular Signaling Pathways
Both M40403 and EUK-134 have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses.
M40403 and the NF-κB Pathway
M40403 has been demonstrated to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][12] Oxidative stress, particularly an increase in superoxide levels, is a known activator of NF-κB. By scavenging superoxide, M40403 prevents the degradation of the inhibitory protein IκBα, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[12]
EUK-134 and the MAPK Pathway
EUK-134 has been shown to attenuate oxidative stress-induced activation of mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38.[4][6][13] By reducing the levels of reactive oxygen species, EUK-134 can prevent the phosphorylation and activation of these kinases, which are involved in cellular responses to stress, including apoptosis and inflammation.[13][14]
Experimental Protocols
Superoxide Dismutase (SOD) Mimetic Activity Assay (Cytochrome c Reduction Method)
This assay measures the ability of a SOD mimetic to inhibit the reduction of cytochrome c by superoxide radicals generated by the xanthine/xanthine oxidase system.
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.8)
-
EDTA (0.1 mM)
-
Cytochrome c (10 µM)
-
Xanthine (50 µM)
-
Xanthine oxidase (sufficient to produce a rate of reduction of cytochrome c at 550 nm of 0.025 absorbance units per minute)
-
Test compound (M40403 or EUK-134) at various concentrations
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, EDTA, cytochrome c, and xanthine.
-
Add the test compound at the desired concentration to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm for several minutes.
-
The percentage of inhibition of cytochrome c reduction is calculated relative to a control reaction without the SOD mimetic. One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of cytochrome c reduction by 50%.
Catalase Activity Assay
This assay determines the catalase-like activity of a compound by measuring the decomposition of hydrogen peroxide (H₂O₂).
Materials:
-
Phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)
-
Test compound (EUK-134 or M40403)
-
Spectrophotometer
Procedure:
-
Add the test compound to the phosphate buffer in a quartz cuvette.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Monitor the decrease in absorbance at 240 nm over time, which corresponds to the decomposition of H₂O₂.
-
The rate of H₂O₂ decomposition is used to calculate the catalase-like activity.
Experimental Workflow for Evaluating SOD Mimetics
The following diagram illustrates a typical workflow for the preclinical evaluation of SOD mimetics.
Conclusion
M40403 and EUK-134 are both potent SOD mimetics with distinct profiles. M40403 is a highly selective and efficient superoxide scavenger, making it a valuable tool for studying the specific roles of superoxide in various pathologies. Its demonstrated ability to inhibit the NF-κB pathway highlights its anti-inflammatory potential. EUK-134's dual SOD and catalase-like activity provides a broader spectrum of antioxidant protection, neutralizing two key reactive oxygen species. Its modulation of MAPK signaling pathways suggests its utility in conditions where these pathways are aberrantly activated.
The choice between M40403 and EUK-134 for research or therapeutic development will depend on the specific biological context and the desired mechanism of action. Further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic windows in various disease models.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Assay of Catalase (EC 1.11.1.6) [sigmaaldrich.com]
- 4. nipro.co.jp [nipro.co.jp]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Superoxide-related signaling cascade mediates nuclear factor-kappaB activation in acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. EUK-134, a synthetic superoxide dismutase and catalase mimetic, prevents oxidative stress and attenuates kainate-induced neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A synthetic superoxide dismutase/catalase mimetic (EUK-134) inhibits membrane-damage-induced activation of mitogen-activated protein kinase pathways and reduces p53 accumulation in ultraviolet B-exposed primary human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ab initio study of superoxide dismutase (SOD) and catalase activity of EUK-134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological manipulation of the inflammatory cascade by the superoxide dismutase mimetic, M40403 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Novel Application of EUK-134 in Retinal Degeneration: Preventing Mitochondrial Oxidative Stress-Triggered Retinal Pigment Epithelial Cell Apoptosis by Suppressing MAPK/p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Imisopasem Manganese and Endogenous MnSOD
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic efficacy and therapeutic potential of Imisopasem manganese, a synthetic superoxide (B77818) dismutase (SOD) mimetic, and the endogenous mitochondrial manganese superoxide dismutase (MnSOD). The information is supported by experimental data to aid in research and drug development decisions.
At a Glance: Key Quantitative Differences
A direct comparison of the intrinsic properties of this compound and endogenous human MnSOD reveals significant differences in their catalytic efficiency and physical characteristics. While endogenous MnSOD exhibits a much higher catalytic rate, the synthetic mimetic offers advantages in terms of stability and molecular size.[1][2]
| Parameter | This compound (M40403) | Endogenous Human MnSOD |
| Catalytic Rate Constant (k_cat) | 1.6 x 10⁷ M⁻¹s⁻¹[2] | ~2 x 10⁹ M⁻¹s⁻¹[3] |
| Turnover Number (k_cat) | Not reported | 4 x 10⁴ s⁻¹[4][5] |
| Molecular Weight | 483 Da[1] | ~88,000 Da (tetramer) |
| In Vivo Stability | High, not deactivated by peroxynitrite[1][2] | Susceptible to inactivation by peroxynitrite[1] |
| Cell Permeability | High[6] | Limited |
Mechanism of Action: Scavenging the Superoxide Radical
Both endogenous MnSOD and this compound catalyze the dismutation of the superoxide anion (O₂⁻), a harmful reactive oxygen species (ROS) generated during mitochondrial respiration, into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1][7] This action is a critical cellular defense mechanism against oxidative stress.
Endogenous MnSOD Signaling and Regulation
Endogenous MnSOD is a primary antioxidant enzyme located in the mitochondrial matrix.[7] Its expression and activity are tightly regulated in response to cellular redox status and various stress signals.
This compound: A Direct Mimetic
This compound is a low-molecular-weight, non-peptidyl mimetic that directly scavenges superoxide radicals without the need for cellular synthesis and activation.[1][8] Its smaller size and stability allow for broader biodistribution and function in environments where endogenous MnSOD may be overwhelmed or inactivated.[1][2]
Comparative Efficacy from Experimental Data
Preclinical Efficacy of this compound (M40403)
| Model | Study Design | Key Findings | Reference |
| Rat Carrageenan-Induced Pleurisy | Rats were treated with M40403 prior to the induction of pleurisy. | M40403 significantly reduced inflammatory parameters. | [9] |
| Mouse Model of 5-Fluorouracil-Induced Mucositis | Mice treated with 5-FU were co-administered M40403. | M40403 attenuated intestinal mucosal injury and diarrhea.[1] | [1] |
| Murine Model of IL-2 Induced Hypotension | Mice treated with IL-2 were co-administered M40403. | M40403 reversed IL-2 induced hypotension and enhanced anti-tumor activity.[10] | [10] |
| Apolipoprotein(E)-deficient Mice | Aortic rings from apoE⁰ mice were incubated with M40403. | M40403 suppressed superoxide production and improved endothelium-dependent vasorelaxation.[6] | [6] |
| Hamster Model of Radiation-Induced Oral Mucositis | Hamsters were treated with M40403 prior to radiation. | M40403 attenuated the severity of oral mucositis. | [11] |
Clinical Efficacy of a Related MnSOD Mimetic (GC4419/Avasopasem manganese)
A closely related compound, GC4419 (avasopasem manganese), has been evaluated in clinical trials for the prevention of severe oral mucositis (SOM) in patients with head and neck cancer undergoing radiotherapy.
| Trial Phase | Study Design | Key Findings | Reference |
| Phase IIb | 223 patients with head and neck cancer were randomized to receive GC4419 or placebo. | GC4419 (90 mg) significantly reduced the duration of SOM from 19 days to 1.5 days, a 92% reduction. The incidence of SOM was reduced by 34%, and the severity by 47%.[12][13][14] | [12][13][14] |
| Phase III (ROMAN) | A phase 3 trial was initiated based on the positive phase IIb results. | The study aimed to confirm the efficacy of avasopasem manganese in reducing SOM. | [15] |
Experimental Protocols
Measurement of Superoxide Dismutase Activity
A common method for determining SOD activity is the indirect inhibition assay, which can be adapted for both the endogenous enzyme and synthetic mimetics.
Principle: This assay is based on the competition between SOD and a detector molecule (e.g., nitroblue tetrazolium, NBT, or a water-soluble tetrazolium salt, WST-1) for superoxide anions generated by a source such as the xanthine (B1682287)/xanthine oxidase system. The reduction of the detector molecule by superoxide produces a colored formazan (B1609692) product, which can be measured spectrophotometrically. SOD activity is quantified as the percentage of inhibition of this colorimetric reaction.[16]
Workflow:
Materials:
-
Microplate reader
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
Xanthine solution
-
Xanthine Oxidase (XO)
-
Water-Soluble Tetrazolium salt (WST-1) solution or Nitroblue Tetrazolium (NBT)
-
Sample containing SOD activity (cell lysate, tissue homogenate, or purified enzyme/mimetic)
-
SOD standard (for quantitative measurement)
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in an appropriate buffer. Centrifuge to remove debris.
-
Reaction Setup: In a 96-well plate, add the sample or SOD standard, WST-1 (or NBT) working solution, and assay buffer.
-
Reaction Initiation: Add xanthine oxidase to all wells except the blank to start the superoxide generation.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 20-30 minutes).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).
-
Calculation: The SOD activity (as percent inhibition) is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction mixture without the sample, and A_sample is the absorbance with the sample. The activity can also be quantified in units/mL by comparison to a standard curve.
In Vivo Efficacy Assessment in an Animal Model of Oral Mucositis
Principle: To evaluate the protective effect of an SOD mimetic against radiation-induced oral mucositis, a hamster model is often employed. The severity of mucositis is scored based on clinical and histological examination.
Experimental Workflow:
-
Animal Acclimatization: Male Golden Syrian hamsters are acclimated to the facility for at least one week.
-
Treatment Groups: Animals are randomized into groups: Vehicle control, Radiation + Vehicle, and Radiation + this compound (at various doses).
-
Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally or intravenously) at a specified time before irradiation.
-
Induction of Mucositis: The left buccal pouch of anesthetized hamsters is irradiated with a single dose of radiation (e.g., 40 Gy).
-
Mucositis Scoring: Starting from day 6 post-irradiation, the buccal pouches are visually scored daily for the severity of mucositis (e.g., on a scale of 0 to 5, where 0 is normal and 5 is severe ulceration).
-
Histological Analysis: At the end of the study, buccal pouch tissues are collected for histological examination to assess epithelial integrity, inflammation, and ulceration.
-
Data Analysis: The daily mucositis scores are compared between the treatment groups to determine the effect of the mimetic on the onset, duration, and severity of mucositis.
This guide provides a comparative overview based on currently available scientific literature. Researchers are encouraged to consult the primary research articles for more detailed information.
References
- 1. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manganese superoxide dismutase, MnSOD and its mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic properties of human manganese superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of the Catalytic Mechanism of Human Manganese Superoxide Dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superoxide dismutase mimetic M40403 improves endothelial function in apolipoprotein(E)-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Superoxide Dismutases (SODs) and SOD Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. This compound | TargetMol [targetmol.com]
- 10. Evaluation of a Superoxide Dismutase Mimetic As an Adjunct to Interleukin 2 Based Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. The ASCO Post [ascopost.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Phase IIb, Randomized, Double-Blind Trial of GC4419 Versus Placebo to Reduce Severe Oral Mucositis Due to Concurrent Radiotherapy and Cisplatin For Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hhocancer.com [hhocancer.com]
- 16. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
M40403 vs. Tempol: A Head-to-Head Comparison of Two Superoxide Dismutase Mimetics
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent superoxide (B77818) dismutase (SOD) mimetics: M40403 and Tempol. This analysis is supported by experimental data to delineate their respective performance and mechanisms of action.
Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key pathological driver in a multitude of diseases, including inflammatory conditions, neurodegenerative disorders, and cardiovascular diseases. A primary culprit in this cellular damage is the superoxide radical (O₂⁻). Both M40403 and Tempol are synthetic compounds designed to mimic the enzymatic activity of superoxide dismutase, the body's natural defense against superoxide, by catalyzing its dismutation into molecular oxygen and hydrogen peroxide. This guide offers a detailed comparison of their chemical properties, efficacy, and mechanisms of action to aid in the selection of the appropriate tool for research and therapeutic development.
At a Glance: Key Differences
| Feature | M40403 | Tempol |
| Chemical Class | Manganese-containing non-peptidyl molecule | Redox-cycling nitroxide |
| Molecular Weight | ~483 g/mol [1] | ~172.24 g/mol |
| Primary Mechanism | Catalytic removal of superoxide | Scavenging of various ROS, including superoxide |
| Potency (in vitro) | High catalytic rate for superoxide dismutation | Potent antioxidant, can have pro-oxidant effects at high concentrations |
In-Depth Analysis
Chemical Structure and Properties
M40403 is a synthetic, non-peptidyl, manganese-containing small molecule with a molecular weight of approximately 483 g/mol .[1] Its design centers on a manganese core that facilitates the catalytic dismutation of superoxide.
Tempol (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl) is a water-soluble, membrane-permeable, redox-cycling nitroxide with a molecular weight of about 172.24 g/mol . Its antioxidant activity stems from the stable nitroxide free radical which can participate in redox reactions to neutralize ROS.
Efficacy as a Superoxide Dismutase Mimetic
A direct comparison of the superoxide scavenging efficacy of M40403 and Tempol (referred to as "tempo" in the study) was conducted in a cell-free system using xanthine (B1682287)/xanthine oxidase to generate superoxide. The results demonstrated a significantly higher potency for M40403.
| Compound | IC50 for Superoxide Scavenging (μM) |
| M40403 | 6.3[2] |
| Tempol (tempo) | 398.1[2] |
This data indicates that M40403 is substantially more potent at directly scavenging superoxide in a cell-free environment.
In Vivo Efficacy
Both M40403 and Tempol have demonstrated efficacy in a range of preclinical models of diseases associated with oxidative stress.
M40403:
-
Inflammation: In a carrageenan-induced pleurisy model in rats, intraperitoneal administration of M40403 (5-20 mg/kg) dose-dependently inhibited neutrophil infiltration and lipid peroxidation.[3]
-
Myocardial Ischemia-Reperfusion Injury: M40403 has been shown to be protective in models of heart attack.
-
Adjunct to Cancer Therapy: M40403 has been investigated as a way to mitigate the side effects of cancer treatments.[4]
Tempol:
-
Inflammation: Intraperitoneal administration of Tempol (100 mg/kg) significantly attenuated carrageenan-induced pleuritis in mice.[5]
-
Neurodegeneration: Tempol has shown protective effects in models of neurodegenerative diseases.
-
Cancer: In some cancer cell lines, Tempol has exhibited pro-oxidant effects at high concentrations, leading to apoptosis.
Mechanism of Action: Signaling Pathways
Both M40403 and Tempol have been shown to modulate key inflammatory signaling pathways, primarily through their ability to reduce oxidative stress. A major target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of the inflammatory response.
M40403 has been shown to suppress the activation of NF-κB by inhibiting the degradation of its inhibitor, IκBα, in response to inflammatory stimuli.[6] Similarly, Tempol has been demonstrated to reduce the activation of NF-κB in vivo.[5]
Furthermore, both compounds can influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are also involved in inflammation and cellular stress responses.
Experimental Protocols
Superoxide Dismutase Mimetic Activity Assay (Cell-Free)
The SOD mimetic activity of M40403 and Tempol can be determined using a cell-free assay that measures the inhibition of the reduction of a detector molecule by superoxide.
-
Principle: Superoxide is generated by a xanthine/xanthine oxidase system. In the absence of an SOD mimetic, superoxide reduces nitroblue tetrazolium (NBT) to formazan (B1609692), a colored product that can be measured spectrophotometrically. The SOD mimetic competes with NBT for superoxide, thus inhibiting formazan production.
-
Reagents:
-
Xanthine
-
Xanthine Oxidase
-
Nitroblue Tetrazolium (NBT)
-
Test compound (M40403 or Tempol)
-
Phosphate (B84403) buffer
-
-
Procedure (General Outline):
-
Prepare a reaction mixture containing xanthine and NBT in a phosphate buffer.
-
Add varying concentrations of the test compound.
-
Initiate the reaction by adding xanthine oxidase.
-
Monitor the formation of formazan by measuring the absorbance at a specific wavelength (e.g., 560 nm) over time.
-
Calculate the percentage of inhibition of NBT reduction for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of NBT reduction.
-
Cellular Antioxidant Activity Assay
The ability of M40403 and Tempol to reduce intracellular ROS can be assessed using cell-based assays.
-
Principle: A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is used to measure intracellular ROS. DCFH-DA is cell-permeable and non-fluorescent. Once inside the cell, it is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Reagents:
-
Cultured cells (e.g., endothelial cells, macrophages)
-
Oxidative stress inducer (e.g., H₂O₂, LPS)
-
DCFH-DA
-
Test compound (M40403 or Tempol)
-
-
Procedure (General Outline):
-
Culture cells to a suitable confluency.
-
Pre-treat the cells with varying concentrations of the test compound for a specified time.
-
Load the cells with DCFH-DA.
-
Induce oxidative stress using an appropriate stimulus.
-
Measure the fluorescence intensity of DCF using a fluorescence microplate reader or flow cytometer.
-
Compare the fluorescence levels in treated cells to untreated and vehicle-treated controls.
-
Conclusion
Both M40403 and Tempol are valuable research tools for investigating the role of oxidative stress in various pathological conditions. M40403 exhibits significantly higher potency as a direct superoxide scavenger in cell-free systems. Its mechanism is highly specific for superoxide. Tempol, while less potent in direct superoxide scavenging, is a broader-spectrum antioxidant and its membrane permeability is a key advantage. The choice between M40403 and Tempol will depend on the specific experimental context, including the desired potency, the specific reactive oxygen species of interest, and the experimental model being used. For studies requiring highly potent and specific superoxide dismutation, M40403 may be the preferred agent. For broader antioxidant effects and applications where cell permeability is a primary concern, Tempol remains a robust and widely used compound. This guide provides the foundational data and experimental context to make an informed decision for your research needs.
References
- 1. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superoxide dismutase mimetic M40403 improves endothelial function in apolipoprotein(E)-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological manipulation of the inflammatory cascade by the superoxide dismutase mimetic, M40403 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of a Superoxide Dismutase Mimetic As an Adjunct to Interleukin 2 Based Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tempol reduces the activation of nuclear factor-kappaB in acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Superoxide potentiates NF-kappaB activation and modulates endotoxin-induced cytokine production in alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Imisopasem Manganese and Other Manganese Porphyrins as Superoxide Dismutase Mimetics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents targeting oxidative stress, small molecule mimetics of the antioxidant enzyme superoxide (B77818) dismutase (SOD) have emerged as a promising class of drugs. This guide provides a detailed comparative analysis of Imisopasem manganese (also known as GC4419 and M40403), a non-peptidyl manganese-based SOD mimetic, and a selection of prominent manganese porphyrins. This objective comparison is supported by experimental data on their catalytic activity, pharmacokinetics, and performance in preclinical and clinical studies, offering valuable insights for researchers and drug development professionals.
Introduction to Superoxide Dismutase Mimetics
Reactive oxygen species (ROS) are natural byproducts of cellular metabolism, but their overproduction can lead to oxidative stress, a key factor in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Superoxide (O₂⁻), a primary ROS, is dismutated into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂) by SOD enzymes. SOD mimetics are synthetic compounds designed to replicate this catalytic activity, offering a therapeutic strategy to mitigate oxidative damage.
Manganese-based SOD mimetics are broadly categorized into non-peptidyl complexes, such as this compound, and manganese porphyrins. While both classes of compounds center on a redox-active manganese ion, their distinct chemical structures influence their catalytic efficiency, bioavailability, and toxicity profiles.
Comparative Analysis of Performance Data
To facilitate a clear comparison, the following tables summarize key quantitative data for this compound and several well-studied manganese porphyrins. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various independent investigations. Therefore, variations in experimental conditions should be considered when interpreting these values.
Table 1: In Vitro Superoxide Dismutase (SOD) Mimetic Activity
| Compound | Chemical Class | Catalytic Rate Constant (k_cat) for O₂⁻ Dismutation (M⁻¹s⁻¹) | Experimental Method | Reference |
| This compound (GC4419) | Non-peptidyl Mn(II) pentaazamacrocycle | 2 x 10⁷ | Stopped-flow kinetic analysis | [1] |
| MnTE-2-PyP⁵⁺ (AEOL 10113, BMX-010) | Cationic Mn(III) N-ethylpyridylporphyrin | Approaching that of the native SOD enzyme (2 x 10⁹) | Not specified | [1] |
| MnTnHex-2-PyP⁵⁺ | Cationic Mn(III) N-hexylpyridylporphyrin | Similar to MnTE-2-PyP⁵⁺ | Not specified | [2] |
| MnTnBuOE-2-PyP⁵⁺ (BMX-001) | Cationic Mn(III) N-butoxyethylpyridylporphyrin | Not specified | Not specified | [3] |
Note: The catalytic rate constant is a measure of the enzyme's or mimetic's efficiency in converting superoxide. Higher values indicate greater activity.
Table 2: Pharmacokinetic Properties
| Compound | Administration Route | Bioavailability | Key Findings | Reference |
| This compound (GC4419) | Intravenous | N/A | Rapidly cleared from plasma. | [4] |
| MnTE-2-PyP⁵⁺ | Oral, IV, IP | Oral: 23% | Orally available despite high charge and water solubility. | [5] |
| MnTnHex-2-PyP⁵⁺ | Oral, IV, IP | Oral: 21% | ~4 orders of magnitude more lipophilic than MnTE-2-PyP⁵⁺, leading to better tissue penetration and retention. | [5] |
| MnTnBuOE-2-PyP⁵⁺ (BMX-001) | Not specified | Not specified | Persists in tissues, including the brain, well past the short plasma clearance period. | [6] |
Table 3: In Vivo Efficacy and Toxicity
| Compound | Model/Indication | Efficacy | Toxicity | Reference |
| This compound (GC4419) | Head and Neck Cancer (Clinical Trial) | Significantly reduced duration, incidence, and severity of severe oral mucositis induced by chemoradiotherapy. | Generally well-tolerated; dose-related nausea/vomiting and paresthesia observed. | [4][7] |
| MnTE-2-PyP⁵⁺ | Pulmonary Radioprotection (Rat Model) | At 6 mg/kg, proved more effective in reducing key molecular factors of radiation-induced lung injury compared to MnTnHex-2-PyP⁵⁺ at tested doses. | Appeared less toxic than MnTnHex-2-PyP⁵⁺ at the doses tested. | [8] |
| MnTnHex-2-PyP⁵⁺ | Pulmonary Radioprotection (Rat Model) | Showed some efficacy at lower doses but was more toxic at higher doses, with local irritations/necrosis at injection sites. | Appeared to be more toxic than MnTE-2-PyP⁵⁺ in this model. | [8] |
| MnTnBuOE-2-PyP⁵⁺ (BMX-001) | High-Grade Glioma and Head and Neck Cancer (Nonclinical) | Shows anti-inflammatory, antioxidant, and antitumor properties. | Mixed results for genotoxicity, with the weight of evidence indicating no genotoxic risk in humans. Systemic NOAELs established in mice and monkeys. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.
Measurement of Superoxide Dismutase (SOD) Mimetic Activity
1. Cytochrome c Reduction Assay:
This indirect spectrophotometric assay is widely used to determine SOD activity.
-
Principle: Superoxide radicals, generated by a xanthine (B1682287)/xanthine oxidase system, reduce cytochrome c, leading to an increase in absorbance at 550 nm. In the presence of an SOD mimetic, the mimetic competes with cytochrome c for superoxide, thus inhibiting the reduction of cytochrome c. The degree of inhibition is proportional to the SOD mimetic activity.
-
Reagents:
-
Potassium phosphate (B84403) buffer (pH 7.8)
-
EDTA
-
Cytochrome c solution
-
Xanthine solution
-
Xanthine oxidase solution
-
SOD mimetic solution
-
-
Procedure:
-
A reaction mixture containing buffer, EDTA, cytochrome c, and xanthine is prepared.
-
The SOD mimetic is added to the test samples.
-
The reaction is initiated by the addition of xanthine oxidase.
-
The change in absorbance at 550 nm is monitored over time.
-
The percentage of inhibition of cytochrome c reduction is calculated to determine the SOD mimetic activity. One unit of SOD activity is typically defined as the amount of enzyme or mimetic that inhibits the rate of cytochrome c reduction by 50%.[9]
-
2. Stopped-Flow Kinetic Analysis:
This technique allows for the direct measurement of the catalytic rate constant of SOD mimetics by rapidly mixing the reactants and monitoring the decay of superoxide.
-
Principle: A solution of superoxide is rapidly mixed with a buffered solution containing the SOD mimetic. The decay of superoxide is directly monitored by its absorbance at a specific wavelength (e.g., 245 nm). The rate of decay provides a direct measure of the catalytic activity of the mimetic.
-
Instrumentation: Stopped-flow spectrophotometer.
-
Procedure:
-
Two syringes are filled, one with a superoxide solution (e.g., in DMSO) and the other with a buffered solution of the SOD mimetic.
-
The solutions are rapidly mixed, and the reaction is monitored in a flow-through cuvette.
-
The change in absorbance of superoxide is recorded over a short time scale (milliseconds to seconds).
-
The data is fitted to kinetic models to determine the catalytic rate constant (k_cat).[10]
-
In Vivo Radioprotection Assay
-
Model: Animal models susceptible to radiation-induced injury, such as mice or rats.
-
Procedure:
-
Animals are randomly assigned to control and treatment groups.
-
The treatment group receives the SOD mimetic at a specified dose and schedule before and/or after irradiation.
-
Animals are exposed to a defined dose of radiation targeted to a specific organ or the whole body.
-
Endpoints for efficacy can include:
-
Survival rate over a defined period.
-
Reduction in tissue damage, assessed histologically.
-
Measurement of biomarkers of oxidative stress and inflammation in tissues.
-
Functional assessments of the irradiated organ (e.g., breathing frequency for lung injury).[8]
-
-
-
Toxicity Assessment:
-
Monitoring of body weight changes.
-
Observation for clinical signs of toxicity (e.g., local reactions at the injection site).
-
Hematological and clinical chemistry analysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and processes discussed in this guide.
Caption: Mechanism of action of SOD mimetics in scavenging superoxide radicals.
Caption: Workflow of the cytochrome c reduction assay for SOD mimetic activity.
Caption: General experimental workflow for in vivo radioprotection studies.
Discussion and Conclusion
This comparative analysis highlights the distinct characteristics of this compound and various manganese porphyrins as SOD mimetics.
This compound (GC4419) , with its non-peptidyl macrocyclic structure, has demonstrated significant clinical efficacy in reducing severe oral mucositis in head and neck cancer patients undergoing chemoradiotherapy.[4][7] Its catalytic rate constant is substantial, and it has a favorable safety profile in the clinical setting.
Manganese porphyrins , such as MnTE-2-PyP⁵⁺, MnTnHex-2-PyP⁵⁺, and MnTnBuOE-2-PyP⁵⁺, represent a versatile class of SOD mimetics with potent catalytic activity, in some cases approaching that of the native enzyme.[1] Their chemical structure can be modified to alter properties like lipophilicity, which in turn influences their pharmacokinetic profile and tissue distribution. For instance, the increased lipophilicity of MnTnHex-2-PyP⁵⁺ leads to better tissue penetration compared to the more hydrophilic MnTE-2-PyP⁵⁺.[5] This class of compounds has shown promise in a variety of preclinical models, including radioprotection and cancer therapy.[6][8]
Key Comparative Points:
-
Chemical Structure: Imisopasem is a non-porphyrin macrocycle, while the others are based on a porphyrin ring system. This fundamental difference influences their physical and chemical properties.
-
Pharmacokinetics: The oral bioavailability of some manganese porphyrins has been demonstrated, which is a significant advantage for clinical development.[5] The pharmacokinetics of Imisopasem are characterized by rapid plasma clearance.
-
Clinical Development: Imisopasem (as GC4419) has advanced to late-stage clinical trials for a specific indication (oral mucositis), providing a wealth of human safety and efficacy data.[4][7] Several manganese porphyrins have also entered clinical trials for various indications.
References
- 1. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 2. dovepress.com [dovepress.com]
- 3. Therapeutic Utilities of SOD Mimetics: Cancer, Radiotherapy and SOD Mimetics - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mn Porphyrin-Based Redox-Active Drugs: Differential Effects as Cancer Therapeutics and Protectors of Normal Tissue Against Oxidative Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of two Mn porphyrin-based mimics of superoxide dismutase (SOD) in pulmonary radioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Assay of Superoxide Dismutase [sigmaaldrich.com]
- 8. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mn Porphyrin-Based Redox-Active Drugs: Differential Effects as Cancer Therapeutics and Protectors of Normal Tissue Against Oxidative Injury - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Study Validation of M40403's Radioprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the radioprotective effects of M40403, a superoxide (B77818) dismutase (SOD) mimetic, with other notable radioprotective agents. The following sections present quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways to offer an objective evaluation of these compounds.
Comparative Efficacy of Radioprotective Agents
The radioprotective efficacy of M40403 and alternative agents has been evaluated in various preclinical models, with a primary focus on survival improvement after total body irradiation (TBI) and mitigation of localized tissue damage, such as oral mucositis.
Survival Studies after Total Body Irradiation
The tables below summarize the survival data from studies investigating the ability of different agents to protect against lethal doses of radiation.
| Agent | Dose | Animal Model | Irradiation Dose (Gy) | Administration | 30-Day Survival Rate (%) | Dose Reduction Factor (DRF) | Reference |
| M40403 | 40 mg/kg | Male BALB/c mice | 8.5 | i.p. 30 min prior to TBI | 100 | 1.41 (for 30 mg/kg s.c.) | [1] |
| 30 mg/kg | Male BALB/c mice | 8.5 | i.p. 30 min prior to TBI | 90 | [1][2] | ||
| 20 mg/kg | Male BALB/c mice | 8.5 | i.p. 30 min prior to TBI | 81 | [1][2] | ||
| 10 mg/kg | Male BALB/c mice | 8.5 | i.p. 30 min prior to TBI | 25 | [1][2] | ||
| Control | Vehicle | Male BALB/c mice | 8.5 | i.p. 30 min prior to TBI | 0 | [1][2] | |
| Tempol (B1682022) | 275 mg/kg | C3H mice | LD50/30 | i.p. 5-10 min prior to TBI | 50 (at 9.97 Gy vs 7.84 Gy for control) | 1.27 | [3] |
| Amifostine (B1664874) (WR-2721) | 200 mg/kg | Mice | Not Specified | i.p. 30 min prior to irradiation | Not Specified | Not Specified | [4] |
Mitigation of Oral Mucositis
Oral mucositis is a severe side effect of radiation therapy for head and neck cancers. The following data compares the efficacy of M40403 and GC4419 in a hamster model of radiation-induced oral mucositis.
| Agent | Dose | Animal Model | Irradiation | Treatment Schedule | Key Findings | Reference |
| M40403 | 30 mg/kg (twice daily) | Hamsters | Cheek pouch irradiation | Days -1 to 3, 0 to 3, or day 0 only | Significantly less severe and shorter duration of mucositis compared to placebo. | [5] |
| 10 mg/kg (twice daily) | Hamsters | Cheek pouch irradiation | Days -1 to 3 | Similar efficacy to 30 mg/kg. | [5] | |
| 3 mg/kg (twice daily) | Hamsters | Cheek pouch irradiation | Days -1 to 3 | Similar efficacy to 30 mg/kg. | [5] | |
| GC4419 | 90 mg | Human Clinical Trial (Phase 2b) | IMRT for Head and Neck Cancer | IV infusion prior to each radiation fraction | Median duration of severe oral mucositis reduced to 1.5 days vs 19 days for placebo.[6][7] | [6][7] |
| 30 mg | Human Clinical Trial (Phase 2b) | IMRT for Head and Neck Cancer | IV infusion prior to each radiation fraction | Intermediate improvement in duration of severe oral mucositis.[6][7] | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. This section outlines the experimental protocols for key studies cited in this guide.
M40403 for Total Body Irradiation in Mice
-
Agent Preparation and Administration: M40403 was dissolved in a vehicle solution and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection 30 minutes before irradiation.[1][2]
-
Irradiation Procedure: Mice were subjected to total body irradiation (TBI) with doses of 6.5, 7.5, or 8.5 Gy.[1][2]
-
Endpoint Measurement: Survival was monitored for 30 days post-irradiation.[1][2] Histological analysis of the small and large bowel, as well as lymphoid and hematopoietic tissues, was performed to assess apoptosis and tissue recovery.[1][2]
M40403 for Radiation-Induced Oral Mucositis in Hamsters
-
Animal Model: Hamsters.[5]
-
Induction of Oral Mucositis: The cheek pouch of the hamsters was irradiated to induce oral mucositis.[5]
-
Agent Administration: M40403 was administered intraperitoneally at various doses and schedules relative to the day of irradiation (Day 0).[5]
-
Endpoint Measurement: The severity and duration of oral mucositis were scored using the World Health Organization (WHO) grading scale.[5]
Amifostine for Radioprotection in Head and Neck Cancer Models
-
In Vitro Model:
-
Cell Lines: Head and neck cancer cell lines and normal cell lines.[4]
-
Treatment: Cells were incubated with Amifostine (e.g., 0.1-4 mM) for 30 minutes prior to irradiation.[4]
-
Irradiation: Cells were irradiated with varying doses of radiation.[4]
-
Endpoints: Cell survival, apoptosis, and DNA damage were assessed.[4]
-
-
In Vivo Model:
-
Animal Model: Immunocompromised mice with human head and neck cancer xenografts.[4]
-
Administration: Amifostine (e.g., 200 mg/kg) was administered via intraperitoneal injection 30 minutes before irradiation.[4]
-
Irradiation: Localized radiation was delivered to the tumor and/or salivary gland region.[4]
-
Endpoints: Tumor growth delay and normal tissue toxicity (e.g., salivary gland function) were measured.[4]
-
GC4419 for Radioprotection in Head and Neck Cancer Patients (Clinical Trial)
-
Study Design: Phase 2b, randomized, double-blind, placebo-controlled trial.[6][7]
-
Patient Population: Patients with locally advanced squamous cell carcinoma of the head and neck undergoing intensity-modulated radiation therapy (IMRT) and concurrent cisplatin.[6][7]
-
Agent Administration: GC4419 (30 mg or 90 mg) or placebo was administered as a 60-minute intravenous infusion, ending within 60 minutes before each radiation fraction.[7]
-
Endpoint Measurement: The primary endpoint was the duration of severe oral mucositis (SOM). Secondary endpoints included the incidence and severity of SOM.[6][7]
Signaling Pathways and Mechanisms of Action
The radioprotective effects of these agents are mediated by their interaction with various cellular signaling pathways, primarily those involved in oxidative stress response and inflammation.
M40403 and GC4419: Superoxide Dismutase Mimetics
M40403 and its successor GC4419 are SOD mimetics that catalytically convert superoxide radicals (O₂⁻) to hydrogen peroxide (H₂O₂).[6] This action reduces the initial oxidative burst caused by ionizing radiation, thereby mitigating downstream cellular damage. The differential response between normal and cancer cells is thought to be due to the higher intrinsic levels of catalase in normal cells, which can efficiently neutralize the resulting H₂O₂, while in cancer cells, the accumulation of H₂O₂ can enhance radiation-induced cell killing.[8][9]
Caption: Mechanism of M40403/GC4419 as SOD mimetics.
Amifostine: Thiol-Mediated Radioprotection
Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase, which is more abundant in normal tissues, to its active thiol metabolite, WR-1065.[10] WR-1065 is a potent scavenger of free radicals, protecting DNA and other cellular components from radiation-induced damage.[11] It can also influence cell cycle progression and reduce the expression of pro-fibrogenic cytokines like TGF-β.[4][12]
Caption: Activation and protective mechanisms of Amifostine.
Tempol: Nitroxide-Based Radioprotection
Tempol, a stable nitroxide, acts as a free radical scavenger and has been shown to protect against radiation-induced damage.[3][13] Its mechanism is thought to involve the modulation of redox-sensitive signaling pathways, including the Wnt/β-catenin pathway.[14] It can also influence the MAPK/Akt/mTOR pathway, though the specific effects can be cell-type dependent.[15][16]
Caption: Signaling pathways modulated by Tempol.
Experimental Workflows
Visualizing the experimental workflow provides a clear, step-by-step understanding of the research process.
In Vivo Radioprotection Study Workflow
Caption: General workflow for in vivo radioprotection studies.
This guide provides a comparative overview based on publicly available data. Researchers are encouraged to consult the primary literature for more in-depth information. The presented data and protocols are intended to facilitate the design and interpretation of future studies in the field of radioprotection.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. The manganese superoxide dismutase mimetic, M40403, protects adult mice from lethal total body irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tempol, a stable free radical, is a novel murine radiation protector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Efficacy of superoxide dismutase mimetic M40403 in attenuating radiation-induced oral mucositis in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utilizing Superoxide Dismutase Mimetics to Enhance Radiation Therapy Response While Protecting Normal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase IIb, Randomized, Double-Blind Trial of GC4419 Versus Placebo to Reduce Severe Oral Mucositis Due to Concurrent Radiotherapy and Cisplatin For Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Novel SOD Mimetic GC4419 Increases Cancer Cell Killing With Sensitization to Ionizing Radiation While Protecting Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Radioprotection of lungs by amifostine is associated with reduction in profibrogenic cytokine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radio-protective effects of manganese-containing superoxide dismutase mimics on ataxia telangiectasia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research progress in the radioprotective effect of the canonical Wnt pathway | Cancer Biology & Medicine [cancerbiomed.org]
- 15. mdpi.com [mdpi.com]
- 16. Nitroxides tempol and tempo induce divergent signal transduction pathways in MDA-MB 231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Imisopasem Manganese and EUK-8: Two Synthetic Antioxidant Compounds
In the landscape of therapeutic agents designed to combat oxidative stress, small molecule mimetics of endogenous antioxidant enzymes have garnered significant attention. Among these, Imisopasem manganese (also known as GC4419 or M40403) and EUK-8 have emerged as promising candidates. This guide provides a detailed comparison of these two compounds, focusing on their catalytic activities, mechanisms of action, and available preclinical data to assist researchers, scientists, and drug development professionals in their evaluation.
Introduction to the Compounds
This compound is a synthetic, non-peptidyl mimetic of manganese superoxide (B77818) dismutase (MnSOD).[1] It is a small molecule designed to catalytically convert superoxide radicals (O₂⁻) to hydrogen peroxide (H₂O₂) and molecular oxygen.[2] This action mimics the primary function of the endogenous SOD enzyme, which is a critical component of the cell's antioxidant defense system.[1] Imisopasem has been investigated for its potential to mitigate the toxic effects of radiation and chemotherapy.[3]
EUK-8 is a synthetic salen-manganese complex that exhibits both superoxide dismutase and catalase-like activities.[4] This dual functionality allows it to not only dismutate superoxide but also to decompose hydrogen peroxide into water and oxygen, thereby neutralizing two major reactive oxygen species (ROS).[5] EUK-8 has been studied in various models of oxidative stress-related pathologies, including neurodegenerative diseases and inflammatory conditions.[6]
Catalytic Activity and Mechanism of Action
Both this compound and EUK-8 function by cycling the oxidation state of their central manganese ion to catalytically remove ROS. However, they differ in their substrate specificity.
This compound is a selective SOD mimetic. Its primary mechanism involves the reduction of Mn(III) to Mn(II) by a superoxide anion, followed by the oxidation of Mn(II) back to Mn(III) by another superoxide anion, with the net reaction being the dismutation of two superoxide molecules into hydrogen peroxide and oxygen.[2]
EUK-8 , on the other hand, possesses both SOD and catalase mimetic activities.[4] In addition to the SOD-like cycle, it can also catalyze the decomposition of hydrogen peroxide. This is a significant advantage as it prevents the accumulation of hydrogen peroxide, which, while less reactive than superoxide, can still contribute to cellular damage, particularly in the presence of transition metals via the Fenton reaction.
Quantitative Comparison of Catalytic Activities
Table 1: Superoxide Dismutase (SOD) Mimetic Activity
| Compound | Parameter | Value | Reference |
| This compound (GC4419) | Catalytic Rate Constant (kcat) | >2 x 10⁷ M⁻¹s⁻¹ | [7] |
| EUK-8 | IC₅₀ | 0.7 µM | [8] |
Note: The units for SOD mimetic activity are different, precluding a direct comparison of potency. A lower IC₅₀ value for EUK-8 suggests high potency, while the high catalytic rate constant for Imisopasem also indicates significant activity.
Table 2: Catalase (CAT) Mimetic Activity
| Compound | Parameter | Value | Reference |
| This compound (M40403) | Catalytic Rate Constant (kcat(H₂O₂)) | 8.2 M⁻¹s⁻¹ | [9] |
| EUK-8 | Catalytic Rate Constant (kcat(H₂O₂)) | 13 M⁻¹s⁻¹ | [9] |
Note: The catalase mimetic activity of EUK-8 appears to be slightly higher than that of Imisopasem based on these reported rate constants.
In Vivo Efficacy and Preclinical Data
Both compounds have demonstrated efficacy in various preclinical models of diseases associated with oxidative stress.
This compound has shown protective effects in models of radiation-induced mucositis and has been evaluated in clinical trials for this indication.[3] It has also been shown to reduce inflammation in animal models.[10]
EUK-8 has demonstrated protective effects in a wide range of preclinical models, including acute lung injury, heart failure, and neurodegenerative diseases.[4][6][11]
A direct comparison of their in vivo efficacy in the same disease model is not available.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies used in key studies for each compound.
Measurement of SOD Mimetic Activity (General Protocol)
A common method for determining SOD mimetic activity is the nitroblue tetrazolium (NBT) reduction assay.
-
Principle: Xanthine oxidase reacts with xanthine to produce superoxide radicals. These radicals reduce NBT to formazan, a colored product that can be measured spectrophotometrically. An SOD mimetic will compete with NBT for the superoxide radicals, thus inhibiting the formation of formazan.
-
Reagents: Xanthine, xanthine oxidase, nitroblue tetrazolium (NBT), buffer solution (e.g., phosphate (B84403) buffer, pH 7.4), and the test compound (Imisopasem or EUK-8).
-
Procedure:
-
A reaction mixture containing buffer, xanthine, and NBT is prepared.
-
Varying concentrations of the test compound are added to the mixture.
-
The reaction is initiated by the addition of xanthine oxidase.
-
The change in absorbance at 560 nm is monitored over time.
-
-
Data Analysis: The percentage inhibition of NBT reduction is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of the compound that causes 50% inhibition) can then be determined.
Measurement of Catalase Mimetic Activity (General Protocol)
The catalase-like activity can be determined by measuring the decomposition of hydrogen peroxide.
-
Principle: The compound catalyzes the breakdown of H₂O₂ into water and oxygen. The rate of H₂O₂ disappearance can be monitored.
-
Reagents: Hydrogen peroxide solution, buffer solution (e.g., phosphate buffer, pH 7.0), and the test compound.
-
Procedure:
-
A solution of H₂O₂ in buffer is prepared.
-
The test compound is added to initiate the reaction.
-
The decrease in H₂O₂ concentration is monitored over time, typically by measuring the decrease in absorbance at 240 nm.
-
-
Data Analysis: The rate of H₂O₂ decomposition is calculated from the change in absorbance over time. This can be used to determine the catalytic rate constant (kcat).
In Vivo Study Protocol: Acute Lung Injury Model (Example for EUK-8)
This protocol is based on a study investigating the effect of EUK-8 in a porcine model of endotoxin-induced acute lung injury.[4]
-
Animal Model: Anesthetized and ventilated domestic pigs.
-
Induction of Injury: Intravenous infusion of lipopolysaccharide (LPS) from E. coli to induce acute lung injury.
-
Treatment Groups:
-
Control (no LPS, no treatment)
-
LPS only
-
LPS + low-dose EUK-8
-
LPS + high-dose EUK-8
-
-
Drug Administration: EUK-8 is administered as an intravenous bolus followed by a continuous infusion.
-
Outcome Measures:
-
Physiological: Arterial blood gases, pulmonary artery pressure, dynamic lung compliance.
-
Biochemical: Malondialdehyde (MDA) levels in lung tissue (as a marker of lipid peroxidation), plasma levels of inflammatory mediators (e.g., TNF-α).
-
-
Data Analysis: Statistical comparison of the outcome measures between the different treatment groups.
Advantages and Disadvantages
This compound:
-
Advantages:
-
Disadvantages:
-
Lacks catalase activity, which could lead to the accumulation of H₂O₂ and potential for subsequent oxidative damage.
-
EUK-8:
-
Advantages:
-
Disadvantages:
-
The pro-oxidant activity has been observed under certain conditions, which could be a concern for therapeutic applications.[13]
-
Less clinical data is available compared to Imisopasem.
-
Conclusion
Both this compound and EUK-8 are potent synthetic antioxidants with significant therapeutic potential. The primary advantage of This compound lies in its high selectivity for superoxide and its demonstrated clinical efficacy in reducing radiation-induced mucositis. Its lack of catalase activity, however, could be a double-edged sword depending on the therapeutic context.
EUK-8 offers the advantage of dual SOD and catalase-like activity, providing a more complete detoxification of reactive oxygen species. This broader activity has been shown to be beneficial in a wide array of preclinical models.
The choice between these two compounds will ultimately depend on the specific therapeutic application and the desired pharmacological profile. Further head-to-head comparative studies are needed to definitively establish the relative advantages of each compound in various disease models. Researchers should carefully consider the mechanistic differences and the available preclinical and clinical data when selecting a compound for their studies.
References
- 1. Facebook [cancer.gov]
- 2. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1b/2a Trial of The Superoxide Dismutase Mimetic GC4419 to Reduce Chemoradiotherapy-induced Oral Mucositis in Patients with Oral Cavity or Oropharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EUK-8, a synthetic superoxide dismutase and catalase mimetic, ameliorates acute lung injury in endotoxemic swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. EUK-8, a superoxide dismutase and catalase mimetic, reduces cardiac oxidative stress and ameliorates pressure overload-induced heart failure in the harlequin mouse mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Superoxide Dismutase Mimetic GC4419 Enhances the Oxidation of Pharmacological Ascorbate and Its Anticancer Effects in a… [ouci.dntb.gov.ua]
- 13. Prooxidant activity of the superoxide dismutase (SOD)-mimetic EUK-8 in proliferating and growth-arrested Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Avasopasem Manganese vs. Imisopasem Manganese: A Comparative Guide for Researchers
An In-depth Analysis of Two Superoxide (B77818) Dismutase Mimetics in Clinical Development
For researchers and drug development professionals navigating the landscape of novel cancer supportive care agents, understanding the nuances between structurally similar compounds is critical. Avasopasem manganese (GC4419) and its stereoisomer, imisopasem manganese (M40403), both potent superoxide dismutase (SOD) mimetics, have been investigated for their potential to mitigate the toxic side effects of cancer therapies. This guide provides a comprehensive comparison of their clinical trial data, experimental protocols, and underlying mechanisms of action.
Mechanism of Action: Scavenging Superoxide Radicals
Both avasopasem and imisopasem are small molecule mimetics of the endogenous antioxidant enzyme manganese superoxide dismutase (MnSOD).[1][2] Their primary function is to catalyze the dismutation of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen.[2][3] This action is crucial in mitigating the oxidative stress induced by radiotherapy and some chemotherapies, which generate a burst of superoxide in tissues.[4][5] By reducing the concentration of these damaging radicals in normal tissues, these SOD mimetics aim to decrease treatment-related toxicities.[4]
Interestingly, the product of this reaction, hydrogen peroxide, is thought to contribute to the anti-tumor efficacy of radiation, particularly with high-dose-per-fraction regimens, by being more toxic to cancer cells which often have a compromised ability to metabolize it compared to normal cells.[3][6][7] This dual action of protecting normal tissues while potentially sensitizing tumors to radiation is a key therapeutic hypothesis for this class of drugs.[5][6]
Caption: Signaling pathway of SOD mimetics in radiation/chemotherapy.
Clinical Development and Indications
While chemically similar, the clinical development paths of avasopasem and imisopasem have diverged significantly. Avasopasem has been extensively studied in late-stage clinical trials, primarily for the reduction of severe oral mucositis (SOM) in patients with head and neck cancer undergoing chemoradiotherapy.[8][9][10] In contrast, the clinical development of imisopasem appears to have been limited, with early phase trials being suspended or terminated.[11] It is noteworthy that avasopasem is a stereoisomer of imisopasem (M40403).[12]
Another compound from the same developer, rucosopasem manganese (GC4711), which is also a SOD mimetic, was being investigated for augmenting the efficacy of stereotactic body radiation therapy (SBRT) in pancreatic and non-small cell lung cancer; however, these trials were also halted.[13][14][15]
Avasopasem Manganese: Clinical Trial Data
Avasopasem has been the subject of multiple clinical trials, with the Phase 2b (GT-201) and Phase 3 (ROMAN) trials providing a wealth of data on its efficacy and safety.
Efficacy in Severe Oral Mucositis (SOM)
The primary focus of avasopasem's clinical development has been the prevention of SOM, a debilitating side effect of chemoradiotherapy for head and neck cancer.[16]
| Efficacy Endpoint | Phase 2b Trial (GT-201) - 90 mg Dose[16][17] | Phase 3 Trial (ROMAN)[8][9][18] |
| Primary Endpoint | Reduction in duration of SOM | Reduction in incidence of SOM |
| Incidence of SOM | 43% (vs. 65% placebo) | 54% (vs. 64% placebo) |
| p-value | p=0.009 | p=0.045 |
| Median Duration of SOM | 1.5 days (vs. 19 days placebo) | 8 days (vs. 18 days placebo) |
| p-value | p=0.024 | p=0.002 |
| Incidence of Grade 4 SOM | 16% (vs. 30% placebo) | 24% (vs. 33% placebo) |
| p-value | p=0.045 | p=0.052 |
| Median Days to SOM Onset | Not reported | 49 days (vs. 38 days placebo) |
| p-value | Not reported | p=0.002 |
Safety and Tolerability
Across both the Phase 2b and Phase 3 trials, avasopasem was generally well-tolerated.[5][18] The frequency of adverse events was comparable between the avasopasem and placebo groups, with an adverse event profile consistent with that expected for patients receiving intensity-modulated radiation therapy (IMRT) and cisplatin.[5][17] Some studies noted a potential for avasopasem to reduce cisplatin-related nephrotoxicity.[2][8]
Regulatory Status
Despite showing statistically significant and clinically meaningful reductions in several SOM endpoints, the FDA issued a Complete Response Letter for the New Drug Application (NDA) for avasopasem.[17][19] The agency concluded that the data from the ROMAN and GT-201 trials were not sufficient to demonstrate substantial evidence of effectiveness and safety, and requested an additional clinical trial.[17][19]
This compound: Clinical Trial Data
There is a scarcity of publicly available clinical trial data for this compound. Early clinical trials involving M40403 were either suspended or terminated, and it has not progressed to late-stage clinical development for any indication.[11] Preclinical studies demonstrated its protective effects in models of ROS-related tissue damage, such as intestinal mucositis.[12]
Experimental Protocols: Avasopasem Phase 3 (ROMAN) Trial
A detailed understanding of the experimental design is crucial for interpreting clinical trial results. The protocol for the pivotal ROMAN trial for avasopasem is summarized below.
Caption: Experimental workflow for the Phase 3 ROMAN trial of avasopasem.
Key aspects of the ROMAN trial (NCT03689712) protocol included: [9][18]
-
Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.
-
Patient Population: Patients with locally advanced, non-metastatic head and neck cancer scheduled to receive 60-72 Gy of IMRT with concurrent cisplatin.
-
Intervention: Patients were randomized in a 3:2 ratio to receive either 90 mg of avasopasem or a placebo, administered as a 60-minute intravenous infusion before each fraction of radiation therapy.
-
Primary Endpoint: The incidence of severe oral mucositis (defined as WHO Grade 3 or 4) through the end of IMRT.
-
Secondary Endpoints: Included the duration of SOM, time to onset of SOM, and the incidence and duration of Grade 4 SOM.
Conclusion
Avasopasem manganese has demonstrated a consistent, statistically significant, and clinically meaningful benefit in reducing the burden of severe oral mucositis in patients with head and neck cancer undergoing chemoradiotherapy. While it has faced regulatory hurdles requiring further clinical evidence, the extensive data from its Phase 2b and 3 trials provide a strong foundation for its potential as a supportive care agent.
In contrast, this compound, despite its similar mechanism of action as a SOD mimetic and being a stereoisomer of avasopasem, has not progressed to advanced clinical development. The lack of available data from late-stage trials makes a direct comparison of clinical efficacy and safety with avasopasem impossible. For researchers in the field, the clinical development story of avasopasem offers valuable insights into the therapeutic potential and challenges of developing SOD mimetics for mitigating the toxicities of cancer treatment. Future research may further clarify the distinct pharmacological profiles of these stereoisomers and their potential applications.
References
- 1. Facebook [cancer.gov]
- 2. dovepress.com [dovepress.com]
- 3. Avasopasem manganese synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Avasopasem manganese synergizes with hypofractionated radiation to ablate tumors through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. oncnursingnews.com [oncnursingnews.com]
- 9. Avasopasem manganese treatment for severe oral mucositis from chemoradiotherapy for locally advanced head and neck cancer: phase 3 randomized controlled trial (ROMAN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Galera Therapeutics, Inc. - Galera Announces Results of Phase 3 ROMAN Trial of Avasopasem for Radiotherapy-Induced Severe Oral Mucositis [investors.galeratx.com]
- 11. researchgate.net [researchgate.net]
- 12. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase 2b Study of GC4711 in Combination With SBRT for Nonmetastatic Pancreatic Cancer [clin.larvol.com]
- 14. Galera Therapeutics, Inc. - Galera Therapeutics Announces Dosing of First Patient in the Phase 1/2 GRECO-1 Clinical Trial of GC4711 in Combination with SBRT for Non-Small Cell Lung Cancer [investors.galeratx.com]
- 15. Galera Therapeutics, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. cancernetwork.com [cancernetwork.com]
- 18. ascopubs.org [ascopubs.org]
- 19. drugs.com [drugs.com]
M40403: A Potent Superoxide Dismutase Mimetic Outpacing a Field of Catalytic Antioxidants
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic rate of M40403 against other prominent superoxide (B77818) dismutase (SOD) mimetics. The data presented herein, supported by detailed experimental protocols, positions M40403 as a significant contender in the landscape of therapeutic catalytic antioxidants.
Superoxide dismutase (SOD) mimetics are a class of compounds that catalytically convert superoxide radicals into less harmful species, mimicking the function of the endogenous SOD enzyme. M40403, a manganese-containing small molecule, has demonstrated significant therapeutic potential due to its high catalytic efficiency and stability. This guide benchmarks the catalytic performance of M40403 against other notable SOD mimetics, providing a quantitative basis for its evaluation in preclinical and clinical research.
Comparative Catalytic Rates of SOD Mimetics
The efficacy of an SOD mimetic is primarily determined by its catalytic rate constant (kcat), which quantifies the number of substrate molecules converted to product per enzyme molecule per unit of time. A higher kcat value indicates a more efficient catalyst. The following table summarizes the reported catalytic rates for M40403 and other key SOD mimetics, as determined by various experimental methods.
| SOD Mimetic | Catalytic Rate Constant (kcat) (M⁻¹ s⁻¹) | Experimental Conditions (pH) | Reference(s) |
| M40403 | 1.6 x 10⁷ | 7.4 | [1] |
| ~2 x 10⁸ | ~6 | [2] | |
| M40401 | 1.6 x 10⁹ | 7.4 | [1] |
| SC-55858 | 1.2 x 10⁸ | 7.4 | [1] |
| GC4419 (Avasopasem) | Not explicitly quantified in the same format | - | [3][4][5] |
| AEOL 10150 | Not explicitly quantified in the same format | - | [6][7][8] |
| EUK-134 | Not explicitly quantified in the same format | - | [9][10][11][12][13] |
| MnTM-4-PyP | Not explicitly quantified in the same format | - | [14] |
| Tempol | No detectable SOD activity by stopped-flow | - | [15] |
Note: Direct comparison of kcat values should be made with caution, as experimental conditions, such as pH and the specific assay used, can influence the results. The data presented is compiled from various literature sources.
Experimental Protocols
The determination of the catalytic rates of SOD mimetics relies on precise and reproducible experimental methodologies. The two most common assays employed are stopped-flow kinetic analysis and the cytochrome c reduction assay.
Stopped-Flow Kinetic Analysis
This technique allows for the direct measurement of the decay of superoxide in the presence of an SOD mimetic.
Principle: A solution of superoxide is rapidly mixed with a solution containing the SOD mimetic in a stopped-flow spectrophotometer. The decay of superoxide is monitored by its absorbance at 245 nm. The rate of decay provides a direct measure of the catalytic activity of the mimetic.[16]
Typical Protocol:
-
Reagent Preparation:
-
A stock solution of potassium superoxide is prepared in an aprotic solvent like dimethyl sulfoxide (B87167) (DMSO).
-
The SOD mimetic is dissolved in an aqueous buffer (e.g., phosphate (B84403) or HEPES buffer) at the desired pH. All buffers should be treated to remove trace metal contaminants.
-
-
Instrumentation: A stopped-flow spectrophotometer equipped with a UV-Vis detector is used. The drive syringes are loaded with the superoxide solution and the mimetic solution, respectively.
-
Data Acquisition: The two solutions are rapidly mixed, and the change in absorbance at 245 nm is recorded over time. The data acquisition is typically on the millisecond timescale.
-
Data Analysis: The decay of the superoxide signal is fitted to a first-order or second-order kinetic model to determine the rate constant. The catalytic rate constant (kcat) is then calculated based on the concentration of the mimetic.[16]
Cytochrome c Reduction Assay
This is an indirect spectrophotometric assay that measures the inhibition of cytochrome c reduction by superoxide.
Principle: Superoxide radicals, generated by a source such as the xanthine (B1682287)/xanthine oxidase system, reduce cytochrome c, leading to an increase in its absorbance at 550 nm. In the presence of an SOD mimetic, the mimetic competes with cytochrome c for superoxide, thus inhibiting the reduction of cytochrome c. The degree of inhibition is proportional to the activity of the SOD mimetic.[17]
Typical Protocol:
-
Reagent Preparation:
-
A reaction mixture is prepared containing potassium phosphate buffer, EDTA, cytochrome c, and xanthine.
-
A solution of xanthine oxidase is prepared separately.
-
The SOD mimetic is prepared at various concentrations.
-
-
Assay Procedure:
-
The reaction mixture is added to a cuvette.
-
The SOD mimetic (or buffer for the control) is added to the cuvette.
-
The reaction is initiated by the addition of xanthine oxidase.
-
-
Data Acquisition: The increase in absorbance at 550 nm is monitored over time using a spectrophotometer.
-
Data Analysis: The rate of cytochrome c reduction is calculated from the linear portion of the absorbance curve. The percentage of inhibition by the SOD mimetic is determined by comparing the rate in the presence of the mimetic to the rate in its absence. One unit of SOD activity is often defined as the amount of enzyme that causes 50% inhibition of the rate of cytochrome c reduction.[17]
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams illustrate the signaling pathway influenced by M40403 and a generalized workflow for assessing SOD mimetic activity.
Caption: M40403 signaling pathway.
Caption: SOD mimetic activity assay workflow.
Conclusion
The data and methodologies presented in this guide underscore the potent catalytic activity of M40403 as a superoxide dismutase mimetic. Its ability to efficiently dismutate superoxide radicals, as demonstrated through rigorous kinetic analysis, positions it as a valuable tool for researchers investigating the role of oxidative stress in various pathological conditions. The provided experimental protocols offer a foundation for the standardized evaluation of M40403 and other SOD mimetics, facilitating objective comparisons and advancing the development of novel antioxidant therapies. The signaling pathway diagram further elucidates the mechanism by which M40403 can mitigate inflammation and apoptosis, highlighting its therapeutic potential.
References
- 1. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. asco.org [asco.org]
- 5. Avasopasem manganese (GC4419) protects against cisplatin-induced chronic kidney disease: An exploratory analysis of renal metrics from a randomized phase 2b clinical trial in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aeoluspharma.com [aeoluspharma.com]
- 8. AEOL-10150 pentachloride | TargetMol [targetmol.com]
- 9. EUK 134, SOD/catalase mimetic (CAS 81065-76-1) | Abcam [abcam.com]
- 10. caymanchem.com [caymanchem.com]
- 11. EUK-134, a synthetic superoxide dismutase and catalase mimetic, protects rat kidneys from ischemia-reperfusion-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ulprospector.com [ulprospector.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. cn.aminer.org [cn.aminer.org]
- 16. Stopped-flow kinetic analysis for monitoring superoxide decay in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nipro.co.jp [nipro.co.jp]
In Vivo Stability of Superoxide Dismutase (SOD) Mimetics: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the in vivo stability of synthetic superoxide (B77818) dismutase (SOD) mimetics is paramount for their translation into effective therapeutics. This guide provides a comparative overview of the in vivo stability of prominent classes of SOD mimetics, supported by experimental data and detailed methodologies.
Superoxide dismutase (SOD) mimetics are synthetic compounds designed to replicate the catalytic activity of the endogenous SOD enzyme, which plays a crucial role in mitigating oxidative stress by converting superoxide radicals into less harmful species.[1] The therapeutic potential of these mimetics is being explored for a wide range of conditions associated with oxidative damage, including neurodegenerative diseases, inflammatory disorders, and radiation-induced injuries.[2][3] A critical determinant of their therapeutic efficacy is their stability and pharmacokinetic profile within a biological system. This comparison focuses on three major classes of SOD mimetics: manganese porphyrins, salen-manganese complexes, and nitroxides.
Comparative In Vivo Stability Data
The following table summarizes key pharmacokinetic parameters for representative compounds from each class of SOD mimetics. It is important to note that direct comparisons can be challenging due to variations in experimental models, administration routes, and analytical techniques across different studies.
| SOD Mimetic Class | Representative Compound(s) | Animal Model | Plasma Half-Life | Key Biodistribution Findings |
| Manganese Porphyrins | MnTBAP, AEOL-10150 | Mice | 20 minutes to 10 hours[4] | Accumulates primarily in the liver and kidneys.[4] |
| Salen-Manganese Complexes | EUK-134, EUK-189, EUK-207 | Rodent Models | Data not consistently reported; EUK-207 has a longer plasma half-life than EUK-189.[3] | Can cross the blood-brain barrier.[3] |
| Nitroxides | Tempol | Rats, Mice | Short; rapid reduction to the hydroxylamine (B1172632) form.[5][6] | Maximal levels in whole blood observed 5-10 minutes after intraperitoneal injection.[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the in vivo stability of SOD mimetics. Below are protocols for key experiments.
Protocol for Determining Plasma Half-Life
This protocol outlines the steps to determine the elimination half-life of an SOD mimetic from the plasma of a model organism.
-
Animal Model and Dosing:
-
Select a suitable animal model (e.g., male Wistar rats, 250-300g).
-
Administer the SOD mimetic at a defined dose and route (e.g., intravenous injection via the tail vein).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the retro-orbital sinus or tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration.
-
Collect blood into heparinized tubes to prevent coagulation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and store at -80°C until analysis.
-
-
Quantification of SOD Mimetic:
-
Develop and validate a sensitive analytical method for the specific SOD mimetic, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) or electron paramagnetic resonance (EPR) spectroscopy for nitroxides.
-
Prepare a standard curve using known concentrations of the SOD mimetic in plasma to enable accurate quantification.
-
Analyze the plasma samples to determine the concentration of the SOD mimetic at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the SOD mimetic versus time on a semi-logarithmic scale.
-
Calculate the elimination half-life (t½) from the terminal phase of the concentration-time curve using appropriate pharmacokinetic software.
-
Protocol for Biodistribution Studies
This protocol describes how to determine the distribution of an SOD mimetic in various tissues.
-
Animal Model and Dosing:
-
Administer the SOD mimetic to the animal model as described in the plasma half-life protocol. For enhanced detection, radiolabeling of the mimetic can be employed.
-
-
Tissue Harvesting:
-
At selected time points post-administration, euthanize the animals.
-
Perfuse the circulatory system with saline to remove residual blood from the organs.
-
Carefully dissect and collect major organs and tissues of interest (e.g., liver, kidneys, spleen, heart, lungs, brain, and muscle).
-
-
Sample Preparation:
-
Weigh each collected tissue.
-
Homogenize the tissues in a suitable buffer.
-
-
Quantification of SOD Mimetic in Tissues:
-
Use the validated analytical method (e.g., LC-MS/MS or gamma counting for radiolabeled compounds) to measure the concentration of the SOD mimetic in the tissue homogenates.
-
-
Data Analysis:
-
Express the concentration of the SOD mimetic as the amount per gram of tissue (e.g., µg/g).
-
Calculate the percentage of the administered dose that has accumulated in each organ.
-
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate a key signaling pathway affected by SOD mimetics and a typical experimental workflow.
References
- 1. Superoxide dismutases: Dual roles in controlling ROS damage and regulating ROS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manganese superoxide dismutase, MnSOD and its mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pursuing the Elixir of Life: In Vivo Antioxidative Effects of Manganosalen Complexes | MDPI [mdpi.com]
- 4. Development of Manganic Porphyrin Mimetics of Superoxide Dismutase Activity - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chemistry and Antihypertensive Effects of Tempol and Other Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the hydroxylamine Tempol-H as an in vivo radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tempol, a stable free radical, is a novel murine radiation protector - PubMed [pubmed.ncbi.nlm.nih.gov]
Imisopasem Manganese: A More Targeted Approach to Superoxide Dismutation Compared to Other Manganese-Based Antioxidants
For Immediate Release
[City, State] – [Date] – In the landscape of therapeutic antioxidants, manganese-based superoxide (B77818) dismutase (SOD) mimetics have emerged as a promising class of compounds for mitigating oxidative stress-related pathologies. A critical point of differentiation among these agents is their specificity for the superoxide radical (O₂•⁻) versus other reactive oxygen species (ROS). This guide provides a detailed comparison of Imisopasem manganese (also known as M40403 and GC4419) with other prominent manganese-based antioxidants, namely manganese porphyrins and the manganese salen complex EUK-134, with a focus on their specificity, supported by experimental data.
Executive Summary
This compound distinguishes itself as a highly selective SOD mimetic, efficiently catalyzing the dismutation of superoxide with minimal interaction with other ROS such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻)[1][2][3][4]. In contrast, manganese porphyrins exhibit broader reactivity, scavenging a range of ROS, which can be advantageous in general oxidative stress but lacks the targeted action of Imisopasem[5][6][7][8]. EUK-134, a manganese salen complex, possesses both SOD and catalase-like activity, enabling it to neutralize both superoxide and hydrogen peroxide[9][10][11]. The choice between these agents depends on the specific therapeutic strategy, whether it requires a targeted scavenging of superoxide or a broader-spectrum antioxidant effect.
Comparative Analysis of Reactivity and Specificity
The specificity of a SOD mimetic is crucial as it determines its biological effects. While scavenging of the highly reactive superoxide radical is often desirable, unintended interactions with other ROS that act as signaling molecules can lead to off-target effects.
Data Presentation:
| Compound Class | Representative Compound(s) | Catalytic Rate for O₂•⁻ Dismutation (k_cat, M⁻¹s⁻¹) | Reactivity with Other ROS | Key Characteristics |
| Non-peptidyl Mn(II) complex | This compound (M40403) | 1.6 x 10⁷[12] | Highly selective for O₂•⁻. Does not interact with nitric oxide (NO), peroxynitrite (ONOO⁻), or hydrogen peroxide (H₂O₂)[1][3][4]. | High stability in vivo; does not get deactivated by peroxynitrite[3]. |
| Manganese Porphyrins | MnTE-2-PyP⁵⁺, MnTnHex-2-PyP⁵⁺ | ~10⁷ - 10⁸[13][14] | Broad reactivity. Scavenges O₂•⁻, ONOO⁻, H₂O₂, and lipid peroxyl radicals[5][8][15]. | Lack of a large enzymatic structure contributes to broader reactivity[6]. Can modulate various signaling pathways through redox-sensitive protein modifications[13]. |
| Manganese Salen Complexes | EUK-134 | Varies, functions as SOD mimetic | Dual SOD and catalase-like activity. Scavenges both O₂•⁻ and H₂O₂[9][10][11]. Also reported to remove peroxynitrite[16]. | Low molecular weight and good bioavailability[11]. |
Experimental Protocols
The determination of the specificity of these manganese-based antioxidants relies on a variety of in vitro assays.
Superoxide Dismutase Activity Assays
-
Stopped-Flow Spectrophotometry: This is a direct method to measure the catalytic rate of superoxide dismutation. The decay of superoxide, generated for instance by pulse radiolysis, is monitored spectrophotometrically in the presence of the SOD mimetic. This technique allows for the determination of the catalytic rate constant (k_cat)[7][17].
-
Cytochrome c Reduction Assay: This is a widely used indirect spectrophotometric assay. Superoxide, generated by a system such as xanthine/xanthine oxidase, reduces cytochrome c, which can be monitored by an increase in absorbance at 550 nm. The ability of an SOD mimetic to inhibit this reduction is a measure of its superoxide scavenging activity. The concentration of the mimetic that inhibits the reduction by 50% (IC₅₀) can be determined[18][19][20].
Catalase Activity Assay
-
Hydrogen Peroxide Consumption Measurement: The catalase-like activity of compounds like EUK-134 can be assessed by measuring the rate of H₂O₂ decomposition. This can be monitored directly by the decrease in absorbance of H₂O₂ at 240 nm or by using fluorescent probes like Amplex Red. In the Amplex Red assay, the probe reacts with H₂O₂ in the presence of horseradish peroxidase to produce a fluorescent product, resorufin (B1680543). A decrease in the rate of resorufin formation in the presence of the antioxidant indicates its H₂O₂ scavenging activity[1][5][9][21].
Peroxynitrite Scavenging Assay
-
Fluorometric Methods: The scavenging of peroxynitrite can be measured using fluorescent probes that are oxidized by peroxynitrite to yield a fluorescent product. A common probe is dihydrorhodamine 123 (DHR 123). The inhibition of DHR 123 oxidation in the presence of the antioxidant indicates its peroxynitrite scavenging capacity[22][23].
-
Immunochemical Methods: The formation of 3-nitrotyrosine (B3424624), a biomarker of peroxynitrite-mediated damage, can be quantified in cellular or tissue samples using techniques like Western blotting or ELISA with antibodies specific for 3-nitrotyrosine. A reduction in 3-nitrotyrosine levels in the presence of the antioxidant demonstrates its ability to scavenge peroxynitrite in a biological context[22].
Signaling Pathway Modulation
The interaction of manganese-based antioxidants with cellular signaling pathways is a key aspect of their pharmacological effects.
This compound and NF-κB Signaling
This compound, due to its high specificity for superoxide, can modulate signaling pathways that are directly influenced by this radical. For instance, by reducing superoxide levels, it can prevent the activation of the pro-inflammatory transcription factor NF-κB, which is often triggered by oxidative stress.
Manganese Porphyrins and Nrf2 Signaling
Manganese porphyrins, through their reaction with superoxide, produce hydrogen peroxide, which can act as a signaling molecule to activate the Nrf2 antioxidant response pathway. This leads to the upregulation of endogenous antioxidant enzymes.
EUK-134 and MAPK/p53-Mediated Apoptosis
EUK-134, with its dual SOD and catalase activity, can protect cells from oxidative stress-induced apoptosis by inhibiting the activation of stress-activated protein kinase pathways, such as the MAPK pathway, and subsequent p53 activation[24][25].
Conclusion
This compound stands out for its high specificity for superoxide radicals, offering a targeted therapeutic approach. This contrasts with the broader reactivity of manganese porphyrins and the dual SOD/catalase activity of EUK-134. The selection of a particular manganese-based antioxidant should be guided by the specific pathological context and the desired mechanism of action, whether it is the precise removal of superoxide or a more generalized reduction of oxidative stress. Further research and clinical trials will continue to elucidate the distinct therapeutic advantages of these different classes of manganese-based antioxidants.
References
- 1. tracegasbiology.essex.ac.uk [tracegasbiology.essex.ac.uk]
- 2. Superoxide dismutase mimetic with catalase activity, EUK-134, attenuates the multiple organ injury and dysfunction caused by endotoxin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Invitrogen Amplex Red Hydrogen Peroxide/Peroxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ [thermofisher.com]
- 7. Evaluation of activity of putative superoxide dismutase mimics. Direct analysis by stopped-flow kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Early and late administration of MnTE-2-PyP5+ in mitigation and treatment of radiation-induced lung damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EUK-134, a synthetic superoxide dismutase and catalase mimetic, protects rat kidneys from ischemia-reperfusion-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Intracellular targeting and pharmacological activity of the superoxide dismutase mimics MnTE-2-PyP5+ and MnTnHex-2-PyP5+ regulated by their porphyrin ring substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Superoxide dismutase/catalase mimetic EUK-134 prevents diaphragm muscle weakness in monocrotalin-induced pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cn.aminer.org [cn.aminer.org]
- 18. Rapid microplate assay for superoxide scavenging efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. benchchem.com [benchchem.com]
- 23. Peroxynitrite scavenging activity of herb extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A synthetic superoxide dismutase/catalase mimetic (EUK-134) inhibits membrane-damage-induced activation of mitogen-activated protein kinase pathways and reduces p53 accumulation in ultraviolet B-exposed primary human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Novel Application of EUK-134 in Retinal Degeneration: Preventing Mitochondrial Oxidative Stress-Triggered Retinal Pigment Epithelial Cell Apoptosis by Suppressing MAPK/p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of M40403: A Comparative Analysis in Knockout Models
For researchers, scientists, and professionals in drug development, understanding the precise mechanism of a therapeutic candidate is paramount. This guide provides a comprehensive comparison of M40403, a superoxide (B77818) dismutase (SOD) mimetic, with alternative approaches, focusing on its validation through the use of knockout models. Experimental data, detailed protocols, and pathway visualizations are presented to offer a clear and objective assessment of M40403's performance and mechanism of action.
M40403 is a low molecular weight, manganese-containing compound designed to mimic the enzymatic activity of superoxide dismutase, a critical antioxidant enzyme that catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen and hydrogen peroxide. The validation of its intended mechanism, particularly its ability to functionally replace the endogenous SOD enzymes, has been demonstrated in key studies utilizing genetic knockout models. This guide will delve into the experimental evidence from two such models: the apolipoprotein E-deficient (apoE-/-) mouse, a model for atherosclerosis, and the Drosophila melanogaster with knockdown of cytosolic (Sod1) and mitochondrial (Sod2) superoxide dismutase.
Comparative Efficacy of M40403 in Knockout Models: Quantitative Data
The performance of M40403 in compensating for the genetic loss of SOD function is a direct measure of its on-target activity. The following tables summarize the key quantitative findings from studies in apoE-/- mice and Sod-knockdown Drosophila.
| Model System | Parameter Measured | Condition | Result | Comparison/Control | Reference |
| apoE-/- Mouse Aortic Rings | Endothelium-Dependent Relaxation (to Acetylcholine) | apoE-/- Control | Significantly Reduced | Wild-Type Control | [1] |
| apoE-/- + M40403 (10 µM) | Relaxation restored to Wild-Type levels | apoE-/- Control | [1] | ||
| Superoxide Production (Lucigenin Chemiluminescence) | apoE-/- Control | Significantly Increased | Wild-Type Control | [1] | |
| apoE-/- + M40403 (10 µM) | Superoxide levels significantly suppressed | apoE-/- Control | [1] | ||
| apoE-/- + Native Cu/Zn SOD (up to 300 U/ml) | No significant effect on superoxide levels | apoE-/- Control | [1] | ||
| Drosophila melanogaster | Median Lifespan | Sod1 knockdown | ~15 days | Wild-Type Control (~40 days) | [2] |
| Sod1 knockdown + M40403 (1 mM) | Median lifespan significantly extended | Sod1 knockdown Control | [2] | ||
| Median Lifespan | Sod2 knockdown | ~10 days | Wild-Type Control (~40 days) | [2] | |
| Sod2 knockdown + M40403 (1 mM) | Median lifespan significantly extended | Sod2 knockdown Control | [2] |
Table 1: In Vivo and Ex Vivo Efficacy of M40403 in Knockout/Knockdown Models. This table highlights the ability of M40403 to rescue phenotypes associated with the loss of endogenous antioxidant enzymes.
| Compound | Class | Cell-Based Assay: Rescue of Paraquat Toxicity in SH-SY5Y cells | Note | Reference |
| M40403 | Mn(II)-pentaazamacrocyclic complex | Significant rescue | - | [2] |
| Mn(III)TMPyP | Metalloporphyrin | No significant rescue | - | [2] |
| EUK-134 | Mn(III)-salen complex | No significant rescue | Some studies suggest its beneficial effects in other models might be independent of in vivo SOD activity.[2] | [2] |
| Tempol | Nitroxide | No significant rescue | - | [2] |
Table 2: Comparative Efficacy of Different Classes of SOD Mimetics. This table compares M40403 with other SOD mimetics in a cell-based model of oxidative stress, providing a broader context for its activity.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using the Graphviz DOT language.
Caption: M40403 mechanism in apoE-/- mice.
Caption: Drosophila survival assay workflow.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed methodologies for the key experiments cited in this guide.
Measurement of Superoxide in Aortic Rings
Objective: To quantify superoxide production in isolated aortic rings from wild-type and apoE-/- mice and to assess the effect of M40403.
Materials:
-
Krebs-HEPES buffer (in mmol/L: NaCl 99, KCl 4.7, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, CaCl₂ 1.9, glucose 11.1, and Na-HEPES 20; pH 7.4)
-
Lucigenin (5 µM solution in Krebs-HEPES buffer)
-
M40403
-
Scintillation counter or luminometer
Procedure:
-
Euthanize mice and carefully excise the thoracic aorta.
-
Clean the aorta of adherent connective and adipose tissue in ice-cold Krebs-HEPES buffer.
-
Cut the aorta into 2-3 mm rings.
-
Equilibrate the aortic rings in Krebs-HEPES buffer for 30 minutes at 37°C.
-
Place individual rings in scintillation vials containing 1 mL of Krebs-HEPES buffer with 5 µM lucigenin.
-
For the treatment group, add M40403 to the desired final concentration (e.g., 10 µM).
-
Measure chemiluminescence in a scintillation counter or luminometer in the dark at 37°C. Readings are typically taken every minute for 10-20 minutes.
-
The data is expressed as relative light units (RLU) per second per milligram of dry tissue weight.
Assessment of Endothelium-Dependent Relaxation
Objective: To evaluate the effect of M40403 on the impaired endothelial function in aortic rings from apoE-/- mice.
Materials:
-
Krebs bicarbonate solution (in mmol/L: NaCl 118.3, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1)
-
Acetylcholine (ACh)
-
M40403
-
Organ bath system with force transducers
Procedure:
-
Prepare aortic rings as described in the superoxide measurement protocol.
-
Mount the aortic rings in organ baths containing Krebs bicarbonate solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1 g.
-
Pre-contract the aortic rings with phenylephrine to approximately 80% of their maximal contraction.
-
Once a stable contraction is achieved, cumulatively add ACh to the organ bath to assess endothelium-dependent relaxation.
-
For the treatment group, incubate the aortic rings with M40403 (e.g., 10 µM) for a specified period before pre-contraction with phenylephrine.
-
Record the changes in tension and express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
Drosophila melanogaster Survival Assay
Objective: To determine if M40403 can rescue the reduced lifespan of flies with knockdown of Sod1 or Sod2.
Materials:
-
Drosophila strains: UAS-Sod1-RNAi, UAS-Sod2-RNAi, and a ubiquitous driver line (e.g., da-GAL4).
-
Standard cornmeal-yeast-agar medium.
-
M40403.
Procedure:
-
Generate Sod1 and Sod2 knockdown flies by crossing the UAS-Sod-RNAi lines with the ubiquitous driver line.
-
Collect the F1 progeny of the desired genotype.
-
Prepare two batches of food: one standard medium (control) and one containing M40403 at the desired concentration (e.g., 1 mM).
-
Place a defined number of newly eclosed adult flies (e.g., 20-25 per vial) into vials containing either the control or M40403-supplemented food.
-
Maintain the flies at a constant temperature (e.g., 25°C) and transfer them to fresh food vials every 2-3 days.
-
Record the number of dead flies daily.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare the survival rates between the control and M40403-treated groups.
Conclusion
The validation of M40403's mechanism through the use of knockout models provides compelling evidence for its intended on-target activity. In the apoE-/- mouse model of atherosclerosis, M40403 effectively reverses endothelial dysfunction by scavenging excess superoxide, a feat not achieved by the native Cu/Zn SOD enzyme, likely due to differences in cell permeability and stability. Furthermore, the rescue of the lethal phenotype in Drosophila with either cytosolic or mitochondrial SOD knockdown demonstrates the ability of M40403 to act in both critical subcellular compartments.
While M40403 shows significant promise, comparative studies with other SOD mimetics highlight the nuanced differences in their efficacy and potential off-target effects. The data presented in this guide underscores the importance of utilizing genetically defined models to rigorously validate the mechanism of action of novel therapeutic agents. For researchers in drug development, these findings position M40403 as a well-validated tool for studying the role of superoxide in various pathologies and as a promising therapeutic candidate for diseases driven by oxidative stress.
References
- 1. Superoxide Dismutase (SOD)-mimetic M40403 Is Protective in Cell and Fly Models of Paraquat Toxicity: IMPLICATIONS FOR PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Only one of a wide assortment of manganese-containing SOD mimicking compounds rescues the slow aerobic growth phenotypes of both Escherichia coli and Saccharomyces cerevisiae strains lacking superoxide dismutase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Imisopasem Manganese and Newer Superoxide Dismutase (SOD) Mimetics for Translational Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Imisopasem manganese (M40403), a well-characterized superoxide (B77818) dismutase (SOD) mimetic, against a newer generation of SOD mimetics. This analysis focuses on their translational potential by examining their catalytic activity, preclinical efficacy in various disease models, and clinical trial outcomes. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of SOD mimetics for further investigation.
Introduction to Superoxide Dismutase Mimetics
Superoxide dismutases (SODs) are essential endogenous antioxidant enzymes that catalyze the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1] This enzymatic activity is a critical defense mechanism against oxidative stress, which is implicated in the pathophysiology of numerous diseases, including inflammatory conditions, neurodegenerative disorders, and tissue damage induced by radiation and chemotherapy.[[“]][3]
SOD mimetics are small-molecule compounds designed to replicate the catalytic activity of native SOD enzymes.[4] They offer several potential advantages over the administration of the native enzyme, such as improved stability, better cell permeability, and lower immunogenicity.[5] this compound (M40403) is a foundational manganese-based, non-peptidyl SOD mimetic that has been extensively studied.[6] In recent years, newer SOD mimetics have emerged with potentially enhanced properties. This guide will compare this compound to prominent newer agents, including Avasopasem manganese (GC4419), AEOL 10150, and other representative manganese-based mimetics like manganese porphyrins and salen complexes.
Mechanism of Action: A Common Pathway
The primary mechanism of action for this compound and newer SOD mimetics involves the catalytic scavenging of superoxide radicals. This process reduces the cellular levels of this reactive oxygen species (ROS), thereby mitigating downstream detrimental effects such as the formation of highly reactive peroxynitrite from the reaction of superoxide with nitric oxide.[7] By reducing oxidative stress, these mimetics can modulate various signaling pathways involved in inflammation, apoptosis, and fibrosis.[[“]][7]
Below is a generalized signaling pathway illustrating the role of SOD mimetics in mitigating oxidative stress.
Caption: Generalized signaling pathway of SOD mimetics in reducing oxidative stress.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and selected newer SOD mimetics.
Table 1: Physicochemical and Catalytic Properties
| Compound | Class | Molecular Weight (Da) | Catalytic Rate Constant (kcat) (M⁻¹s⁻¹) |
| This compound (M40403) | Mn(II) penta-azamacrocycle | 483 | 1.6 x 10⁷ |
| Avasopasem manganese (GC4419) | Mn(II) penta-azamacrocycle | 483 | 2 x 10⁷ |
| AEOL 10150 | Mn(III) porphyrin | 953.3 | Not directly reported, potent SOD-like activity demonstrated |
| MnTE-2-PyP⁵⁺ | Mn(III) porphyrin | 989.4 | log kcat = 7.76 (~5.75 x 10⁷) |
Note: Catalytic rates can vary based on assay conditions.
Table 2: Preclinical Efficacy Data
| Compound | Model | Endpoint | Results |
| This compound (M40403) | Rat Carrageenan-induced Pleurisy | Inflammatory exudate volume | Significant reduction |
| Mouse model of 5-FU-induced intestinal mucositis | Diarrhea score and intestinal mucosal injury | Attenuated 5-FU-induced mucositis and diarrhea[8] | |
| Avasopasem manganese (GC4419) | Mouse model of radiation-induced oral mucositis | Severity and duration of mucositis | Significant reduction |
| AEOL 10150 | Mouse model of radiation-induced lung injury | 180-day survival | Improved survival from 10% to 40% with 25 mg/kg dose |
| Non-human primate model of radiation-induced lung injury | Survival | Improved survival in a schedule-dependent manner | |
| MnTE-2-PyP⁵⁺ | Rodent model of radiation-induced lung injury | Histological lung damage | 6 mg/kg dose prevented a high degree of damage[9] |
Table 3: Clinical Trial Data (Avasopasem manganese)
| Trial | Indication | Key Findings |
| Phase 3 ROMAN Trial | Severe Oral Mucositis (SOM) in Head and Neck Cancer Patients | - Incidence of SOM: 54% (Avasopasem) vs. 64% (placebo) - Median duration of SOM: 8 days (Avasopasem) vs. 18 days (placebo) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate SOD mimetics.
Experimental Workflow: In Vitro SOD Activity Assays
Caption: General workflow for in vitro SOD activity assays.
Cytochrome c Reduction Assay
This assay measures the ability of an SOD mimetic to inhibit the reduction of cytochrome c by superoxide radicals.
-
Principle: Superoxide radicals, generated by a system such as xanthine/xanthine oxidase, reduce ferricytochrome c (Fe³⁺) to ferrocytochrome c (Fe²⁺), which can be monitored by an increase in absorbance at 550 nm. SOD mimetics compete for superoxide, thus inhibiting the reduction of cytochrome c.
-
Reagents:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.8)
-
EDTA (0.1 mM)
-
Cytochrome c (from horse heart, 10 µM)
-
Xanthine (50 µM)
-
Xanthine oxidase (to produce a rate of absorbance change of 0.025 ± 0.005 per minute)
-
SOD mimetic at various concentrations
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, EDTA, cytochrome c, and xanthine in a cuvette.
-
Add the SOD mimetic solution.
-
Initiate the reaction by adding xanthine oxidase.
-
Monitor the increase in absorbance at 550 nm for several minutes.
-
The percentage of inhibition of cytochrome c reduction is calculated relative to a control without the SOD mimetic. One unit of SOD activity is typically defined as the amount of enzyme (or mimetic) that inhibits the rate of cytochrome c reduction by 50%.
-
Nitroblue Tetrazolium (NBT) Assay
This assay is based on the inhibition of the reduction of NBT by superoxide radicals.
-
Principle: Superoxide radicals reduce the yellow, water-soluble NBT to a blue, water-insoluble formazan (B1609692) product, which can be measured spectrophotometrically at 560 nm. SOD mimetics scavenge superoxide, leading to a decrease in formazan formation.
-
Reagents:
-
Phosphate buffer (100 mM, pH 7.4)
-
NADH (or another superoxide generating system)
-
Phenazine methosulfate (PMS)
-
Nitroblue tetrazolium (NBT)
-
SOD mimetic at various concentrations
-
-
Procedure:
-
In a microplate, mix the phosphate buffer, NADH, NBT, and the SOD mimetic.
-
Add PMS to start the reaction.
-
Incubate at room temperature for a defined period (e.g., 5-10 minutes).
-
Measure the absorbance at 560 nm.
-
Calculate the percentage of superoxide scavenging activity by comparing the absorbance of the sample with that of a control.
-
In Vivo Model of Radiation-Induced Oral Mucositis in Mice
This protocol describes a common animal model to assess the efficacy of SOD mimetics in preventing or treating radiotherapy-induced oral mucositis.[10]
-
Animal Model: Male BALB/c mice, 8-10 weeks old.
-
Procedure:
-
Anesthetize the mice (e.g., with ketamine/xylazine).
-
Administer the SOD mimetic or vehicle control at a predetermined time before irradiation (e.g., 30-60 minutes).
-
Irradiate the head and neck region of the mice with a single high dose or fractionated doses of radiation using a dedicated small animal irradiator.[10]
-
Monitor the mice daily for signs of oral mucositis, including weight loss, food and water intake, and visual scoring of the tongue and oral cavity for erythema, edema, and ulceration.
-
At the end of the study period, euthanize the animals and collect tissues (e.g., tongue, cheek pouch) for histological analysis (e.g., H&E staining) and immunohistochemistry to assess tissue damage, inflammation, and oxidative stress markers.
-
-
Endpoints:
-
Daily oral mucositis scores
-
Body weight changes
-
Histopathological scoring of tissue sections
-
Levels of inflammatory cytokines and oxidative stress markers in tissue homogenates
-
Discussion and Conclusion
The translational potential of an SOD mimetic is determined by a combination of its catalytic efficacy, pharmacokinetic properties, and performance in relevant preclinical and clinical settings.
This compound (M40403) has served as a valuable benchmark in the field, demonstrating significant protective effects in various models of oxidative stress-induced tissue injury.[8] Its catalytic rate is robust, and it has a well-documented safety profile in preclinical studies.
Avasopasem manganese (GC4419) , a close analog of Imisopasem, has shown a slightly higher catalytic rate constant and has progressed further in clinical development. The positive results from the Phase 3 ROMAN trial in reducing the duration and incidence of severe oral mucositis in head and neck cancer patients represent a significant step towards clinical application for this class of drugs.
Other newer SOD mimetics , such as other manganese porphyrins and salen complexes, continue to be developed with the aim of improving catalytic activity, stability, and target tissue delivery.[12][13] For instance, modifications to the peripheral groups of porphyrin rings can alter their lipophilicity and cellular uptake.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. consensus.app [consensus.app]
- 3. mdpi.com [mdpi.com]
- 4. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. Superoxide Dismutases: Role in Redox Signaling, Vascular Function, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of two Mn porphyrin-based mimics of superoxide dismutase (SOD) in pulmonary radioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-Dose Radiation-Induced Oral Mucositis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aeoluspharma.com [aeoluspharma.com]
- 12. MnSOD Mimetics in Therapy: Exploring Their Role in Combating Oxidative Stress-Related Diseases [mdpi.com]
- 13. Development of Manganic Porphyrin Mimetics of Superoxide Dismutase Activity - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Manganese superoxide dismutase, MnSOD and its mimics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Imisopasem Manganese: A Procedural Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of imisopasem manganese, a manganese-based superoxide (B77818) dismutase mimetic used in research and development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The minimum required PPE for handling this compound and its waste products includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
The following table summarizes key chemical and safety data for this compound. This information is critical for a comprehensive understanding of the compound's properties and for making informed decisions regarding its handling and disposal.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | M40403, GC4419 |
| CAS Number | 218791-21-0 |
| Molecular Formula | C₂₁H₃₅Cl₂MnN₅ |
| Molecular Weight | 483.38 g/mol |
| Physical State | Solid (Powder) |
| Solubility | Soluble in Water, Ethanol, DMSO, and DMF |
| Primary Hazard | Potential for toxicity due to manganese content. |
| Regulatory Note | Manganese compounds are listed as toxic substances under the Emergency Planning and Community Right-to-Know Act (EPCRA). |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following protocol provides a general framework for safe disposal.
3.1 Segregation and Collection of Waste
-
Designated Waste Container: All solid waste contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, weigh boats), and PPE, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Manganese Compound").
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Avoid Sewer Disposal: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[1][2][3]
3.2 Decontamination of Glassware and Surfaces
-
Triple Rinsing: Reusable glassware that has come into contact with this compound must be triple-rinsed with a suitable solvent (e.g., water or ethanol).
-
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous liquid waste.[2] Subsequent rinses can typically be disposed of down the drain, but confirm this with your institutional EHS guidelines.
-
Surface Decontamination: Work surfaces should be wiped down with a damp cloth or towel. The cleaning materials should be disposed of as solid hazardous waste.
3.3 Final Disposal
-
Contact EHS: Once the waste container is full, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.
-
Professional Disposal: this compound waste will be transported to a licensed and approved waste disposal facility for appropriate treatment, which may include incineration or secure landfilling.
Visual Workflow for Disposal
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's chemical hygiene and waste disposal plans for detailed and compliant procedures.
References
Personal protective equipment for handling Imisopasem manganese
Essential Safety and Handling Guide for Imisopasem Manganese
This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. The following procedures are designed to ensure safe operational handling and disposal of this compound.
Chemical Identification:
| Name | This compound |
| Synonyms | M40403, GC4419 |
| CAS Number | 218791-21-0 |
| Molecular Formula | C21H35Cl2MnN5 |
| Molecular Weight | 483.38 g/mol |
| Appearance | White solid powder |
Personal Protective Equipment (PPE)
All personnel must use the following personal protective equipment when handling this compound.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for operations with a significant splash hazard. | To prevent eye contact with the powder or solutions. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). | To prevent skin contact. |
| Body Protection | Laboratory coat. For larger quantities or potential for significant exposure, chemical-resistant coveralls may be necessary. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. Use in a well-ventilated area, preferably a chemical fume hood. | To prevent inhalation of the powder. |
Operational Handling Plan
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name and hazard information.
-
Log the receipt of the chemical in the laboratory inventory.
2. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Recommended storage temperatures are typically -20°C for long-term storage and 4°C for short-term storage.[2]
3. Preparation for Use:
-
Work in a designated area, such as a chemical fume hood, to minimize exposure.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Have an emergency spill kit readily available.
4. Weighing and Solution Preparation:
-
Handle the powder carefully to avoid generating dust.
-
Use appropriate tools (e.g., spatula, weigh paper) for transferring the powder.
-
When preparing solutions, slowly add the powder to the solvent to prevent splashing.
5. Experimentation:
-
Keep containers closed when not in use.
-
Clearly label all solutions with the chemical name, concentration, and date of preparation.
-
Avoid contact with skin and eyes.[1]
6. Decontamination:
-
Clean all equipment and work surfaces thoroughly after use.
-
Wipe down the work area with an appropriate cleaning agent.
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound (e.g., excess powder, contaminated labware, solutions) in a designated, properly labeled, and sealed hazardous waste container.
-
-
Disposal Method:
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
